Daturabietatriene
Description
Properties
IUPAC Name |
2-[8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCPLBHSZGVMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Daturabietatriene Biosynthesis Pathway in Datura Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daturabietatriene, a tricyclic diterpene identified as 15,18-dihydroxyabietatriene, has been isolated from Datura metel.[1] While the complete biosynthetic pathway of this compound in Datura species has not been fully elucidated, this guide proposes a hypothetical pathway based on established principles of abietane-type diterpenoid biosynthesis in plants.[2][3][4][5][6] This document provides a comprehensive overview of the putative enzymatic steps, detailed experimental protocols for pathway elucidation, and templates for the presentation of quantitative data. The information herein is intended to serve as a foundational resource for researchers investigating diterpene metabolism in the Solanaceae family and for professionals exploring the potential applications of these compounds.
Proposed this compound Biosynthesis Pathway
The biosynthesis of this compound is proposed to originate from the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids. The pathway likely proceeds through two major stages: the cyclization of GGPP to form the abietane skeleton and subsequent oxidative modifications by cytochrome P450 monooxygenases (CYPs).
Stage 1: Formation of the Abietane Skeleton
This stage is hypothesized to be catalyzed by a bifunctional diterpene synthase (diTPS), tentatively named this compound synthase. This enzyme would first catalyze the protonation-initiated cyclization of GGPP to a bicyclic intermediate, copalyl pyrophosphate (CPP). Subsequently, the same enzyme would mediate a second cyclization and rearrangement to form the tricyclic abietatriene hydrocarbon skeleton.
Stage 2: Hydroxylation of the Abietane Skeleton
Following the formation of the abietatriene core, a series of hydroxylation reactions are proposed to be catalyzed by specific cytochrome P450 monooxygenases. These enzymes are responsible for the introduction of hydroxyl groups at the C-15 and C-18 positions of the abietatriene molecule to yield the final product, this compound (15,18-dihydroxyabietatriene).
Experimental Protocols for Pathway Elucidation
The following protocols provide a framework for the identification and characterization of the enzymes involved in this compound biosynthesis in Datura species.
Identification and Cloning of Candidate Genes
This workflow outlines the steps to identify and isolate the genes encoding the putative this compound synthase and the subsequent cytochrome P450 hydroxylases.
Methodology:
-
RNA Sequencing and Transcriptome Assembly:
-
Extract total RNA from various Datura tissues (e.g., leaves, stems, roots) using a suitable kit.
-
Perform high-throughput RNA sequencing (RNA-Seq).
-
Assemble the transcriptome de novo to generate a comprehensive set of expressed transcripts.
-
-
Homology-Based Gene Identification:
-
Utilize BLAST searches against the assembled transcriptome using known amino acid sequences of plant diterpene synthases and cytochrome P450s involved in terpenoid hydroxylation.
-
Select candidate genes based on sequence similarity and the presence of conserved domains.
-
-
Gene Cloning:
-
Design gene-specific primers based on the candidate transcript sequences.
-
Amplify the full-length open reading frames (ORFs) from Datura cDNA using PCR.
-
Clone the PCR products into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Heterologous Expression and Functional Characterization of Diterpene Synthase
This protocol describes the expression of the candidate this compound synthase in a microbial host and the subsequent functional characterization.
Methodology:
-
Heterologous Expression:
-
Transform the expression vector containing the candidate diTPS gene into a suitable E. coli strain (e.g., BL21(DE3)) or a yeast strain (e.g., Saccharomyces cerevisiae).
-
Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
-
Enzyme Assay:
-
Prepare cell-free extracts or purified recombinant protein.
-
Incubate the enzyme preparation with the substrate GGPP in a suitable buffer containing a divalent cation (e.g., MgCl₂).
-
Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).
-
-
Product Identification:
Functional Characterization of Cytochrome P450 Hydroxylases
This protocol details the characterization of candidate CYPs for their ability to hydroxylate the abietatriene skeleton.
Methodology:
-
Heterologous Expression:
-
Co-express the candidate CYP gene with a cytochrome P450 reductase (CPR) in a suitable host system, typically yeast or insect cells, as these systems provide the necessary membrane environment and redox partners.
-
-
Enzyme Assay:
-
Prepare microsomes from the recombinant host cells.
-
Incubate the microsomes with the abietatriene substrate (produced from the diTPS assay) in the presence of NADPH.
-
Extract the reaction products with an organic solvent.
-
-
Product Identification:
-
Analyze the extracted products by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to identify hydroxylated derivatives of abietatriene.[11][12]
-
Confirm the structure of the final product as 15,18-dihydroxyabietatriene using nuclear magnetic resonance (NMR) spectroscopy if sufficient quantities can be produced.
-
Data Presentation
The following tables provide a standardized format for presenting quantitative data that may be generated during the elucidation of the this compound biosynthesis pathway.
Table 1: Kinetic Parameters of this compound Synthase
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| GGPP |
Table 2: Kinetic Parameters of Cytochrome P450 Hydroxylases
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| CYP Candidate 1 | Abietatriene | |||
| CYP Candidate 2 | 15-hydroxy-abietatriene |
Table 3: Metabolite Profiling of Diterpenes in Datura Species
| Compound | Tissue | Concentration (µg/g dry weight) |
| Abietatriene | Leaves | |
| Stems | ||
| Roots | ||
| 15-hydroxy-abietatriene | Leaves | |
| Stems | ||
| Roots | ||
| This compound | Leaves | |
| Stems | ||
| Roots |
Conclusion
This technical guide provides a hypothetical framework and a detailed experimental roadmap for the elucidation of the this compound biosynthesis pathway in Datura species. The proposed pathway, based on analogous pathways in other plant species, offers a starting point for targeted gene discovery and functional characterization. The provided protocols for gene cloning, heterologous expression, enzyme assays, and metabolite analysis are intended to facilitate a systematic investigation of this novel diterpenoid pathway. The successful characterization of the enzymes involved will not only advance our understanding of terpenoid metabolism in the Solanaceae but also open avenues for the biotechnological production of this compound and related compounds for potential pharmaceutical and industrial applications.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial biosynthesis of abietane-type diterpene ferruginol from glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Daturabietatriene: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturabietatriene is a naturally occurring tricyclic diterpene that has been identified in the plant kingdom. This guide provides a comprehensive overview of its known natural sources, detailed methodologies for its isolation, and an exploration of the potential biological activities and associated signaling pathways of the broader class of abietane diterpenes to which it belongs. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and pharmacological studies.
Natural Sources of this compound
To date, the primary identified natural source of this compound is the plant Datura metel Linn. Specifically, it has been isolated from the stem bark of this species. Datura metel, a member of the Solanaceae family, is a stout, erect, and branching herb known for its diverse phytochemical composition, which includes a variety of alkaloids, flavonoids, and terpenoids.
Table 1: Natural Source and Localization of this compound
| Compound Name | Natural Source | Plant Part |
| This compound | Datura metel Linn. | Stem Bark |
While quantitative data on the yield of this compound from Datura metel is not extensively reported in the available literature, its co-isolation with other known compounds such as daturasterol, β-sitosterol, and atropine has been documented.
Isolation of this compound: Experimental Protocol
The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a generalized procedure based on standard methodologies for the isolation of diterpenes from plant materials.
1. Plant Material Collection and Preparation:
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Fresh stem bark of Datura metel is collected and authenticated.
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The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
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The dried stem bark is coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, using a Soxhlet apparatus.
-
The extraction is carried out for a sufficient duration (e.g., 48-72 hours) to ensure the complete percolation of secondary metabolites.
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
This liquid-liquid partitioning helps to separate compounds based on their polarity, with diterpenes like this compound typically concentrating in the less polar fractions (e.g., chloroform or ethyl acetate).
4. Chromatographic Purification:
-
The fraction enriched with this compound is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Fractions showing a prominent spot corresponding to a diterpene are pooled together.
-
Further purification of the pooled fractions is achieved through repeated column chromatography or by using other techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
5. Structural Elucidation:
-
The structure of the isolated pure compound is confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.
-
-
The structural elucidation of this compound has established it as 15,18-dihydroxyabietatriene.
Logical Workflow for Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Biological Activities of Abietane Diterpenes and Potential Signaling Pathways
While specific biological activities for this compound have not been extensively reported, the broader class of abietane diterpenes has been shown to possess a wide range of pharmacological effects, with anticancer activity being one of the most prominent.[1][2][3] Many abietane diterpenes exert their cytotoxic and anti-proliferative effects by inducing apoptosis (programmed cell death) in cancer cells.[1]
Several key signaling pathways are often implicated in the anticancer effects of abietane diterpenes. These include the Akt/mTOR pathway and the JAK/STAT pathway .[1][2]
-
Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Some abietane diterpenes have been shown to inhibit this pathway, leading to a decrease in cancer cell survival and proliferation.[2]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway plays a critical role in cytokine-mediated cell signaling, which is often dysregulated in cancer, promoting cell proliferation and survival. Inhibition of this pathway by certain abietane diterpenes can lead to the suppression of tumor growth.[1]
The induction of apoptosis is a common downstream effect of the inhibition of these pro-survival signaling pathways.
Potential Signaling Pathway Modulated by Abietane Diterpenes
Caption: Potential anticancer signaling pathways modulated by abietane diterpenes.
Conclusion
This compound, a tricyclic diterpene from Datura metel, represents an interesting natural product for further investigation. While its own biological activities are yet to be fully elucidated, its chemical relatives, the abietane diterpenes, exhibit promising pharmacological properties, particularly in the realm of cancer research. The methodologies and information presented in this guide provide a solid foundation for researchers to undertake the isolation and further exploration of this compound and related compounds for potential therapeutic applications.
References
- 1. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abietane diterpenes from Abies spectabilis and their anti-pancreatic cancer activity against the MIA PaCa-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Putative Biological Activity of Daturabietatriene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daturabietatriene, a tricyclic diterpene isolated from plants of the Datura genus, is a molecule of growing interest within the scientific community. While direct and extensive studies on the specific biological activities of isolated this compound are limited, its presence in various Datura species extracts with demonstrated pharmacological properties suggests a range of putative activities. This technical guide provides a comprehensive overview of the potential biological functions of this compound, drawing upon the activities of the extracts in which it has been identified. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows to facilitate further research and drug development efforts.
Introduction
This compound is a diterpenoid compound that has been identified as a constituent of several Datura species, including Datura metel and Datura stramonium.[1] The Datura genus has a long history in traditional medicine for treating a variety of ailments, which has prompted modern scientific investigation into its bioactive components. While much of the research has focused on the well-known tropane alkaloids, such as atropine and scopolamine, the non-alkaloidal constituents like this compound may also contribute to the observed therapeutic effects. This guide explores the putative antimicrobial, anti-inflammatory, and anticancer activities of this compound, based on the biological activities of the plant extracts from which it is derived.
Putative Antimicrobial Activity
Extracts from Datura species have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi.[2][3][4] The presence of this compound in these extracts suggests its potential contribution to these effects.
Quantitative Data
| Extract Source | Test Organism | Assay | Result | Reference |
| Datura stramonium Leaf Ethyl Acetate Extract | Methicillin-resistant Staphylococcus aureus (MRSA) | Not Specified | Bioactive alkaloid fraction showed 86.11% purity | [1] |
| Datura Leaf Ethanol Extract | Staphylococcus aureus | Disk Diffusion | 20 mm zone of inhibition (200 µg/mL) | [2] |
| Datura Leaf Ethanol Extract | Candida albicans | Disk Diffusion | 18 mm zone of inhibition (200 µg/mL) | [2] |
| Datura metel Fruit Chloroform Fraction | Escherichia coli | Not Specified | 18-24 mm zone of inhibition | [3] |
| Datura metel Fruit Chloroform Fraction | Staphylococcus aureus | Not Specified | 18-24 mm zone of inhibition | [3] |
| Datura metel Fruit Chloroform Fraction | Bacillus subtilis | Not Specified | 18-24 mm zone of inhibition | [3] |
Experimental Protocols
Disk Diffusion Assay for Antimicrobial Activity [2]
-
Microorganism Preparation: Clinically relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured.
-
Inoculation: Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates are uniformly inoculated with the microbial suspension (0.5 McFarland standard for bacteria, 1 × 10^6 CFU/mL for fungi).
-
Disk Impregnation: Sterile 6 mm filter paper disks are impregnated with 20 µL of the Datura extract at various concentrations.
-
Incubation: The disks are placed on the inoculated agar plates and incubated under appropriate conditions for microbial growth.
-
Measurement: The diameter of the zone of inhibition (ZOI) around each disk is measured in millimeters. A larger ZOI indicates stronger antimicrobial activity.
Experimental Workflow
Caption: Workflow for Disk Diffusion Antimicrobial Assay.
Putative Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Extracts from Datura species have shown promising anti-inflammatory effects, suggesting that constituent compounds like this compound may possess similar properties.
Quantitative Data
| Extract/Fraction | Assay | Cell Line | Result (IC₅₀) | Reference |
| Datura stramonium Flower Subfraction P1 | Nitric Oxide Production Inhibition | RAW 264.7 | 6.77 ± 0.03 µg/mL | [5] |
| Datura stramonium Flower Subfraction P2 | Nitric Oxide Production Inhibition | RAW 264.7 | 7.16 ± 0.2 µg/mL | [5] |
| Datura stramonium Flower Subfraction P3 | Nitric Oxide Production Inhibition | RAW 264.7 | 7.55 ± 0.09 µg/mL | [5] |
| Datura stramonium Flower Subfraction P4 | Nitric Oxide Production Inhibition | RAW 264.7 | 14.48 ± 0.13 µg/mL | [5] |
| Datura stramonium Leaf Ethyl Acetate Extract | Nitric Oxide Scavenging | - | 7.625 ± 0.51 μg/mL | [6][7] |
| Datura innoxia Leaf Extract | Nitric Oxide Production Inhibition | Murine Macrophages | 30.05 ± 3.11% inhibition (10 µg/mL) | [8] |
| Datura stramonium Leaf Extract | Nitric Oxide Production Inhibition | Murine Macrophages | 25.70 ± 2.04% inhibition (10 µg/mL) | [8] |
Experimental Protocols
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages [5]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the Datura extract or its fractions for a specified time.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture, except for the control group.
-
Incubation: The plates are incubated for 24 hours to allow for nitric oxide (NO) production.
-
Quantification of Nitrite: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Logical Relationship of Anti-inflammatory Action
Caption: Putative Inhibition of NO Production Pathway.
Putative Anticancer Activity
The potential of natural products as a source for novel anticancer agents is an area of intense research.[9] Extracts from Datura species have exhibited cytotoxic effects against various cancer cell lines, indicating that this compound may play a role in this activity.[8][10]
Quantitative Data
| Extract | Cell Line | Assay | Result (IC₅₀ / LC₅₀) | Reference |
| Datura stramonium Leaf Ethyl Acetate Extract | Brine Shrimp | Lethality Assay | LC₅₀: 12.04 ± 0.85 µg/mL | [10] |
| Datura inoxia Leaf Ethyl Acetate Extract | Brine Shrimp | Lethality Assay | LC₅₀: 10.37 ± 1.56 µg/mL | [10] |
| Datura inoxia Leaf Ethyl Acetate Extract | PC-3 (Prostate Cancer) | Not Specified | IC₅₀ < 3 µg/mL | [10] |
| Datura inoxia Leaf Ethyl Acetate Extract | MDA-MB 231 (Breast Cancer) | Not Specified | IC₅₀ < 3 µg/mL | [10] |
| Datura inoxia Leaf Ethyl Acetate Extract | MCF-7 (Breast Cancer) | Not Specified | IC₅₀ < 3 µg/mL | [10] |
| Datura stramonium Leaf Extract | HeLa (Cervical Cancer) | Cell Titer Glo® | 13.33 ± 3.05% viability (50 µg/mL) | [8] |
| Datura inoxia Leaf Extract | MCF-7 (Breast Cancer) | Cell Titer Glo® | 42.67 ± 2.52% viability (50 µg/mL) | [8] |
Experimental Protocols
Brine Shrimp Lethality Assay [10]
-
Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination.
-
Preparation of Test Solutions: Datura extracts are dissolved in a suitable solvent and diluted to various concentrations in artificial seawater.
-
Exposure: A specific number of nauplii (larvae) are transferred to vials containing the test solutions.
-
Incubation: The vials are kept under illumination for 24 hours.
-
Counting: The number of surviving nauplii is counted, and the percentage of mortality is calculated.
-
LC₅₀ Determination: The concentration of the extract that causes 50% lethality (LC₅₀) is determined using probit analysis.
Cell Viability Assay (e.g., Cell Titer Glo®) [8]
-
Cell Culture and Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are cultured and seeded in 96-well plates.
-
Treatment: Cells are treated with different concentrations of the Datura extract.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: A reagent such as Cell Titer Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control.
Experimental Workflow for Anticancer Screening
Caption: General Workflow for Anticancer Activity Screening.
Conclusion and Future Directions
The available evidence, derived from studies on crude and fractionated extracts of Datura species, strongly suggests that this compound may possess significant antimicrobial, anti-inflammatory, and anticancer properties. However, it is crucial to underscore that these activities are currently putative and require direct confirmation through studies on the isolated compound.
Future research should focus on the following areas:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
Direct Biological Activity Studies: In-depth investigation of the antimicrobial, anti-inflammatory, and anticancer activities of pure this compound to confirm its efficacy and determine its potency (e.g., MIC, IC₅₀ values).
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
In Vivo Studies: Evaluation of the therapeutic potential and safety profile of this compound in preclinical animal models.
A thorough understanding of the biological activities of this compound will be instrumental in unlocking its potential for the development of novel therapeutic agents. This guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. In Vitro Antibacterial and Antifungal Potential of Amyrin-Type Triterpenoid Isolated from Datura metel Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. mdpi.com [mdpi.com]
- 6. Datura stramonium Leaf Extract Exhibits Anti-inflammatory Activity in CCL4-Induced Hepatic Injury Model by Modulating Oxidative Stress Markers and iNOS/Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Datura stramonium Leaf Extract Exhibits Anti-inflammatory Activity in CCL4-Induced Hepatic Injury Model by Modulating Oxidative Stress Markers and iNOS/Nrf2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journaljalsi.com [journaljalsi.com]
- 9. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical anticancer studies on the ethyl acetate leaf extracts of Datura stramonium and Datura inoxia - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Diversity of Diterpenes in Datura stramonium: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the largely unexplored chemical diversity of diterpenes in Datura stramonium. While D. stramonium is renowned for its rich profile of tropane alkaloids, the diterpenoid constituents of this plant remain a promising yet under-investigated frontier for novel therapeutic agents. This document synthesizes the current, albeit limited, knowledge and provides a framework for future research by detailing hypothetical biosynthetic pathways and robust experimental protocols.
Introduction: The Untapped Potential of Diterpenes in Datura stramonium
Datura stramonium, a member of the Solanaceae family, has a long history in traditional medicine, primarily attributed to its potent tropane alkaloids. However, the plant's complex phytochemical landscape includes a variety of other secondary metabolites, including terpenoids. Terpenoids are a large and diverse class of naturally occurring organic compounds with a wide range of biological activities. Diterpenes, a significant subclass of terpenoids, are known for their potential anti-inflammatory, antimicrobial, and anticancer properties. Despite the quantification of total terpenoids in D. stramonium, specific investigations into the diversity and bioactivity of its diterpenoid constituents are conspicuously absent in the current scientific literature, representing a significant research gap and a compelling opportunity for natural product discovery.
Quantitative Data on Terpenoids in Datura stramonium
To date, specific quantitative data for diterpenes in D. stramonium has not been published. However, a comparative phytochemical analysis of the ethanol leaf and seed extracts provides a quantitative overview of the total terpenoid content. These findings offer a baseline for future, more specific analytical studies.
| Plant Part | Phytochemical Class | Concentration (mg/g) |
| Leaves | Terpenoids | 32.68 |
| Seeds | Terpenoids | 30.20 |
Table 1: Quantitative Analysis of Total Terpenoids in Datura stramonium.
Hypothetical Diterpene Biosynthesis Pathway in Datura stramonium
Based on established terpenoid biosynthesis pathways in the Solanaceae family, a hypothetical pathway for the formation of diterpenes in D. stramonium can be proposed. This pathway begins with the precursor geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of enzymatic reactions to generate a variety of diterpene skeletons.
Caption: Hypothetical pathway of diterpene biosynthesis in D. stramonium.
Experimental Protocols
The following sections detail generalized yet comprehensive methodologies for the extraction, isolation, and characterization of diterpenes from D. stramonium. These protocols are designed to serve as a starting point for researchers, to be optimized based on the specific diterpenes of interest.
Extraction of Diterpenes
This protocol outlines a standard procedure for the extraction of diterpenes from dried plant material.
Caption: General workflow for the extraction of diterpenes.
Isolation and Purification of Diterpenes
Following extraction, the complex mixture of compounds in the n-hexane fraction requires further separation to isolate individual diterpenes.
Methodology:
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Procedure: The concentrated n-hexane extract is loaded onto the silica gel column. Elution is performed with the solvent gradient, and fractions are collected.
-
-
Thin-Layer Chromatography (TLC):
-
Purpose: To monitor the separation and pool fractions containing compounds with similar retention factors (Rf).
-
Visualization: TLC plates are visualized under UV light (254 nm and 366 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Purpose: For the final purification of isolated compounds.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Detection: UV detector.
-
Structural Elucidation
The chemical structure of the purified diterpenes can be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure, including stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
X-ray Crystallography: To determine the absolute configuration of crystalline compounds.
Future Directions and Conclusion
The study of diterpenes in Datura stramonium is a nascent field with immense potential for the discovery of novel bioactive compounds. The quantitative data on total terpenoids confirms their presence, while the proposed biosynthetic pathway and detailed experimental protocols provide a solid foundation for their targeted investigation. Future research should focus on the comprehensive profiling of diterpenes in different plant parts and at various growth stages, followed by the evaluation of their pharmacological activities. Such efforts are crucial for unlocking the full therapeutic potential of Datura stramonium and for the development of new and effective drugs.
Preliminary Cytotoxic Screening of Daturabietatriene: A Methodological and Pathway Analysis Framework
Disclaimer: As of the latest literature review, specific data on the cytotoxic screening and mechanisms of action of Daturabietatriene are not publicly available. This guide, therefore, serves as a comprehensive framework and technical guide for the preliminary cytotoxic screening of a novel natural product, using established methodologies and data presentation formats. The experimental data and signaling pathways detailed herein are representative examples based on studies of other known cytotoxic natural compounds and should be considered illustrative.
Introduction
Natural products are a significant source of new anticancer agents.[1] The initial step in the discovery process often involves screening for cytotoxic activity against various cancer cell lines to identify promising compounds.[1] This guide outlines the fundamental procedures for conducting a preliminary cytotoxic evaluation of a novel compound, exemplified by the hypothetical case of this compound. It covers data presentation, detailed experimental protocols for assessing cytotoxicity and apoptosis, and visualization of key signaling pathways and experimental workflows.
Data Presentation: Cytotoxic Activity
The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The data should be presented in a clear and organized manner, allowing for easy comparison of the compound's activity across different cell lines.
Table 1: Hypothetical Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 10.5 ± 1.2 |
| A549 | Lung Carcinoma | 25.8 ± 3.1 |
| HCT-116 | Colorectal Carcinoma | 8.9 ± 0.9 |
| HepG2 | Hepatocellular Carcinoma | 18.4 ± 2.2 |
| Normal Fibroblasts | Non-cancerous Control | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. The following are standard protocols used in the preliminary cytotoxic screening of natural products.
Cell Culture and Maintenance
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116, HepG2) and a non-cancerous control cell line (e.g., normal human fibroblasts) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[3] Annexin V-FITC staining in conjunction with propidium iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[4]
Procedure:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of PI are added to the cell suspension, which is then incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[4]
Visualizations: Workflows and Signaling Pathways
Visual representations of experimental workflows and biological pathways are essential for understanding complex processes. The following diagrams are generated using Graphviz (DOT language) and adhere to the specified formatting requirements.
Experimental Workflow for Cytotoxicity Screening
Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway of apoptosis is often triggered by cellular stress and is a common target of natural product-based anticancer agents.[3][5]
Caption: Simplified diagram of the intrinsic apoptosis pathway initiated by cellular stress.
Extrinsic (Death Receptor) Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors.[6] Some anticancer compounds can sensitize cancer cells to this pathway.[7]
Caption: Simplified diagram of the extrinsic apoptosis pathway, with potential sensitization by a compound.
Conclusion
The preliminary cytotoxic screening of a novel natural product like this compound is a critical first step in the drug discovery pipeline. This guide provides a foundational framework for conducting such an evaluation, from initial cytotoxicity assays to the investigation of apoptotic mechanisms. The use of standardized protocols and clear data presentation, as outlined, is essential for generating reliable and comparable results. Further investigation would be required to elucidate the specific molecular targets and signaling pathways modulated by this compound, should it demonstrate promising cytotoxic activity.
References
- 1. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical Basis of Anti-Cancer-Effects of Phloretin—A Natural Dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daurisoline inhibits proliferation, induces apoptosis, and enhances TRAIL sensitivity of breast cancer cells by upregulating DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Daturabietatriene: A Technical Guide to its Discovery, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of daturabietatriene, a tricyclic diterpene first isolated from Datura metel. It details the historical context of its discovery, the methodologies employed for its extraction and structural elucidation, and presents its known physicochemical and spectroscopic data. While specific biological activities of this compound have yet to be extensively reported, this guide explores the significant pharmacological potential of the broader class of abietane diterpenes, suggesting promising avenues for future research and drug development.
Historical Context and Discovery
The mid-1990s represented a dynamic period in the field of natural product chemistry. While the rise of combinatorial chemistry and high-throughput screening was beginning to shift the focus of some drug discovery programs towards large synthetic libraries, natural products remained a vital source of novel chemical scaffolds with significant biological activities.[1][2] The intricate and diverse structures honed by evolution continued to provide unparalleled starting points for new therapeutic agents.[2] It was within this scientific landscape that the discovery of this compound took place.
In 1996, Mohd. Ali and Mohd. Shuaib, working at the Faculty of Pharmacy at Jamia Hamdard in New Delhi, India, reported the first-time isolation and characterization of this compound from the stem bark of Datura metel Linn.[3][4][5] This plant has a long history in traditional medicine, known for its content of bioactive alkaloids.[6] The discovery of a novel diterpene from this species highlighted the continued potential for finding new, non-alkaloidal constituents in well-known medicinal plants. The compound was identified as a tricyclic diterpene with an abietane skeleton and its structure was elucidated as 15,18-dihydroxyabietatriene.[3][4]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following table summarizes the key quantitative data reported in the discovery literature.[3]
| Property | Data |
| Molecular Formula | C₂₀H₃₀O₂ |
| Molecular Weight | 302.5 g/mol |
| Compound Class | Tricyclic Diterpene (Abietane-type) |
| IUPAC Name | 15,18-dihydroxyabietatriene |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 302Key Ion Fragments: m/z 202, 143, 100, 85, 71, 69 |
| Infrared (IR) Spectroscopy | Hydroxyl group and aromatic ring absorption bands: 1640, 1460, 898 cm⁻¹ |
| ¹H NMR Spectroscopy | δ 7.00 (d, J=9.0 Hz, H-11), δ 6.93 (m, H-12), δ 3.53 & 3.40 (hydroxyl-methylene signals), δ 3.0 (s, J=3.0 Hz, H-14), δ 1.23 (s, Me-19, Me-20), δ 1.20 (s, Me-16, Me-17) |
Experimental Protocols
The following sections detail the methodologies for the extraction and characterization of this compound, based on the original discovery paper and common practices for the isolation of abietane diterpenes.
Extraction
The initial extraction of this compound was performed from the stem bark of Datura metel.[3]
-
Plant Material Preparation: Air-dried and powdered stem bark of Datura metel was used as the starting material.
-
Extraction Method: A Soxhlet apparatus was employed for the exhaustive extraction of the plant material.
-
Solvent: 95% ethanol was used as the extraction solvent.
-
Concentration: The resulting ethanolic extract was concentrated under vacuum to yield a dark brown mass, which then served as the starting point for chromatographic separation.
Isolation and Purification
While the original publication does not specify the exact chromatographic techniques used, the isolation of abietane diterpenes from crude plant extracts typically involves a combination of the following methods:
-
Column Chromatography: The crude extract would likely be subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol, would be used to separate fractions of differing polarities.
-
Thin-Layer Chromatography (TLC): TLC would be used to monitor the separation and identify fractions containing compounds of interest. Specific spray reagents can be used to visualize different classes of compounds.
-
Preparative TLC or HPLC: Fractions containing this compound would likely be further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The structure of the purified this compound was determined using the following spectroscopic methods:[3]
-
Infrared (IR) Spectroscopy: To identify functional groups. The observed bands indicated the presence of hydroxyl groups and an aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The molecular ion peak at m/z 302 confirmed the molecular formula C₂₀H₃₀O₂, and the fragmentation pattern was characteristic of an abietatriene-type diterpene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy was used to determine the proton environment in the molecule, confirming the aromatic protons, methyl groups, and hydroxyl-methylene groups, which were crucial in establishing the final structure as 15,18-dihydroxyabietatriene.
Biological Activity and Therapeutic Potential
As of late 2025, there is a notable lack of published research specifically investigating the biological activities of this compound. However, the broader class of abietane diterpenes, to which it belongs, is rich with compounds possessing a wide array of significant pharmacological properties. This suggests that this compound is a promising candidate for future pharmacological screening.
Abietane diterpenes isolated from various plant species have demonstrated potent biological activities, including:
-
Anticancer Activity: Many abietane diterpenes exhibit cytotoxic and anti-proliferative effects against a range of human cancer cell lines, including breast, liver, lung, pancreatic, and prostate cancers.[3][4] Some have been shown to induce apoptosis and cell cycle arrest in cancer cells.[4][7]
-
Antimicrobial and Antiviral Activity: The abietane skeleton is a common feature in compounds with activity against various bacteria and fungi.[8] Some have also shown antiviral properties.[8]
-
Anti-inflammatory Activity: Several abietane diterpenes have been reported to possess anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[3]
-
Antioxidant Activity: The phenolic nature of many abietane diterpenes contributes to their antioxidant capabilities.[8][9]
Given the documented bioactivities of its chemical relatives, this compound warrants investigation for its potential anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Visualizations
Caption: Workflow for the isolation and characterization of this compound.
Caption: Relationship between the source, compound, class, and structure.
Conclusion and Future Directions
This compound is a structurally characterized abietane diterpene whose full biological potential remains to be explored. Its discovery underscores the value of continued phytochemical investigation of medicinal plants. For researchers and drug development professionals, this compound represents a novel, naturally derived scaffold. Future research should prioritize the comprehensive screening of this compound for a range of biological activities, particularly in the areas of oncology, infectious diseases, and inflammation, where other abietane diterpenes have shown significant promise. Furthermore, synthetic efforts to produce analogues of this compound could lead to the development of new therapeutic agents with enhanced potency and favorable pharmacological profiles.
References
- 1. books.rsc.org [books.rsc.org]
- 2. CH105: Chapter 6 - A Brief History of Natural Products and Organic Chemistry - Chemistry [wou.edu]
- 3. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight the Biological Activities of Selected Abietane Diterpenes Isolated from Plectranthus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
Spectroscopic Interpretation of Daturabietatriene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of Daturabietatriene, a tricyclic diterpene. Due to the limited availability of published, quantitative spectroscopic data for this compound, this guide presents illustrative data for a representative abietane diterpene to demonstrate the principles of spectroscopic interpretation. Detailed experimental protocols for each major spectroscopic method are provided to enable researchers to apply these techniques to the analysis of this compound and related natural products.
Introduction to this compound and Spectroscopic Analysis
This compound is a tricyclic diterpene isolated from Datura metel Linn.[1][2][3] Its structural elucidation relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. These methods provide detailed information about the molecule's carbon skeleton, functional groups, and overall connectivity, which are crucial for confirming its structure and understanding its chemical properties. Abietane diterpenes, the class of compounds to which this compound belongs, are known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects, often linked to specific signaling pathways.[4][5][6]
Spectroscopic Data Presentation (Illustrative)
The following tables summarize the expected spectroscopic data for an abietane diterpene with a structure similar to this compound. This data is provided for illustrative purposes to guide researchers in their analysis.
Table 1: Illustrative ¹H and ¹³C NMR Data for an Abietane Diterpene
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 38.5 | 1.85, 1.45 | m, m | |
| 2 | 19.2 | 1.65, 1.55 | m, m | |
| 3 | 41.8 | 1.50, 1.40 | m, m | |
| 4 | 33.5 | - | - | - |
| 5 | 50.1 | 1.48 | d | 8.0 |
| 6 | 21.7 | 2.20, 1.70 | m, m | |
| 7 | 30.1 | 2.85, 2.75 | m, m | |
| 8 | 134.5 | - | - | - |
| 9 | 124.3 | 6.95 | s | |
| 10 | 37.9 | - | - | - |
| 11 | 148.5 | - | - | - |
| 12 | 145.8 | - | - | - |
| 13 | 124.0 | 7.10 | s | |
| 14 | 133.2 | - | - | - |
| 15 | 33.8 | 3.20 | sept | 7.0 |
| 16 | 24.5 | 1.25 | d | 7.0 |
| 17 | 24.5 | 1.25 | d | 7.0 |
| 18 | 33.2 | 1.20 | s | |
| 19 | 21.5 | 1.18 | s | |
| 20 | 25.3 | 1.22 | s |
Table 2: Illustrative Mass Spectrometry, IR, and UV-Vis Data
| Technique | Data | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺: 285.2265 (Calculated for C₂₀H₂₉O: 285.2264) | Molecular formula confirmation |
| Infrared (IR) Spectroscopy | ν_max (cm⁻¹): 3350 (broad), 3010, 2950, 1600, 1500, 820 | O-H stretch (phenol), C-H stretch (aromatic), C-H stretch (aliphatic), C=C stretch (aromatic), C-H bend (aromatic) |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | λ_max (nm): 220, 275 | π → π* transitions of the aromatic ring |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both 1D and 2D experiments.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
1D NMR Experiments:
-
¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, multiplicities, and integrals of all proton signals.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms.
-
DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the purified sample (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
The solvent should be of high purity to avoid interference.
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Obtain the high-resolution mass of the molecular ion to calculate the elemental composition.
-
Perform tandem MS (MS/MS) experiments by fragmenting the molecular ion to obtain structural information from the fragmentation pattern.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
-
Thin Film (for oils or amorphous solids): Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.
-
KBr Pellet (for crystalline solids): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest and place it in an IR-transparent cell.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic transitions and conjugated systems within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λ_max.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in the sample beam path.
-
Place the sample-filled cuvette in the sample beam path and record the absorption spectrum over a suitable wavelength range (typically 200-400 nm for aromatic compounds).
Biological Activity and Signaling Pathways
Abietane diterpenes have been reported to possess a variety of biological activities, including significant anti-cancer properties.[4] While the specific signaling pathways affected by this compound have not been elucidated, many abietane diterpenes are known to induce apoptosis (programmed cell death) in cancer cells.
Potential Signaling Pathway: Intrinsic Apoptosis Pathway
The diagram below illustrates a simplified intrinsic apoptosis pathway, which is a common target for anti-cancer compounds. Abietane diterpenes can potentially trigger this pathway by inducing mitochondrial stress.
Experimental Workflow for Investigating Signaling Pathway Activity
To investigate whether this compound induces apoptosis, a series of cell-based assays can be performed.
Conclusion
The structural elucidation of this compound is a multi-faceted process that requires the careful application and interpretation of various spectroscopic techniques. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to undertake such an analysis. While specific quantitative data for this compound remains elusive in the public domain, the provided illustrative data and the exploration of potential biological activities and signaling pathways offer a solid framework for future research on this and related abietane diterpenes. The methodologies outlined herein will empower researchers in the fields of natural product chemistry and drug development to confidently characterize novel compounds and explore their therapeutic potential.
References
An In-depth Technical Guide on Bioactive Terpenes from Datura Species
For Researchers, Scientists, and Drug Development Professionals
Abstract: The genus Datura, a member of the Solanaceae family, is a well-known source of a diverse array of secondary metabolites, traditionally recognized for their medicinal and toxic properties. While rich in alkaloids, Datura species also produce a variety of bioactive terpenoids. This technical guide provides a comprehensive overview of the current state of research on these compounds, with a particular focus on withanolides and sesquiterpenoids, for which significant bioactivity data is available. Notably, a review of the scientific literature reveals a conspicuous absence of reports on abietane diterpenes from Datura species. Therefore, this guide will concentrate on the well-documented terpenoids that have been isolated and characterized from this genus, summarizing their biological activities, presenting quantitative data, and detailing the experimental protocols used for their evaluation. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating the existing knowledge and highlighting potential avenues for future investigation into the therapeutic potential of Datura-derived terpenoids.
Introduction: The Terpenoid Profile of Datura Species
The genus Datura is renowned for its rich phytochemical diversity, which has been the subject of extensive scientific investigation. While the tropane alkaloids are the most famous constituents, these plants also synthesize a range of other bioactive compounds, including a significant number of terpenoids. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene units. In Datura species, the most prominently reported classes of terpenoids are withanolides and sesquiterpenoids.
Withanolides are a group of C28 steroidal lactones that are particularly characteristic of the Solanaceae family. Numerous withanolides have been isolated from various Datura species, including D. metel, D. innoxia, and D. stramonium. These compounds have garnered considerable interest due to their wide spectrum of biological activities, most notably their anti-inflammatory and cytotoxic properties.
Sesquiterpenoids , which are C15 terpenoids, have also been identified in Datura species, particularly in the leaves of D. stramonium and D. metel. These compounds have demonstrated significant potential as cytotoxic agents against various cancer cell lines.
An extensive search of the available scientific literature did not yield any specific reports on the isolation or bioactivity of abietane diterpenes from Datura species. While abietane diterpenoids are known to possess a range of biological activities and are found in other plant families, their presence in the genus Datura has not been documented. This guide will therefore focus on the existing data for withanolides and sesquiterpenoids.
Bioactivity of Terpenoids from Datura Species: Quantitative Data
The following tables summarize the quantitative data on the bioactivity of withanolides and sesquiterpenoids isolated from various Datura species. The data is presented to facilitate easy comparison of the potency of these compounds in different biological assays.
Anti-inflammatory Activity of Withanolides
The anti-inflammatory potential of withanolides from Datura species has been primarily evaluated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound Name | Datura Species | Bioactivity | Assay | IC50 (µM) | Reference |
| Dmetelin A | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 17.8 | [1] |
| Dmetelin B | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 33.3 | [1] |
| Dmetelin C | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 28.6 | [1] |
| Dmetelin D | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 11.6 | [1] |
| 7α,27-dihydroxy-1-oxo-witha-2,5,24-trienolide | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 14.9 | [1] |
| Daturmetelide A | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 13.74 | [2] |
| Daturmetelide G | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 13.92 | [2] |
| Daturafoliside A | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 20.9 | [3] |
| Daturafoliside B | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 17.7 | [3] |
| Baimantuoluoside B | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 17.8 | [3] |
| 12-deoxywithastramonolide | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 18.4 | [3] |
| Daturafoliside C | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 59.0 | [3] |
| Daturafoliside D | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 52.8 | [3] |
| Daturafoliside F | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 71.2 | [3] |
| Daturataurin B | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 53.1 | [3] |
| Daturafoliside L | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 9.37 - 18.64 | [4] |
| Daturafoliside M | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 9.37 - 18.64 | [4] |
| Daturafoliside T | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 9.37 - 18.64 | [4] |
| Daturafoliside K | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 22.83 - 33.36 | [4] |
| Daturafoliside R | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 22.83 - 33.36 | [4] |
| Daturametelin A | D. metel | NO Inhibition | LPS-stimulated RAW 264.7 cells | 22.83 - 33.36 | [4] |
Cytotoxic Activity of Sesquiterpenoids
Sesquiterpenoids isolated from Datura species have been evaluated for their cytotoxic effects against various human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method to assess cell viability.
| Compound Name | Datura Species | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Dstramonin B | D. stramonium | LN229 (Glioblastoma) | MTT Assay | 8.03 - 13.83 | [5][6][7] |
| Dstramonin C | D. stramonium | LN229 (Glioblastoma) | MTT Assay | 8.03 - 13.83 | [5][6][7] |
| Dstramonin D | D. stramonium | LN229 (Glioblastoma) | MTT Assay | 8.03 - 13.83 | [5][6][7] |
| Known Compound 7 | D. stramonium | LN229 (Glioblastoma) | MTT Assay | 8.03 - 13.83 | [5][6][7] |
| Dmetelisproside A | D. metel | SGC-7901 (Gastric Cancer) | MTT Assay | 21.43 - 29.51 | [8][9] |
| Dmetelisproside A | D. metel | HeLa (Cervical Cancer) | MTT Assay | 21.43 - 29.51 | [8][9] |
| Citroside A | D. metel | SGC-7901 (Gastric Cancer) | MTT Assay | 21.43 - 29.51 | [8][9] |
| Citroside A | D. metel | HeLa (Cervical Cancer) | MTT Assay | 21.43 - 29.51 | [8][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, including the anti-inflammatory nitric oxide inhibition assay and the cytotoxic MTT assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the potential of isolated compounds to inhibit the production of nitric oxide in LPS-stimulated murine macrophage RAW 264.7 cells.
Materials:
-
Murine macrophage RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours to allow for adherence.[10]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated with the compounds for 1-2 hours.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for another 24 hours.[10]
-
Nitrite Quantification: After the incubation period, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent in a separate 96-well plate.[10]
-
Absorbance Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.[10]
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Cytotoxicity: MTT Assay
Objective: To determine the cytotoxic effect of isolated compounds on cancer cell lines by assessing cell viability.
Materials:
-
Target cancer cell line (e.g., LN229, SGC-7901, HeLa)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The culture medium is carefully removed, and a solubilization solution (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The plate is gently agitated to ensure complete dissolution of the formazan, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a simplified signaling pathway relevant to the bioactivity of terpenoids from Datura species.
Caption: Bioassay-guided isolation and evaluation workflow for Datura terpenoids.
Caption: Simplified pathway of withanolide-mediated anti-inflammatory action.
Conclusion and Future Perspectives
The scientific literature strongly indicates that Datura species are a rich source of bioactive withanolides and sesquiterpenoids with significant anti-inflammatory and cytotoxic potential. The quantitative data presented in this guide highlights the potency of these compounds, with some exhibiting IC50 values in the low micromolar range. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate these and other natural products.
The apparent absence of abietane diterpenes in Datura is an interesting chemotaxonomic observation that warrants further investigation. Future research could focus on more exhaustive phytochemical analyses of a wider range of Datura species and cultivars to definitively confirm the absence or presence of this class of compounds.
For the known bioactive terpenoids, further studies are needed to elucidate their precise mechanisms of action, evaluate their in vivo efficacy and safety profiles, and explore their potential as lead compounds for the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases. The information compiled in this technical guide serves as a solid foundation for these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. New withanolides with anti-inflammatory activity from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New anti-inflammatory withanolides from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withanolides from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxicity sesquiterpenoids from the leaves of Datura stramonium L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A new sesquiterpenoid with cytotoxic and anti-inflammatory activity from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Therapeutic Potential of Daturabietatriene: A Scientific Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature on the specific therapeutic applications of Daturabietatriene is exceptionally limited. This document summarizes the available information on its chemical nature and contextualizes its potential applications based on the broader class of abietane diterpenes. The experimental protocols and signaling pathways presented are generalized representations based on typical natural product research and the known activities of related compounds.
Introduction to this compound
This compound is a naturally occurring tricyclic diterpene that has been isolated from the stem bark of Datura metel Linn.[1][2][3] Its chemical structure has been elucidated as 15,18-dihydroxyabietatriene[1][2][3]. While the genus Datura is well-known for its diverse array of alkaloids with significant pharmacological and toxicological relevance, the biological activities of its diterpenoid constituents, such as this compound, are not as extensively studied[4][5].
The Therapeutic Promise of Abietane Diterpenes
This compound belongs to the abietane class of diterpenoids, a group of natural products that have garnered significant interest for their wide spectrum of biological activities.[6][7] Research into various abietane diterpenes has revealed their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[6][7][8] This provides a strong rationale for investigating the therapeutic potential of this compound.
Table 1: Summary of Biological Activities of Representative Abietane Diterpenes
| Compound | Biological Activity | Quantitative Data (Example) | Source Organism |
| Tanshinone I | Anticancer | IC50: 20 µM (in HEC-1-A human endometrial cancer cells)[6] | Salvia miltiorrhiza |
| Tanshinone IIA | Anticancer, Anti-inflammatory, Regulation of signaling pathways[6] | - | Salvia miltiorrhiza |
| Cryptotanshinone | Anticancer (enhances activity of tyrosine kinase inhibitors)[6] | - | Salvia miltiorrhiza |
| Carnosic acid | Anticancer, Antioxidant[6][7] | - | Salvia officinalis, Rosmarinus officinalis |
| Ferruginol | Antimicrobial, Cardioactive, Antioxidant, Gastroprotective[7] | - | Various plant families including Podocarpaceae, Cupressaceae, Lamiaceae |
| 7α-acetylhorminone | Anticancer | Most active among eight tested abietane diterpenes against HCT116 and MDA-MB-231 cancer cell lines[8] | Salvia libanoticum |
Postulated Mechanism of Action and Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, the known mechanisms of other abietane diterpenes can suggest potential targets. For instance, the anticancer effects of some abietanes are mediated through the induction of apoptosis and regulation of key signaling pathways like STAT3 and eIF4E.[6]
Below is a generalized diagram representing a potential mechanism of action for an abietane diterpene with anticancer properties, based on the activities of related compounds.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Characterization Of The Chemical Constituents Of Datura Metel Linn | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. phcog.com [phcog.com]
A Technical Guide to the Anti-inflammatory Properties of Novel Abietane Diterpenoids
Executive Summary: The relentless pursuit of novel therapeutic agents for inflammatory diseases has turned a significant focus toward natural products. Among these, diterpenoids, a diverse class of chemical compounds, have emerged as promising candidates. This technical guide delves into the anti-inflammatory potential of novel abietane-type diterpenoids, a significant subclass. While direct research on "Daturabietatriene" is nascent, this document synthesizes findings from structurally related compounds isolated from genera such as Datura and others, which are known for their rich phytochemical profiles and traditional use in treating inflammatory conditions.[1][2] We explore the primary mechanism of action—modulation of the NF-κB signaling pathway—and present quantitative data on their efficacy. Furthermore, this guide provides detailed experimental protocols for the evaluation of these compounds, intended to serve as a resource for researchers in pharmacology and drug development.
Introduction to Inflammation and Diterpenoids
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous pathologies, including arthritis, cardiovascular disease, and cancer.[4] The nuclear factor kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]
Natural products remain a vital source for drug discovery, with terpenoids representing a large and structurally diverse group of secondary metabolites.[6][7] Diterpenoids, 20-carbon compounds derived from geranylgeranyl pyrophosphate, have demonstrated a wide array of biological activities. The abietane skeleton is a common structural motif within this class, and numerous abietane-type diterpenoids have been identified as potent inhibitors of inflammatory pathways.[8][9][10] Plants of the genus Datura are known to produce a variety of bioactive molecules, including terpenoids and alkaloids, with demonstrated anti-inflammatory effects, making them a promising source for the discovery of novel compounds.[1][2][11]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary anti-inflammatory mechanism for many abietane diterpenoids is the suppression of the NF-κB signaling cascade.[5][10] In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent proteasomal degradation of IκBα.[12] This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes.[12][13]
Novel diterpenoids, such as those investigated from plant sources, often interfere with this pathway by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit.[10][14]
Caption: Proposed mechanism of NF-κB pathway inhibition by novel diterpenoids.
Quantitative Anti-inflammatory Activity
The primary method for screening novel compounds for anti-inflammatory activity in vitro involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[8][15] LPS stimulation robustly induces iNOS, leading to a significant release of NO, a key inflammatory mediator. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's potency.
| Compound Class / Name | Source Organism | Bioassay | IC₅₀ (µM) | Cytotoxicity Note | Reference |
| Abietane Diterpenoids | Nepeta bracteata | NO Inhibition (RAW 264.7) | 18.8 - 46.3 | Low effect on cell viability | [8] |
| Rearranged Abietanes | Synthetic | NO Inhibition (RAW 264.7) | 0.033 - 10+ | Varies by compound | [16] |
| 16-hydroxylambertic acid | Podocarpus nagi | NO Inhibition (RAW 264.7) | ~5.4 | Dose-dependent iNOS suppression | [10] |
| Daturaolone (Triterpenoid) | Datura innoxia | NO Inhibition | 4.51 µg/mL | IC₅₀ in lymphocytes >20 µg/mL | [17][18] |
| Daturaolone (Triterpenoid) | Datura innoxia | NF-κB Inhibition | 1.2 µg/mL | - | [17][18] |
Table 1: In Vitro Anti-inflammatory Activity of Representative Diterpenoids and Related Compounds.
Key Experimental Protocols
Accurate and reproducible evaluation of novel compounds requires standardized methodologies. The following sections detail core protocols for assessing anti-inflammatory activity in vitro.
4.1 Cell Culture and Viability Assessment
The murine macrophage cell line RAW 264.7 is the standard model for in vitro inflammation studies.[15] It is crucial to assess compound cytotoxicity to ensure that observed anti-inflammatory effects are not due to cell death. The MTT assay is a common method for this purpose.[15]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[19]
-
Compound Treatment: Treat cells with various concentrations of the test diterpenoid for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Remove the supernatant and dissolve the resulting formazan crystals in DMSO.[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[15] Cell viability is expressed as a percentage relative to the vehicle control.
Caption: A typical workflow for assessing compound cytotoxicity using the MTT assay.
4.2 Nitric Oxide (NO) Production Assay
The Griess reaction is a colorimetric assay used to quantify nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[21]
Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding and Treatment: Seed RAW 264.7 cells at 1.5 x 10⁵ cells/well in a 96-well plate.[19] After 24 hours, pre-treat cells with test compounds for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) for an additional 18-24 hours.[15][19]
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a solution of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[15]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[15][19]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
4.3 Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect and quantify specific proteins, allowing for the direct assessment of a compound's effect on the NF-κB signaling pathway. Key proteins to analyze are phosphorylated and total IκBα, and the p65 subunit in both cytosolic and nuclear fractions.[13][22]
Protocol: Western Blot for p65 and IκBα
-
Cell Lysis and Protein Quantification: Treat cells as described for the NO assay. Lyse the cells and separate cytosolic and nuclear fractions if desired.[23] Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane using a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total p65, total IκBα, phosphorylated IκBα, and a loading control (e.g., β-actin for cytosol, Lamin B1 for nucleus) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) detection reagent.[12]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Densitometry analysis is used to quantify the protein bands relative to the loading control.
Caption: Generalized workflow for Western Blot analysis of NF-κB proteins.
Conclusion and Future Directions
Novel abietane diterpenoids represent a promising class of natural products with significant anti-inflammatory potential. The available data strongly suggest that their mechanism of action is, at least in part, mediated through the inhibition of the pro-inflammatory NF-κB signaling pathway. While the specific compound "this compound" requires direct investigation, the broader family of abietane diterpenoids and compounds isolated from the Datura genus provide a compelling rationale for its potential efficacy.
Future research should focus on the isolation and structural elucidation of novel diterpenoids from unexplored plant sources. Compounds that demonstrate potent activity in in vitro screens, such as the NO production assay, should be advanced to more detailed mechanistic studies, including analysis of MAPK signaling pathways and evaluation in in vivo models of inflammation, such as carrageenan-induced paw edema.[24][25] This systematic approach will be critical for validating these promising natural compounds as leads for the next generation of anti-inflammatory therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemistry, Pharmacology, and Toxicology of Datura Species—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Anti-Inflammatory Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory Potential of Daturaolone from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Potential of Daturaolone from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 20. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. gut.bmj.com [gut.bmj.com]
- 24. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Datura stramonium Leaf Extract Exhibits Anti-inflammatory Activity in CCL4-Induced Hepatic Injury Model by Modulating Oxidative Stress Markers and iNOS/Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Ethnobotany for Modern Drug Discovery: A Technical Guide to Investigating Datura Diterpenes
For Researchers, Scientists, and Drug Development Professionals
The genus Datura, notoriously known for its potent tropane alkaloids, holds a rich history in traditional medicine across various cultures.[1][2][3][4] While its psychoactive and toxic properties are well-documented, emerging research is shedding light on a lesser-known class of compounds within these plants: diterpenes.[5][6][7] This guide provides a comprehensive framework for investigating the ethnobotanical uses of Datura as a starting point for the discovery and development of novel diterpene-based therapeutics. It outlines detailed experimental protocols, presents key quantitative data, and visualizes complex biological and experimental workflows.
Ethnobotanical Significance of Datura
Species such as Datura stramonium and Datura metel have been used for centuries in traditional healing practices.[8] Ethnobotanical records reveal their application for a range of ailments, including pain, inflammation, asthma, and skin diseases.[1][2][8][9][10] For instance, the leaves are often used to relieve headache, while the seeds have been employed for their analgesic and anti-inflammatory properties to treat toothaches and pain from worm infestations.[8] This historical use, particularly in treating inflammatory conditions, provides a strong rationale for investigating the anti-inflammatory potential of its chemical constituents beyond alkaloids.[1][11]
Diterpenes from Datura and Their Bioactivities
While the genus is predominantly known for alkaloids, phytochemical investigations have successfully isolated several diterpenoids and other terpenoids.[1][5][12] Notably, new ent-kaurane diterpenoids have been isolated from the pericarps of Datura metel.[5][6] The focus of bioactivity screening for these compounds has often been on their anti-inflammatory and cytotoxic effects, aligning with the plant's traditional uses.
Table 1: Quantitative Bioactivity of Terpenoids Isolated from Datura Species
| Compound Class | Species Source | Bioactivity | Cell Line | IC50 Value (µM) | Reference |
| ent-Kaurane Diterpenoids | Datura metel | Anti-inflammatory | LPS-activated RAW264.7 | < 11.00 | [5][6] |
| Sesquiterpenoids (Dstramonins B, C, D) | Datura stramonium | Cytotoxicity | LN229 (Glioblastoma) | 8.03 - 13.83 | [13] |
| Withanolide Glycosides (Daturametelins H-J) | Datura metel | Cytotoxicity | HCT-116 (Colorectal Carcinoma) | 3.2 ± 0.2 | [10][14] |
| Neophytadiene (Diterpene) | Datura stramonium | Cytotoxicity | MCF-7 (Breast Cancer) | 58 mg/ml (48 hrs) | [7] |
Note: The value for Neophytadiene is reported in mg/ml, as per the source.
Experimental Protocols for Diterpene Discovery
The following section details a generalized workflow for the isolation and evaluation of diterpenes from Datura, from plant collection to bioactivity assessment.
-
Collection: Collect the desired plant parts of the Datura species (e.g., pericarps, leaves, seeds) based on ethnobotanical leads. Document the collection location, date, and plant characteristics for reproducibility.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
Diterpenes are typically non-polar to moderately polar. The choice of solvent is critical for selective extraction.[15]
-
Solvent Selection: Begin with a non-polar solvent like n-hexane to extract lipids and non-polar diterpenes. Subsequently, perform extraction with a more polar solvent, such as 70% ethanol or methanol, to isolate more polar diterpenoids and glycosides.[5][6][16]
-
Maceration/Soxhlet Extraction:
-
Maceration: Soak the powdered plant material in the selected solvent (e.g., 1:10 plant-to-solvent ratio) for 48-72 hours with periodic agitation. Filter the mixture and repeat the process three times.
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble within a Soxhlet apparatus and extract with the chosen solvent for 24-48 hours.
-
-
Concentration: Combine the filtrates from the extraction process and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Bioassay-guided fractionation is a common strategy to isolate active compounds.
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Pack a glass column with silica gel 60 (70-230 mesh).
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing polarity by adding ethyl acetate and then methanol.
-
Collect fractions of 50-100 mL and monitor them using Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool fractions with similar TLC profiles that show bioactivity.
-
Further purify these pooled fractions using a Prep-HPLC system equipped with a C18 column.[17]
-
Use a mobile phase gradient, typically consisting of methanol and water (often with 0.1% formic acid), to achieve high-resolution separation.[17]
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to pure compounds.[17]
-
The chemical structure of isolated pure compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.[18]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure and stereochemistry.[18]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[18]
3.5.1. Cytotoxicity Assessment (MTT Assay) The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[19][20]
-
Cell Culture: Seed human cancer cells (e.g., LN229, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[19]
-
Compound Treatment: Treat the cells with various concentrations of the isolated diterpenes (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
3.5.2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay) This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the isolated diterpenes for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Reagent):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
IC50 Calculation: Calculate the IC50 value for NO inhibition relative to the LPS-stimulated control.
Visualizing Workflows and Pathways
The overall process, from traditional knowledge to a potential drug candidate, can be visualized as a logical workflow.
Many diterpenes exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[21][22][23][24] This pathway is a crucial regulator of inflammatory responses.[21] Bioactive diterpenoids can block NF-κB activation at various points, including the inhibition of IKK complex activation and IκB phosphorylation.[21]
Conclusion
The ethnobotanical history of Datura provides a valuable repository of leads for modern drug discovery. While the genus is famed for its alkaloids, its diterpene constituents represent an under-explored chemical space with demonstrated anti-inflammatory and cytotoxic potential. By systematically applying the detailed protocols for extraction, isolation, and bio-evaluation outlined in this guide, researchers can effectively bridge the gap between traditional knowledge and the development of novel, diterpene-based therapeutic agents. This structured approach, guided by ethnobotany, enhances the probability of discovering compounds with significant pharmacological activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. botanica.ugr.es [botanica.ugr.es]
- 3. Solanaceae: Datura [fs.usda.gov]
- 4. Datura - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A new ent-kaurane diterpenoid from the pericarps of Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. mdpi.com [mdpi.com]
- 12. Tropane alkaloids and terpenes synthase genes of Datura stramonium (Solanaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ethnobotanical uses and phytochemical, biological, and toxicological profiles of Datura metel L.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iipseries.org [iipseries.org]
- 19. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Immunomodulatory Activity of Diterpenes over Innate Immunity and Cytokine Production in a Human Alveolar Epithelial Cell Line Infected with Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Daturabietatriene from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturabietatriene is a tricyclic diterpene that has been successfully isolated from the plant Datura metel. Structurally identified as 15,18-dihydroxyabietatriene, this compound belongs to the abietane class of diterpenoids, which are known for their diverse biological activities. These notes provide a comprehensive protocol for the extraction, isolation, and purification of this compound from Datura metel stem bark, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodology is based on the initial report of its isolation, supplemented with established techniques for the purification of abietane diterpenoids.
Data Presentation
The following table summarizes the quantitative data associated with the extraction and isolation of this compound and other constituents from Datura metel as reported in the foundational literature.
| Parameter | Value | Reference |
| Plant Material | Datura metel stem bark | [1] |
| Initial Plant Material Weight | 2.65 kg | [1] |
| Extraction Solvent | 95% Ethanol | [1] |
| Crude Extract Weight | 170 g | [1] |
| Yield of this compound | Not explicitly stated | [1] |
| Molecular Formula of this compound | C₂₀H₃₀O₂ | [1] |
| Molecular Weight of this compound | 302 g/mol | [1] |
Experimental Protocols
This section outlines the detailed methodology for the extraction and purification of this compound.
Part 1: Preparation of Plant Material
-
Collection and Identification: Collect the stem bark of Datura metel. Ensure proper botanical identification of the plant material.
-
Drying: Air-dry the collected stem bark in a well-ventilated area, protected from direct sunlight, until it is brittle. This prevents the degradation of phytochemicals.
-
Grinding: Pulverize the dried stem bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Part 2: Extraction
-
Soxhlet Extraction:
-
Accurately weigh the powdered plant material.
-
Place the powdered bark into a large-capacity Soxhlet apparatus.
-
Extract the material with 95% ethanol. The extraction should be carried out for a sufficient duration to ensure exhaustive extraction, typically 24-48 hours, or until the solvent in the siphon tube runs clear.
-
-
Solvent Evaporation:
-
After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark brown, viscous mass.
-
Part 3: Fractionation (Alkaloid Removal)
-
Acid-Base Partitioning:
-
Suspend the crude ethanolic extract in a suitable volume of distilled water.
-
Acidify the aqueous suspension with dilute hydrochloric acid (e.g., 2% HCl) to a pH of approximately 2. This will protonate any alkaloids present, rendering them water-soluble.
-
Partition the acidified solution with a non-polar organic solvent such as chloroform or ethyl acetate in a separatory funnel. The non-alkaloidal components, including this compound, will preferentially move into the organic phase.
-
Separate the organic layer. The aqueous layer containing the alkaloids can be discarded or processed separately.
-
Wash the organic layer with distilled water to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the non-alkaloidal crude fraction.
-
Part 4: Chromatographic Purification
-
Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent like petroleum ether or hexane.
-
Adsorb the dried, non-alkaloidal fraction onto a small amount of silica gel to create a dry slurry.
-
Carefully load the slurry onto the top of the prepared column.
-
Elute the column with a gradient of solvents of increasing polarity. A typical gradient would start with 100% petroleum ether, followed by increasing proportions of chloroform, and finally methanol.
-
Collect fractions of a consistent volume (e.g., 50-100 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
-
Visualize the spots under UV light and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
Pool the fractions containing the compound of interest (this compound).
-
-
Crystallization:
-
Concentrate the pooled fractions containing pure this compound.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and allow it to crystallize.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals in a desiccator.
-
Part 5: Structure Elucidation
The structure of the isolated this compound can be confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure.
Mandatory Visualization
The following diagram illustrates the overall workflow for the extraction and isolation of this compound.
Caption: Workflow for this compound Extraction.
References
Application Note: Quantification of Daturabietatriene using a validated HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daturabietatriene is a tricyclic diterpene that has been isolated from the stem bark of Datura metel Linn.[1]. Diterpenes are a class of natural products that have shown a wide range of biological activities, including anticancer and antidiabetic properties, and are often utilized in traditional medicine[2]. The accurate quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal products, and drug discovery and development. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of diterpenoids[3][4][5]. This application note provides a detailed protocol for the quantification of this compound using a validated HPLC-MS/MS method.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
1. Sample Preparation
The extraction of this compound from plant material is a critical first step.[6][7] Various methods such as maceration, Soxhlet extraction, and sonication can be employed.[7][8]
Materials and Reagents:
-
Dried and powdered plant material (e.g., stem bark of Datura metel)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (deionized or Milli-Q)
-
0.22 µm syringe filters
Protocol for Methanolic Extraction:
-
Weigh 1 gram of the powdered plant material into a conical flask.
-
Add 20 mL of methanol to the flask.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Allow the mixture to macerate for 24 hours with occasional shaking.[7]
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice with fresh methanol.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis.
2. HPLC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized to achieve high sensitivity and selectivity for this compound.
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.[9]
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
HPLC Parameters:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B in 10 min, hold for 2 min, return to 50% B in 0.1 min, and re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
Given the non-polar nature of diterpenes, Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred due to better ionization efficiency for less polar compounds.[3] The analysis will be performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[10]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by direct infusion of a this compound standard |
3. Method Validation
The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[11]
Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 |
| Accuracy | Recovery within 85-115% |
| Precision | Relative Standard Deviation (RSD) < 15% |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
Logical Relationship of Method Validation
The following diagram illustrates the logical flow of the method validation process.
Caption: Logical flow of analytical method validation.
Data Presentation
The quantitative data for this compound from different samples should be summarized in a clear and structured table.
Table 1: Quantification of this compound in Plant Extracts
| Sample ID | Plant Part | Extraction Method | This compound Concentration (µg/g) ± SD |
| DM-01 | Stem Bark | Maceration | [Insert Value] |
| DM-02 | Leaves | Maceration | [Insert Value] |
| DM-03 | Stem Bark | Sonication | [Insert Value] |
| DM-04 | Leaves | Sonication | [Insert Value] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (%) | 95.2 - 103.5 |
| Precision (RSD %) | < 5.8 |
| LOD (ng/mL) | 0.3 |
| LOQ (ng/mL) | 1.0 |
| Stability | Stable for 24h at room temp and 1 week at 4°C |
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound using a sensitive and selective HPLC-MS/MS method. The detailed experimental procedures and method validation guidelines will be valuable for researchers in natural product chemistry, pharmacology, and drug development. The established method is suitable for the accurate and precise quantification of this compound in complex matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A "Green" Homogenate Extraction Coupled with UHPLC-MS for the Rapid Determination of Diterpenoids in Croton Crassifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Processing of Bioactive Phytoconstituents from Widely Used South African Medicinal Plants for the Preparation of Effective Traditional Herbal Medicine Products: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. library.dphen1.com [library.dphen1.com]
Application Notes and Protocols for the Structure Elucidation of Daturabietatriene by NMR Spectroscopy
To Researchers, Scientists, and Drug Development Professionals,
The following document outlines the theoretical application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structure elucidation of a putative abietane diterpene, "Daturabietatriene," isolated from a plant of the Datura genus.
Introduction
This compound is hypothesized to be an abietane diterpene, a class of natural products known for their diverse biological activities. The structural characterization of novel compounds is a critical step in drug discovery and development. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures in solution. This document provides a generalized framework and detailed protocols for the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to elucidate the chemical structure of this compound.
Data Unavailability Notice
Following an exhaustive search of available scientific literature and chemical databases, no specific ¹H or ¹³C NMR data for a compound named "this compound" could be located. The Datura genus is well-known for producing a variety of alkaloids and sesquiterpenoids; however, reports of abietane diterpenes from this genus are not prevalent in the reviewed literature. Consequently, the data presented in this document is based on a hypothetical structure of an abietane diterpene and serves as a template for the experimental work required for the structure elucidation of a similar, novel compound.
I. Hypothetical NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for a representative abietane diterpene core structure. These values are for illustrative purposes and would need to be replaced with experimental data.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
| 1α | 1.65 | m | 1H | |
| 1β | 1.40 | m | 1H | |
| 2α | 1.80 | m | 1H | |
| 2β | 1.55 | m | 1H | |
| 3α | 1.45 | m | 1H | |
| 3β | 1.30 | m | 1H | |
| 5 | 1.90 | t | 6.5 | 1H |
| 6 | 2.80 | dd | 17.0, 6.5 | 1H |
| 7 | 6.95 | s | 1H | |
| 9 | 7.10 | s | 1H | |
| 14 | 7.20 | s | 1H | |
| 15 | 3.20 | sept | 7.0 | 1H |
| 16 | 1.25 | d | 7.0 | 3H |
| 17 | 1.25 | d | 7.0 | 3H |
| 18 | 0.95 | s | 3H | |
| 19 | 0.92 | s | 3H | |
| 20 | 1.15 | s | 3H |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | 38.5 | CH₂ |
| 2 | 19.2 | CH₂ |
| 3 | 41.8 | CH₂ |
| 4 | 33.5 | C |
| 5 | 50.1 | CH |
| 6 | 30.5 | CH₂ |
| 7 | 124.0 | CH |
| 8 | 135.0 | C |
| 9 | 147.5 | C |
| 10 | 37.8 | C |
| 11 | 125.5 | C |
| 12 | 146.0 | C |
| 13 | 148.0 | C |
| 14 | 122.0 | CH |
| 15 | 27.0 | CH |
| 16 | 22.5 | CH₃ |
| 17 | 22.5 | CH₃ |
| 18 | 33.0 | CH₃ |
| 19 | 21.8 | CH₃ |
| 20 | 25.0 | CH₃ |
II. Experimental Protocols
A. Sample Preparation
High-quality NMR spectra are contingent upon proper sample preparation.
-
Isolation and Purification: Isolate this compound from the plant source using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve a purity of >95%.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., chloroform-d, CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
B. NMR Data Acquisition
The following experiments are essential for the complete structure elucidation of a novel compound.
-
¹H NMR (Proton):
-
Purpose: To determine the number of different types of protons, their chemical environment, and their scalar coupling relationships.
-
Typical Parameters:
-
Spectrometer Frequency: 500 MHz or higher
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 2 s
-
-
-
¹³C NMR (Carbon-13):
-
Purpose: To determine the number of carbon atoms and their chemical environment (e.g., sp³, sp², sp).
-
Typical Parameters:
-
Spectrometer Frequency: 125 MHz or higher
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2-5 s
-
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
Typical Parameters: Similar to ¹³C NMR, with a specific DEPT pulse sequence.
-
-
COSY (Correlation Spectroscopy):
-
Purpose: A 2D homonuclear experiment that identifies proton-proton (¹H-¹H) scalar couplings, typically over two to three bonds. This helps to establish spin systems and connectivity within the molecule.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Number of Increments: 256-512 in F1
-
Number of Scans per Increment: 2-8
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: A 2D heteronuclear experiment that correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This is crucial for assigning protonated carbons.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Increments: 128-256 in F1
-
Number of Scans per Increment: 2-16
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is vital for connecting different spin systems and identifying quaternary carbons.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Number of Increments: 256-512 in F1
-
Number of Scans per Increment: 4-32
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: A 2D experiment that identifies protons that are close to each other in space, regardless of whether they are scalar coupled. This is essential for determining the relative stereochemistry of the molecule.
-
Typical Parameters:
-
Pulse Program: noesygpph
-
Mixing Time: 300-800 ms
-
Number of Increments: 256-512 in F1
-
Number of Scans per Increment: 4-16
-
-
III. Data Analysis and Structure Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of this compound from the acquired NMR data.
Caption: Workflow for NMR-based structure elucidation.
IV. Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationships in interpreting 2D NMR data for building the molecular structure.
Caption: Logic diagram for 2D NMR data interpretation.
While the specific NMR data for this compound remains elusive, the protocols and workflows outlined in this document provide a comprehensive guide for researchers to undertake the structure elucidation of this, or any other novel natural product. The systematic application of 1D and 2D NMR techniques is the cornerstone of modern natural product chemistry and is indispensable for advancing drug discovery from natural sources. Should experimental data for this compound become available, these application notes can be readily adapted to facilitate its structural characterization.
Application Notes & Protocols for the GC-MS Analysis of Daturabietatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturabietatriene is a tricyclic diterpene identified as 15,18-dihydroxyabietatriene, which has been isolated from the steam bark of Datura metel Linn[1]. As a member of the abietane diterpenoid family, this compound may be of interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities reported for related structures, including antimicrobial and antitumor effects. The analysis and quantification of this compound in plant extracts and other matrices are essential for further research and development.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the GC-MS analysis of this compound, developed based on established methods for abietane diterpenes.
Experimental Protocols
Sample Preparation: Extraction of this compound from Datura metel
This protocol outlines a standard procedure for the extraction of this compound from plant material.
Materials:
-
Dried and powdered steam bark of Datura metel
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
n-hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (Whatman No. 1)
Procedure:
-
Maceration: Weigh 50 g of dried, powdered Datura metel bark and place it in a 500 mL Erlenmeyer flask. Add 250 mL of methanol to the flask.
-
Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath. Afterward, let the mixture macerate at room temperature for 48 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C until a crude methanolic extract is obtained.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in 100 mL of deionized water and transfer it to a 500 mL separatory funnel. Perform sequential partitioning with n-hexane (3 x 100 mL), chloroform (3 x 100 mL), and ethyl acetate (3 x 100 mL).
-
Fraction Collection: Collect each solvent fraction separately. This compound, being a moderately polar diterpenoid, is expected to be present in the chloroform and ethyl acetate fractions.
-
Drying and Evaporation: Dry the collected chloroform and ethyl acetate fractions over anhydrous sodium sulfate and filter. Evaporate the solvents under reduced pressure to yield the respective dried fractions.
Derivatization for GC-MS Analysis
Due to the presence of two hydroxyl groups, this compound is a polar molecule with reduced volatility, which can lead to poor peak shape and thermal degradation in the GC inlet. Silylation is a common derivatization technique to improve its chromatographic behavior by converting the polar hydroxyl groups to nonpolar trimethylsilyl (TMS) ethers.
Materials:
-
Dried extract fraction containing this compound
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the dried extract into a GC vial.
-
Reagent Addition: Add 100 µL of pyridine to dissolve the sample, followed by 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides the instrumental parameters for the analysis of derivatized this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
GC Conditions:
| Parameter | Value |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min. |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-600 amu |
| Solvent Delay | 5 min |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative data for the TMS-derivatized this compound. The exact values may vary depending on the specific instrumentation and analytical conditions.
| Analyte | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound-2TMS | ~22.5 | 446 | 431, 356, 341, 73 | ~0.1 | ~0.5 |
Expected Mass Fragmentation
The mass spectrum of the di-TMS derivative of this compound (molecular weight: 446.7 g/mol ) is expected to show a molecular ion peak (M+) at m/z 446. Characteristic fragmentation patterns for silylated abietane diterpenes include:
-
[M-15]+ (m/z 431): Loss of a methyl group, a common fragmentation for TMS derivatives.
-
Loss of TMSOH (m/z 356): Elimination of a trimethylsilanol group.
-
Further fragmentations: Subsequent losses of methyl groups and other neutral fragments from the main structure.
-
m/z 73: A prominent peak corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.
Signaling Pathway Context (Hypothetical)
While the specific biological activity of this compound is not yet extensively studied, abietane diterpenes are known to exhibit various pharmacological effects, including anti-inflammatory and anticancer activities. A hypothetical signaling pathway that could be investigated for this compound's potential anticancer effects is the inhibition of the NF-κB pathway, a key regulator of inflammation and cell survival.
References
Application Note and Protocol: In Vitro Cytotoxicity of Daturabietatriene
This document provides a detailed protocol for determining the in vitro cytotoxicity of Daturabietatriene, an abietane diterpenoid, using a colorimetric MTT assay. The protocol is intended for researchers in cell biology, oncology, and drug development.
Introduction
This compound is a member of the abietane diterpenoid family of natural compounds.[1] Diterpenoids, including abietanes, have been investigated for a range of biological activities, including cytotoxic effects against various cancer cell lines.[2][3][4][5] The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process. This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard method for assessing cell viability and proliferation.[6] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[6] The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a suitable solvent. The absorbance of the solubilized formazan is then measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the compound.
Experimental Protocol
Materials and Reagents
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer, or HeLa cervical cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should cover a broad range to determine the IC50 value (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO) and a negative control (untreated cells in complete medium).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value , which is the concentration of the compound that inhibits 50% of cell growth. This can be calculated using non-linear regression analysis from the dose-response curve.
Data Presentation
Table 1: Cytotoxic Effect of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 24 | 45.2 |
| 48 | 28.7 | |
| 72 | 15.1 | |
| A549 (Lung Cancer) | 24 | 62.8 |
| 48 | 41.5 | |
| 72 | 25.9 | |
| HeLa (Cervical Cancer) | 24 | 51.3 |
| 48 | 33.6 | |
| 72 | 19.8 |
Visualizations
Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.
Caption: A simplified signaling pathway illustrating the induction of apoptosis via the intrinsic mitochondrial pathway, which can be initiated by cytotoxic compounds like this compound. The activation of caspase-3 is a key event in this process.[7][8]
References
- 1. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic activity of abietane diterpenes from Peltodon longipes as well as Salvia miltiorrhiza and Salvia sahendica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic abietane diterpenoids from Salvia leriifolia Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening Abietane Diterpenes for Anti-Cancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abietane diterpenes, a large class of natural products isolated from various medicinal plants, have garnered significant attention for their diverse pharmacological activities, including potent anti-cancer properties.[1] These compounds exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways in cancer cells.[1][2][3] This document provides a comprehensive overview of cancer cell lines sensitive to abietane diterpene treatment, detailed protocols for evaluating their efficacy, and a summary of their mechanisms of action.
Data Presentation: Cytotoxicity of Abietane Diterpenes
The following table summarizes the cytotoxic activity (IC50 values) of various abietane diterpenes against a range of human cancer cell lines. This data is crucial for selecting appropriate cell lines and compounds for further investigation.
| Abietane Diterpene | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 7α-acetylhorminone | HCT116 | Colon Cancer | 18 | [4][5] |
| 7α-acetylhorminone | MDA-MB-231 | Breast Cancer | 44 | [4][5] |
| 7-oxoroyleanone | HCT116 | Colon Cancer | 55 | [4] |
| 7-oxoroyleanone | MDA-MB-231 | Breast Cancer | 55 | [4] |
| Horminone | MDA-MB-231 | Breast Cancer | >250 | [4] |
| Royleanone | MIA PaCa-2 | Pancreatic Cancer | 12.5 | [1] |
| Royleanone | LNCaP | Prostate Cancer | 12.5 | [1] |
| 6,7-dehydroroyleanone | Prostate Cancer Cells | Prostate Cancer | 6.5 | [4] |
| 6,7-dehydroroyleanone | Cervical Cancer Cells | Cervical Cancer | 9.4 | [4] |
| Tanshinone IIA | MIAPaCa-2 | Pancreatic Cancer | 1.9 | [6] |
| 7α-acetoxyroyleanone | MIAPaCa-2 | Pancreatic Cancer | 4.7 | [6] |
| 1,2-dihydrotanshinone | MIAPaCa-2 | Pancreatic Cancer | 5.6 | [6] |
| Cryptotanshinone | MIAPaCa-2 | Pancreatic Cancer | 5.8 | [6] |
| Tanshinone I | HEC-1-A | Endometrial Cancer | 20 | [1] |
| Pisiferal | AGS | Gastric Cancer | 9.3 ± 0.6 | [7] |
| Pisiferal | MIA PaCa-2 | Pancreatic Cancer | 14.38 ± 1.4 | [7] |
| Pisiferal | HeLa | Cervical Cancer | 10.2 ± 0.9 | [7] |
| Pisiferal | MCF-7 | Breast Cancer | 11.5 ± 1.1 | [7] |
| Dehydroabietinol | MIA PaCa-2 | Pancreatic Cancer | 6.6 | [8] |
| Compound from C. bracteatum | HL-60 | Promyelocytic Leukemia | 21.22 ± 2.41 | [9] |
| Compound from C. bracteatum | A549 | Lung Cancer | 13.71 ± 1.51 | [9] |
| Another Compound from C. bracteatum | HL-60 | Promyelocytic Leukemia | 10.91 ± 1.62 | [9] |
| Another Compound from C. bracteatum | A549 | Lung Cancer | 18.42 ± 0.76 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-cancer effects of abietane diterpenes.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the abietane diterpene that inhibits the growth of cancer cells by 50% (IC50).[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Abietane diterpene stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Isopropanol or DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]
-
Prepare serial dilutions of the abietane diterpene in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Remove the medium and add 100-150 µL of isopropanol or DMSO to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm or 595 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100[5]
-
Determine the IC50 value by plotting the percentage of viability against the concentration of the abietane diterpene.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of abietane diterpenes on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Abietane diterpene
-
6-well plates
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the abietane diterpene at the desired concentration (e.g., IC50 value) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.[10][11]
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to detect and quantify apoptosis (programmed cell death) induced by abietane diterpenes.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Abietane diterpene
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the abietane diterpene as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening abietane diterpenes for their anti-cancer activity.
References
- 1. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phcog.com [phcog.com]
- 6. In vitro cytotoxic activity of abietane diterpenes from Peltodon longipes as well as Salvia miltiorrhiza and Salvia sahendica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic abietane diterpenoids from Salvia leriifolia Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abietane diterpenes from Abies spectabilis and their anti-pancreatic cancer activity against the MIA PaCa-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 11. researchgate.net [researchgate.net]
High-Speed Counter-Current Chromatography: A Powerful Tool for Diterpene Separation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
High-Speed Counter-Current Chromatography (HSCCC) has emerged as a highly efficient liquid-liquid partition chromatography technique for the separation and purification of a wide array of natural products, including the structurally diverse class of diterpenes. This document provides detailed application notes and experimental protocols for the separation of various diterpenes using HSCCC, tailored for researchers, scientists, and professionals in drug development. The absence of a solid support matrix in HSCCC minimizes the risk of irreversible sample adsorption, leading to high recovery rates and the preservation of biological activity, making it an ideal method for the purification of sensitive bioactive compounds.
Principle of HSCCC
HSCCC operates on the principle of partitioning solutes between two immiscible liquid phases. One phase is held stationary in a coil by a centrifugal force generated by the planetary motion of the coil, while the other phase (mobile phase) is pumped through it. The continuous mixing and settling of the two phases allows for a highly efficient separation based on the differential partitioning of the sample components. The selection of a suitable two-phase solvent system is the most critical step in developing a successful HSCCC separation method. The partition coefficient (K), which is the ratio of the concentration of a solute in the stationary phase to its concentration in the mobile phase, is a key parameter for optimizing separations.
Application Note 1: Separation of Diterpene Lactones and Flavones from Andrographis paniculata
Andrographis paniculata is a medicinal plant rich in bioactive diterpene lactones, such as andrographolide, and flavones. HSCCC offers an effective method for the simultaneous separation of these compounds with varying polarities. An off-line two-dimensional HSCCC (2D-HSCCC) approach can be employed for complex extracts to enhance resolution.[1][2]
Experimental Protocol
1. Sample Preparation:
-
The crude extract of Andrographis paniculata is obtained by solvent extraction (e.g., ethanol).
-
200 mg of the crude extract is dissolved in a mixture of 5 mL of the upper phase and 5 mL of the lower phase of the selected solvent system for injection.[1][2]
2. HSCCC Instrumentation:
-
A commercially available HSCCC instrument (e.g., TBE-300A) is used.
-
The instrument is equipped with a multi-layer coil column and a UV detector.
3. First Dimension HSCCC Separation:
-
Solvent System: Petroleum ether-ethyl acetate-methanol-water (3:7:5:5, v/v/v/v).[1][2]
-
Mobile Phase: Lower aqueous phase.
-
Stationary Phase: Upper organic phase.
-
Detection: UV at 254 nm.[2]
-
Procedure: The column is first filled with the stationary phase. The apparatus is then rotated at the desired speed, and the mobile phase is pumped into the column. After hydrodynamic equilibrium is established, the sample solution is injected. Fractions are collected based on the chromatogram.
4. Second Dimension HSCCC Separation:
-
Fractions from the first dimension containing co-eluted compounds are collected, concentrated, and subjected to a second HSCCC separation using different solvent systems to achieve baseline separation.
-
For less polar co-eluted fractions: Petroleum ether-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v).[1][2]
-
For more polar co-eluted fractions: Petroleum ether-ethyl acetate-methanol-water (2:8:1:9, v/v/v/v).[1][2]
-
The operational parameters (flow rate, revolution speed, etc.) are kept the same as in the first dimension.
Quantitative Data
| Compound | Amount from 200 mg Crude Extract (mg) | Purity (%) |
| Andrographolide | 14.4 | >98 |
| Isoandrographolide | 3.1 | >98 |
| Neoandrographolide | 7.8 | >98 |
| 14-Deoxy-11,12-didehydroandrographolide | 18.0 | >98 |
| 14-Deoxyandrographiside | 5.1 | >98 |
| 14-Deoxy-11,12-didehydroandrographiside | 4.4 | >98 |
| Andrographidine C | 2.4 | >98 |
| Andrographidine A | 3.3 | >98 |
| 5-Hydroxy-7,8-dimethoxyflavanone | 4.0 | >98 |
| 3,14-Dideoxyandrographolide | 7.0 | >98 |
Data sourced from Sun et al., 2019.[2]
Application Note 2: Preparative Separation of Taxanes from Taxus yunnanensis
Taxanes, including the potent anticancer drug paclitaxel (Taxol), are a class of complex diterpenoids. HSCCC provides an excellent alternative to traditional solid-phase chromatography for their preparative separation, avoiding irreversible adsorption and improving recovery.[3][4]
Experimental Protocol
1. Sample Preparation:
-
A partially purified extract from the bark of Taxus yunnanensis is used. The crude extract can be pre-treated by solvent partitioning or column chromatography to enrich the taxane fraction.
2. HSCCC Instrumentation:
-
A preparative HSCCC instrument is utilized.
3. Two-Step HSCCC Separation:
-
A two-step HSCCC strategy is employed for the separation of multiple taxanes.
-
First Step Solvent System: n-hexane-ethyl acetate-ethanol-water (1:1:1:1, v/v/v/v). This step separates the taxanes into two groups.[4]
-
Second Step Solvent Systems:
-
Mobile Phase: Typically the lower phase.
-
Stationary Phase: The upper phase.
-
Flow Rate, Revolution Speed, and Detection: These parameters should be optimized based on the specific instrument and the partition coefficients of the target taxanes in the selected solvent systems.
Quantitative Data
| Compound | Purity (%) |
| Paclitaxel (Taxol) | 85 - 99 |
| Cephalomannine | 85 - 99 |
| 7-epi-10-deacetyltaxol | 85 - 99 |
Purity data is based on HPLC analysis of the fractions obtained from a partially purified sample containing 10% taxol.[4]
Application Note 3: Isolation of Steviol Glycosides from Stevia rebaudiana
Steviol glycosides are natural, non-caloric sweeteners extracted from the leaves of Stevia rebaudiana. HSCCC is a suitable technique for the preparative isolation of these diterpene glycosides.
Experimental Protocol
1. Sample Preparation:
-
A crude extract of Stevia rebaudiana leaves is prepared.
-
200 mg of the crude extract is dissolved in a suitable volume of the two-phase solvent system for injection.[5]
2. HSCCC Instrumentation:
-
A standard HSCCC instrument is used.
3. HSCCC Separation:
-
Solvent System: n-hexane-n-butanol-water (1.5:3.5:5, v/v/v).[5]
-
Mobile Phase: Lower aqueous phase.
-
Stationary Phase: Upper organic phase.
-
Elution Mode: Head to tail.
-
Flow Rate, Revolution Speed, and Detection: These parameters should be optimized for the specific instrument.
Quantitative Data
| Compound | Amount from 200 mg Crude Extract (mg) | Purity (%) |
| Stevioside | 54 | 98.3 |
| Rebaudioside A | 36 | 98.5 |
| Rebaudioside C | 13 | 97.6 |
Data sourced from a study on the preparative isolation of steviol glycosides using HSCCC.[5]
Visualizing Experimental Workflows and Signaling Pathways
To facilitate a deeper understanding of the experimental processes and the biological context of the separated diterpenes, the following diagrams are provided.
Caption: General experimental workflow for diterpene separation using HSCCC.
Caption: Andrographolide's inhibitory effects on key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semi-preparative separation and purification of taxol analogs by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Total Synthesis Strategy for Daturabietatriene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daturabietatriene, a member of the abietane diterpene family, presents a compelling synthetic target due to its potential biological activities. While a specific total synthesis of this compound has not been extensively reported, this document outlines a feasible synthetic strategy based on established methodologies for constructing the core abietane skeleton. This approach relies on a convergent strategy, featuring a key Diels-Alder reaction to construct the B-C ring system and an intramolecular Heck reaction for the final A-ring closure. Detailed experimental protocols for key transformations and quantitative data for the proposed synthetic sequence are provided.
Introduction
Abietane diterpenes are a large and structurally diverse class of natural products, many of which exhibit significant biological properties.[1][2] this compound, characterized by its tricyclic carbon framework, is a representative member of this family. The efficient construction of its sterically congested quaternary centers and control of stereochemistry are key challenges in its synthesis. This document details a proposed total synthesis strategy, offering a roadmap for researchers engaged in the synthesis of this compound and related analogues.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is outlined below. The strategy hinges on disconnecting the molecule at key positions to reveal readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
The primary disconnection involves an aromatization of the C-ring to simplify the target. The tricyclic core is envisioned to arise from an intramolecular Heck reaction of a suitably functionalized bicyclic precursor. This bicyclic system, in turn, can be constructed via a Diels-Alder reaction between a substituted cyclohexenone and a diene, a powerful strategy for the formation of six-membered rings.[3][4][5][6][7]
Proposed Forward Synthesis
The proposed forward synthesis follows the convergent strategy outlined in the retrosynthesis.
Caption: Proposed forward synthesis workflow.
Quantitative Data Summary
The following table summarizes the projected yields and step counts for the proposed total synthesis of this compound. These values are estimates based on literature precedents for similar transformations.
| Step Number | Transformation | Starting Material(s) | Product | Projected Yield (%) |
| 1 | Alkylation | Hagemann's Ester | Substituted Cyclohexenone | 85 |
| 2 | Multi-step Sequence | p-Cresol Derivative | Substituted Diene | 60 (over 4 steps) |
| 3 | Diels-Alder Reaction | Substituted Cyclohexenone, Substituted Diene | Bicyclic Ketone | 75 |
| 4 | Functional Group Interconversion | Bicyclic Ketone | Heck Precursor | 70 (over 2 steps) |
| 5 | Intramolecular Heck Reaction | Heck Precursor | Tricyclic Intermediate | 65 |
| 6 | Aromatization | Tricyclic Intermediate | This compound | 80 |
| Overall | Total Synthesis | Hagemann's Ester, p-Cresol Derivative | This compound | ~14 |
Experimental Protocols
Detailed methodologies for the key transformations are provided below.
Protocol 1: Diels-Alder Reaction for Bicyclic Ketone Formation
-
Materials:
-
Substituted Cyclohexenone (1.0 eq)
-
Substituted Diene (1.2 eq)
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂, 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the substituted cyclohexenone and anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid catalyst to the stirred solution.
-
Add the substituted diene dropwise over 10 minutes.
-
Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the bicyclic ketone.
-
Protocol 2: Intramolecular Heck Reaction for Tricyclic Core Synthesis
-
Materials:
-
Heck Precursor (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a Schlenk flask, add the Heck precursor, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous MeCN and Et₃N via syringe.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the tricyclic intermediate.[8][9][10][11]
-
Protocol 3: Aromatization to this compound
-
Materials:
-
Tricyclic Intermediate (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
In a round-bottom flask, dissolve the tricyclic intermediate in anhydrous toluene.
-
Add DDQ to the solution in one portion.
-
Reflux the mixture for 6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove the precipitated hydroquinone.
-
Wash the filtrate with a 1 M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexanes) to obtain this compound.
-
Conclusion
The proposed total synthesis of this compound provides a robust and flexible strategy for accessing this and other related abietane diterpenes. The key steps, a Diels-Alder cycloaddition and an intramolecular Heck reaction, are well-established and reliable transformations in organic synthesis. The detailed protocols and projected yields offer a practical guide for researchers aiming to synthesize these complex natural products for further biological evaluation and drug discovery efforts.
References
- 1. Aromatic abietane diterpenoids: their biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. Diels–Alder Reaction [sigmaaldrich.com]
- 6. Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. soc.chim.it [soc.chim.it]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for Daturabietatriene In Vivo Studies
Affiliation: Google Research
Abstract
This document aims to provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Daturabietatriene for in vivo studies. Due to the limited publicly available information on this compound, this document outlines general methodologies and protocols that can be adapted once compound-specific data becomes available. The following sections detail recommended approaches for formulation development, characterization, and administration, along with generic workflows and signaling pathway diagrams that may be relevant based on the analysis of similar compounds.
Note: The experimental values and specific protocols provided herein are placeholders and should be replaced with empirical data upon the characterization of this compound.
Introduction to this compound
This compound is a novel diterpenoid compound with potential therapeutic applications. As a relatively new molecule, detailed studies on its pharmacokinetic and pharmacodynamic properties are essential to evaluate its efficacy and safety for in vivo applications. A critical first step in this process is the development of a stable and effective formulation suitable for animal administration. This document provides a foundational framework for initiating such studies.
Formulation Development and Optimization
The primary challenge in formulating hydrophobic compounds like many diterpenoids for in vivo studies is their poor aqueous solubility. The choice of excipients and vehicle systems is crucial for ensuring bioavailability and minimizing toxicity.
Solubility Assessment
A systematic solubility study is the first step in formulation development.
Protocol: Equilibrium Solubility Measurement
-
Preparation of Solvents: Prepare a panel of pharmaceutically acceptable solvents and co-solvents (e.g., water, PBS, ethanol, propylene glycol, DMSO, Cremophor EL, Solutol HS 15).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
Table 1: Hypothetical Solubility Data for this compound
| Solvent System | Solubility at 25°C (µg/mL) | Solubility at 37°C (µg/mL) |
| Deionized Water | < 0.1 | < 0.1 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.1 | < 0.1 |
| Ethanol | 1500 | 2500 |
| Propylene Glycol | 800 | 1200 |
| DMSO | > 10000 | > 10000 |
| 10% Cremophor EL in PBS | 50 | 85 |
| 20% Solutol HS 15 in Water | 120 | 200 |
Vehicle Selection and Formulation Protocol
Based on the solubility data, a suitable vehicle can be selected. A common approach for preclinical studies is to use a co-solvent system or a surfactant-based formulation.
Protocol: Preparation of a Co-solvent Formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline)
-
Dissolution: Weigh the required amount of this compound and dissolve it in DMSO.
-
Addition of Co-solvent: Add PEG400 to the solution and vortex until a clear solution is obtained.
-
Aqueous Phase Addition: Slowly add saline to the organic phase while continuously vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear, homogenous solution. Visually inspect for any precipitation before administration.
In Vivo Administration and Study Design
The choice of administration route depends on the therapeutic target and the pharmacokinetic profile of the compound.
Routes of Administration
Common routes for preclinical studies include:
-
Intravenous (IV): For direct systemic exposure.
-
Intraperitoneal (IP): Common for small animal studies.
-
Oral (PO): To assess oral bioavailability.
Table 2: Example Dosing Regimen for a Xenograft Mouse Model
| Parameter | Details |
| Animal Model | Nude mice bearing human tumor xenografts |
| Formulation | 5 mg/mL this compound in 10/40/50 |
| Dose Level | 10 mg/kg, 25 mg/kg, 50 mg/kg |
| Route | Intraperitoneal (IP) injection |
| Dosing Frequency | Once daily |
| Study Duration | 21 days |
| Primary Endpoints | Tumor volume, body weight |
| Secondary Endpoints | Pharmacokinetic analysis, biomarker analysis |
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Caption: Workflow for an in vivo efficacy study.
Potential Mechanism of Action and Signaling Pathways
While the specific mechanism of action for this compound is yet to be elucidated, many diterpenoids are known to modulate key signaling pathways involved in cell proliferation and survival. A plausible hypothesis is the inhibition of pro-survival pathways such as the PI3K/Akt/mTOR pathway.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates the potential inhibitory effect of this compound on the PI3K/Akt/mTOR signaling cascade.
Caption: Potential inhibition of the PI3K/Akt pathway.
Conclusion and Future Directions
The successful in vivo evaluation of this compound is contingent on the development of a robust and reproducible formulation. The protocols and frameworks provided in this document offer a starting point for these critical studies. Future work should focus on obtaining empirical data on the physicochemical properties of this compound to refine the formulation and subsequently conduct comprehensive pharmacokinetic and pharmacodynamic studies to validate its therapeutic potential.
Application Notes & Protocols for the Evaluation of Daturabietatriene's Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturabietatriene, a tricyclic diterpene of the abietane class, has been isolated from Datura metel. While the Datura genus is a known source of various bioactive compounds with demonstrated anti-cancer properties, specific data on the anti-cancer activity of this compound is not yet extensively documented in publicly available literature. This document provides a comprehensive set of application notes and detailed protocols to guide the investigation of this compound's anti-cancer potential. The methodologies outlined are based on established techniques for evaluating the anti-cancer activity of novel natural products, particularly those from the Datura genus and the abietane diterpene family.
Disclaimer: The following protocols and data are provided as a representative guide. The anti-cancer activity and mechanisms of action of this compound must be determined through rigorous experimental validation.
Data Presentation: A Template for Quantitative Analysis
Effective evaluation of an anti-cancer compound requires precise quantification of its effects. The following tables are templates for summarizing key quantitative data that should be generated for this compound. For illustrative purposes, example data from studies on Datura extracts and other cytotoxic compounds are included.
Table 1: In Vitro Cytotoxicity of this compound (Example Data)
| Cancer Cell Line | Type of Cancer | IC50 (µM) after 48h |
| LoVo | Colon Cancer | To be determined |
| MCF-7 | Breast Cancer | To be determined |
| HeLa | Cervical Cancer | To be determined |
| A549 | Lung Cancer | To be determined |
| U251 | Glioblastoma | To be determined |
| PC-3 | Prostate Cancer | To be determined |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cell Cycle Analysis of LoVo Cells Treated with this compound for 48h (Example Data)
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| Control (Vehicle) | 65% | 20% | 15% | 2% |
| This compound (IC50) | To be determined | To be determined | To be determined | To be determined |
| This compound (2x IC50) | To be determined | To be determined | To be determined | To be determined |
Table 3: Apoptosis Induction in LoVo Cells Treated with this compound for 48h (Example Data)
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | 3% | 1% |
| This compound (IC50) | To be determined | To be determined |
| This compound (2x IC50) | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer activity of this compound.
1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., LoVo, MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound induces cell cycle arrest.
-
Materials:
-
Cancer cell line (e.g., LoVo)
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. Apoptosis Assay by Annexin V-FITC/PI Staining
This assay quantifies the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell line (e.g., LoVo)
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
4. Western Blot Analysis for Apoptotic and Cell Cycle-Related Proteins
This technique is used to investigate the molecular mechanism of this compound's action.
-
Materials:
-
Cancer cell line (e.g., LoVo)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, p21, Cyclin B1, CDK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro anti-cancer evaluation of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mitochondrial apoptosis pathway for this compound.
Application Notes and Protocols for Determining Daturabietatriene Cytotoxicity using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Daturabietatriene, a natural compound, has potential applications in pharmacology and drug development. Assessing its cytotoxic effects on various cell lines is a critical step in evaluating its therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and cytotoxicity.[1] This protocol provides a detailed methodology for utilizing the MTT assay to quantify the cytotoxic effects of this compound.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[1]
Experimental Protocols
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm[1][3]
-
Sterile pipette tips and tubes
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in a complete culture medium from the stock solution. A common starting range for natural compounds is 0.1 to 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells treated with culture medium only.
-
Blank Control: Wells containing culture medium without cells to subtract background absorbance.
-
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[6][7]
-
Incubate the plate for an additional 2 to 4 hours at 37°C.[2][6] During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[2]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1][3] A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
Subtract the average absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve.
-
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxic Effect of this compound on Various Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Control) | 100 ± 4.5 | |
| 1 | 85.2 ± 3.1 | ||
| 10 | 62.7 ± 5.2 | Value to be determined | |
| 50 | 41.3 ± 2.8 | ||
| 100 | 25.1 ± 3.9 | ||
| HeLa | 0 (Control) | 100 ± 5.1 | |
| 1 | 90.5 ± 4.2 | ||
| 10 | 71.8 ± 3.9 | Value to be determined | |
| 50 | 50.1 ± 4.5 | ||
| 100 | 33.6 ± 2.7 | ||
| A549 | 0 (Control) | 100 ± 3.8 | |
| 1 | 92.3 ± 2.9 | ||
| 10 | 78.4 ± 4.1 | Value to be determined | |
| 50 | 58.9 ± 3.5 | ||
| 100 | 40.2 ± 4.0 |
Note: The data presented in this table are hypothetical and should be replaced with experimental results.
Potential Signaling Pathways Involved in Cytotoxicity
While the specific signaling pathways affected by this compound are not yet elucidated, many natural cytotoxic compounds exert their effects by modulating key cancer-related pathways such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[8] These pathways are crucial for cell proliferation, survival, and apoptosis.
Hypothetical Signaling Pathway Diagram:
Caption: A potential mechanism of this compound-induced cytotoxicity via inhibition of pro-survival signaling pathways.
Disclaimer: This protocol is a general guideline. Optimization of cell density, this compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. protocols.io [protocols.io]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The MTT assay, a cell viability test - Cellculture2 [cellculture2.altervista.org]
- 8. Targeting the RAS upstream and downstream signaling pathway for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Assessment of Daturabietatriene-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturabietatriene, a compound isolated from plants of the Datura genus, has garnered interest for its potential anti-cancer properties. Preliminary studies suggest that various compounds from Datura species can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.[1][2][3][4][5] Apoptosis is a critical cellular process that plays a vital role in tissue homeostasis, and its dysregulation is a hallmark of cancer. Therefore, understanding and quantifying the apoptotic effects of novel therapeutic candidates like this compound is a crucial step in pre-clinical drug development.
This application note provides a comprehensive guide for researchers to assess this compound-induced apoptosis in cancer cell lines. It includes detailed protocols for key apoptosis assays, a framework for data presentation, and a hypothetical signaling pathway to guide mechanistic investigations. The methodologies described herein are fundamental for elucidating the cytotoxic mechanism of this compound and evaluating its therapeutic potential.
Key Experimental Protocols for Assessing Apoptosis
The following protocols are standard methods used to detect and quantify various stages of apoptosis.[6][7] Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[9]
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound for desired time points. Include a vehicle-treated control and a positive control (e.g., staurosporine).[8]
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.[8]
-
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Data Presentation:
The results of the Annexin V/PI staining can be summarized in a table to show the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) for each treatment condition.
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 1.2 | 8.6 ± 0.9 |
| This compound | 25 | 42.1 ± 4.2 | 35.2 ± 2.8 | 22.7 ± 1.5 |
| This compound | 50 | 15.8 ± 2.9 | 48.9 ± 3.1 | 35.3 ± 2.2 |
| Positive Control | 1 | 10.5 ± 1.8 | 65.1 ± 4.5 | 24.4 ± 2.1 |
Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining.
Caspase Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis.[12] This assay measures the activity of key executioner caspases, such as caspase-3, using a fluorogenic or colorimetric substrate.[13]
Protocol (Fluorometric):
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells using a specific cell lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate (e.g., DEVD-AFC) and reaction buffer.
-
Incubate at 37°C for 1-2 hours, protected from light.[13]
-
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[13]
Data Presentation:
Present the caspase activity as fold change relative to the vehicle control.
| Treatment | Concentration (µM) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 10 | 2.8 ± 0.3 |
| This compound | 25 | 5.9 ± 0.6 |
| This compound | 50 | 12.4 ± 1.1 |
| Positive Control | 1 | 15.2 ± 1.5 |
Table 2: Caspase-3 Activity in this compound-Treated Cells.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to investigate the expression levels of key proteins involved in the apoptotic signaling pathways.[14][15] This can help elucidate the mechanism by which this compound induces apoptosis.
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, Cytochrome c).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
Data Presentation:
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Present the data as a fold change relative to the vehicle control.
| Treatment | Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Cytosolic Cytochrome c (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 10 | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.8 ± 0.3 | 2.2 ± 0.2 |
| This compound | 25 | 5.2 ± 0.6 | 6.8 ± 0.7 | 6.1 ± 0.5 | 4.9 ± 0.5 |
| This compound | 50 | 10.8 ± 1.2 | 14.2 ± 1.5 | 13.5 ± 1.3 | 9.7 ± 1.0 |
Table 3: Expression of Apoptosis-Related Proteins Following this compound Treatment.
DNA Fragmentation Assay
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments, which can be visualized as a "ladder" on an agarose gel.[7]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
DNA Extraction:
-
Lyse cells in a buffer containing a non-ionic detergent.
-
Treat the lysate with RNase A and Proteinase K to remove RNA and proteins.
-
Precipitate the DNA with ethanol.
-
-
Agarose Gel Electrophoresis:
-
Resuspend the DNA pellet in TE buffer.
-
Load the DNA onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel until adequate separation is achieved.
-
-
Visualization: Visualize the DNA fragments under UV light.
Visualizations of Experimental Workflow and Signaling Pathways
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for assessing this compound-induced apoptosis.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Based on the known mechanisms of other anti-cancer compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, or a combination of both. The following diagram illustrates a hypothetical model for the intrinsic pathway, which is a common mechanism for many natural product-derived anti-cancer agents.
Caption: Hypothetical intrinsic pathway of apoptosis induced by this compound.
Summary and Conclusion
The assessment of apoptosis is a critical component in the evaluation of novel anti-cancer agents. This application note provides a detailed framework for investigating the apoptotic effects of this compound. By employing the described protocols for Annexin V/PI staining, caspase activity assays, Western blotting, and DNA fragmentation, researchers can obtain robust and quantitative data on the pro-apoptotic activity of this compound. The provided visualizations offer a clear overview of the experimental workflow and a hypothetical signaling pathway to guide further mechanistic studies. A thorough understanding of how this compound induces apoptosis will be instrumental in its continued development as a potential cancer therapeutic.
References
- 1. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protein structures that shape caspase activity, specificity, activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Articulatin-D induces apoptosis via activation of caspase-8 in acute T-cell leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The coordinate release of cytochrome c during apoptosis is rapid, complete and kinetically invariant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Death Receptor Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A General Protocol for the Separation of Daturabietatriene Isomers by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daturabietatriene, an abietane-type diterpene, and its isomers are of significant interest in natural product chemistry and drug discovery due to their potential biological activities. The structural similarity among these isomers presents a significant analytical challenge, requiring highly efficient separation techniques for accurate identification and quantification. This application note provides a general, robust starting protocol for the separation of this compound isomers using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology is based on established principles for the separation of abietane diterpenes and other structurally related isomers.[1][2][3] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offers the necessary selectivity and sensitivity for this complex analytical task.[4][5][6]
Experimental Protocols
This section details the recommended starting conditions for the LC-MS analysis of this compound isomers. Optimization of these parameters will likely be necessary to achieve baseline separation of all isomers of interest.
1. Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of this compound isomer standards (if available) in methanol or acetonitrile at a concentration of 1 mg/mL. A working standard mixture containing all isomers at a concentration of 1-10 µg/mL should be prepared by diluting the stock solutions with the initial mobile phase composition.
-
Matrix Samples (e.g., Plant Extracts):
-
Perform a solid-liquid extraction of the plant material using an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Concentrate the extract under reduced pressure.
-
Re-dissolve the residue in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter prior to injection to remove particulate matter.
-
Solid-phase extraction (SPE) may be employed for sample clean-up and enrichment if necessary.
-
2. Liquid Chromatography (LC) Conditions
The key to separating isomers lies in the chromatographic method.[5][7] A reversed-phase method is a good starting point for non-polar compounds like this compound.
| Parameter | Recommended Starting Condition |
| Column | C18 or Biphenyl bonded phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size). Biphenyl phases can offer unique selectivity for aromatic compounds.[7] |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate. Volatile additives are crucial for MS compatibility.[4][8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid. |
| Gradient Elution | Start with a 30-40% B, ramp to 95-100% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. A shallow gradient is often necessary for isomer separation. |
| Flow Rate | 0.2 - 0.4 mL/min. |
| Column Temperature | 30 - 40 °C. Temperature can influence selectivity. |
| Injection Volume | 1 - 5 µL. |
3. Mass Spectrometry (MS) Conditions
MS detection provides the high sensitivity and structural information needed for isomer identification.[4]
| Parameter | Recommended Starting Condition |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode is a common starting point for abietane diterpenes. |
| Scan Mode | Full scan mode to determine the molecular weight of the isomers. Subsequently, use tandem MS (MS/MS) or Selected Ion Monitoring (SIM) for higher sensitivity and specificity. |
| Mass Range | 100 - 500 m/z (adjust based on the expected molecular weight of this compound). |
| Capillary Voltage | 3.0 - 4.0 kV. |
| Source Temperature | 120 - 150 °C. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen). |
| Desolvation Temperature | 350 - 450 °C. |
| Collision Energy (for MS/MS) | Optimize for characteristic fragment ions. This may range from 10 to 40 eV. Fragmentation patterns can help differentiate isomers.[9] |
Data Presentation
Successful separation and analysis should yield distinct chromatographic peaks for each isomer. The following table should be used to summarize the quantitative data obtained from the optimized method.
| Isomer Name/Identifier | Retention Time (min) | Peak Area/Height | Resolution (Rs) | m/z (Precursor Ion) | Key Fragment Ions (MS/MS) |
| Isomer 1 | |||||
| Isomer 2 | |||||
| Isomer 3 | |||||
| ... |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the LC-MS analysis of this compound isomers.
Caption: Experimental workflow for this compound isomer analysis.
Conclusion
This application note provides a comprehensive starting point for developing a robust LC-MS method for the separation and analysis of this compound isomers. The provided experimental protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established methodologies for similar compounds. Researchers should consider these conditions as a foundation and perform further method development to achieve optimal separation and sensitivity for their specific isomers of interest and sample matrices. The successful application of this workflow will enable accurate identification and quantification, facilitating further research into the biological activities and potential applications of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Abietane - Wikipedia [en.wikipedia.org]
- 3. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Daturabietatriene Extraction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the extraction of Daturabietatriene, an abietane diterpene. Low yield is a frequent challenge in natural product chemistry; this guide provides a systematic approach to identifying and resolving potential causes through FAQs and detailed troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
A1: this compound (CAS No: 65894-41-9) is a diterpene from the abietane class of secondary metabolites.[1] Abietane diterpenes are known for a wide range of biological activities, including antibacterial, antioxidant, and anti-inflammatory properties.[2] As its name suggests, it is naturally found in plants of the Datura genus, which are known to produce a rich variety of secondary metabolites.
Q2: What are the most common causes of low this compound yield?
A2: Low yields in natural product extraction typically stem from several key areas:
-
Poor Starting Material Quality: The concentration of this compound can be inherently low or may have degraded due to improper harvesting time or poor storage conditions.[3]
-
Suboptimal Extraction Parameters: Inefficient extraction can result from an inappropriate choice of solvent, temperature, time, or solid-to-liquid ratio.[4][5]
-
Compound Degradation: this compound, like many complex organic molecules, may be sensitive to heat, light, or pH, leading to degradation during the extraction process.[6]
-
Inefficient Purification: Significant loss of the target compound can occur during post-extraction workup and chromatographic purification steps.[6]
Q3: Which extraction methods are suitable for abietane diterpenes like this compound?
A3: this compound is a lipophilic compound, suggesting that non-polar or semi-polar solvents are effective for extraction.[7] Common methods include:
-
Maceration: Soaking the plant material in a solvent at room temperature. It is a simple but often time-consuming method.[4]
-
Soxhlet Extraction: A continuous extraction method that can be very efficient but may expose the compound to high temperatures for extended periods, risking degradation of thermolabile compounds.[6][8]
-
Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to disrupt plant cell walls, which enhances solvent penetration and can significantly reduce extraction time and temperature.[4][9][10] This method is particularly suitable for thermolabile compounds.[9]
-
Supercritical Fluid Extraction (SFE): An advanced technique using supercritical CO2, often with a co-solvent like ethanol, which offers high selectivity and yields a clean extract.[11]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a standard method for the quantification of abietane diterpenes.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification, particularly for volatile or semi-volatile terpenes.
Troubleshooting Guide for Low this compound Yield
This guide provides a systematic approach to diagnosing and resolving the root causes of low extraction yield.
Problem Area 1: Starting Plant Material
| Question | Possible Cause | Recommended Solution |
| Is the plant material of good quality? | Incorrect botanical identification, harvesting at a suboptimal time, or improper drying and storage leading to enzymatic or oxidative degradation of diterpenes.[3] | Verify the botanical identity of the Datura species. Harvest when the concentration of secondary metabolites is highest. Air-dry the material in the shade or use an oven at low temperatures (40-50°C) to prevent degradation.[4] Store the dried, powdered material in a cool, dark, and dry place. |
| Is the material properly prepared? | Inadequate grinding or pulverization results in poor solvent penetration and incomplete extraction. | Grind the dried plant material to a fine, uniform powder (e.g., 20-40 mesh) to increase the surface area available for extraction.[12] |
Problem Area 2: Extraction Protocol & Optimization
| Question | Possible Cause | Recommended Solution |
| Is the solvent choice optimal? | The polarity of the solvent may not be suitable for the lipophilic nature of this compound.[7] Using a highly polar solvent will result in poor extraction.[4] | Perform a solvent screening study using solvents of varying polarities (e.g., hexane, petroleum ether, acetone, ethanol, and their mixtures).[7][13] For abietane diterpenes, non-polar solvents like petroleum ether or mixtures such as hexane:acetone are often effective.[7][14] |
| Are the extraction parameters inefficient? | Extraction time, temperature, and the solid-to-liquid ratio are not optimized, leading to incomplete extraction.[4] | Systematically optimize these parameters. For UAE, consider using Response Surface Methodology (RSM) to study the interaction between variables like time, temperature, and solvent ratio.[9][15] A higher solvent-to-liquid ratio (e.g., 1:15 to 1:25 g/mL) often improves yield, but excessive solvent can be costly.[16] |
| Is the chosen extraction method appropriate? | A mild method like maceration may be inefficient, while a high-temperature method like Soxhlet could be degrading the compound.[6][12] | Consider switching to Ultrasound-Assisted Extraction (UAE). UAE enhances mass transfer through acoustic cavitation, often leading to higher yields in shorter times and at lower temperatures compared to conventional methods.[10][17] |
Problem Area 3: Compound Degradation & Post-Extraction Losses
| Question | Possible Cause | Recommended Solution |
| Is this compound degrading during the process? | Abietane diterpenes can be thermolabile or sensitive to pH and light.[3][4] Prolonged exposure to high heat during solvent evaporation is a common issue. | Use low-temperature extraction methods like UAE or maceration.[4][12] When concentrating the filtrate, use a rotary evaporator under reduced pressure to keep the temperature below 40-50°C.[6] Protect the extract from direct light throughout the process. |
| Am I losing the compound during workup? | Formation of emulsions during liquid-liquid partitioning can trap the analyte, leading to significant loss.[18] | To prevent emulsions, gently swirl or rock the separatory funnel instead of vigorous shaking.[18] If an emulsion forms, strategies to break it include adding brine, changing the solvent, or centrifugation.[18] |
| Is the purification step inefficient? | The compound may be precipitating on the chromatography column, or fractions may be collected incorrectly.[6] | Ensure the crude extract is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column.[6] Use Thin Layer Chromatography (TLC) or HPLC to monitor the fractions closely to avoid discarding those containing the target compound.[6] |
Data Presentation
Table 1: Comparison of Extraction Methods for Diterpenes
| Method | Principle | Typical Solvents | Temperature | Advantages | Disadvantages |
| Maceration | Soaking material in solvent to allow diffusion.[4] | Hexane, Ethanol, Acetone, Methanol | Room Temp | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially low yield.[14] |
| Soxhlet Extraction | Continuous extraction with fresh, hot solvent.[8] | Hexane, Petroleum Ether, Ethanol | Solvent Boiling Point | High extraction efficiency, reduced solvent use vs. maceration. | Potential thermal degradation of compounds.[6] |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer.[17] | Ethanol, Acetone, Hexane, Methanol | 30 - 60°C | Fast, high yield, reduced solvent/energy use, ideal for thermolabile compounds.[9][10] | Requires specialized equipment, potential for localized heating. |
| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ as a selective, non-toxic solvent.[11] | CO₂ with co-solvents (e.g., ethanol) | 40 - 60°C | High selectivity, no residual organic solvent, tunable. | High initial equipment cost, complex operation.[11] |
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a generalized starting point for optimizing the extraction of this compound.
-
Preparation of Plant Material:
-
Extraction:
-
Weigh approximately 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add the chosen extraction solvent (e.g., 150 mL of a 1:1 hexane:acetone mixture) to achieve a solid-to-liquid ratio of 1:15 g/mL.[14][16]
-
Place the flask into an ultrasonic bath, ensuring the solvent level inside the flask is below the water level in the bath.
-
Set the extraction temperature (e.g., 40°C) and sonicate for a specified time (e.g., 30-45 minutes).[9][19] The optimal parameters should be determined experimentally.
-
-
Filtration and Concentration:
-
After sonication, filter the extract through Whatman No. 1 filter paper to remove solid plant debris.[6]
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[4]
-
-
Purification (General):
-
Dissolve the crude extract in a minimal volume of a non-polar solvent (e.g., hexane or chloroform).
-
Perform column chromatography using silica gel (e.g., 200-300 mesh).
-
Elute with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane to ethyl acetate gradient).[6]
-
Collect fractions and monitor them using TLC to identify and combine the fractions containing pure this compound.
-
Mandatory Visualization
Caption: Troubleshooting logic for low this compound yield.
Caption: General experimental workflow for this compound extraction.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 3. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. kpfu.ru [kpfu.ru]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 13. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Vegetable Sources [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting Daturabietatriene peak tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed to help researchers, scientists, and drug development professionals resolve problems related to peak tailing during the analysis of Daturabietatriene.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I know if I have this issue?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing is a common distortion where the peak is asymmetric, featuring a prolonged, sloping trailing edge.[1][2] This phenomenon can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[3][4]
You can quantitatively measure peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As) . Most chromatography data systems can calculate this automatically. A value close to 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to indicate significant tailing.[3]
Q2: I'm observing significant tailing specifically for my this compound peak. What are the most likely causes?
A2: Peak tailing for a specific compound like this compound is often due to chemical interactions between the analyte and the stationary phase. The most common causes include:
-
Secondary Interactions: this compound, a tricyclic diterpene with hydroxyl groups, can engage in unwanted secondary interactions with the HPLC column packing.[5][6] The primary cause of peak tailing is often the interaction of polar functional groups on an analyte with active sites, such as exposed silanol groups (Si-OH), on the silica-based stationary phase.[1][7][8] These interactions introduce a secondary retention mechanism, causing some molecules to lag behind, which results in a tail.[2][7]
-
Mobile Phase pH Mismatch: The pH of the mobile phase can significantly influence peak shape.[9][10][11] At mid-range pH levels (typically > 3), residual silanol groups on the silica surface become ionized (Si-O⁻), which strongly interact with compounds that have basic or polar functional groups.[7][8][12]
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or experience degradation of the stationary phase, leading to active sites that cause tailing.[1][3]
-
Analyte-Specific Behavior: The presence of ionizable groups or specific functional groups on the analyte can make it particularly susceptible to interactions with the stationary phase.
Q3: Could my HPLC column be the problem? How can I check?
A3: Yes, the column is a very common source of peak tailing issues. Here’s what to consider:
-
Column Age and Usage: Columns have a finite lifetime. After many injections, especially with complex sample matrices, performance can degrade.[1][13] If the column is old or has been used extensively, it may be the culprit.
-
Column Chemistry: For analytes with polar groups like this compound, standard C18 columns with residual silanol activity can be problematic. Using a column with high-purity silica and effective end-capping can significantly reduce tailing by shielding the silanol groups.[3][12] Polar-embedded or polar-endcapped phases are also excellent alternatives.[3]
-
Column Voids or Blockage: A void at the column inlet or a partially blocked frit can distort the flow path, leading to peak shape issues for all peaks in the chromatogram.[8][13] This often happens after sudden pressure shocks or the accumulation of particulate matter.
To troubleshoot, you can substitute the current column with a new one of the same type. If the peak shape improves, the original column was likely the source of the problem.[8]
Q4: How does mobile phase composition affect peak tailing for this compound?
A4: The mobile phase is a powerful tool for controlling peak shape. Key factors include:
-
pH Control: Lowering the mobile phase pH (e.g., to 2-3) protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing their ability to interact with your analyte.[2][3][7] This is one of the most effective ways to reduce tailing for polar or basic compounds.
-
Buffer Selection: Using a buffer at an appropriate concentration (typically 10-50 mM) is crucial for maintaining a stable pH throughout the analysis, which leads to reproducible retention times and peak shapes.[3][14]
-
Mobile Phase Additives: Sometimes, small amounts of a basic compound like triethylamine (TEA) are added to the mobile phase. TEA acts as a silanol-masking agent, competing with the analyte for active sites and improving peak symmetry.[3]
-
Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can also influence peak shape by altering selectivity and interactions.
Q5: Can my sample preparation or injection technique cause peak tailing?
A5: Absolutely. Two common sample-related issues are:
-
Sample Overload: Injecting too much sample (either too high a concentration or too large a volume) can saturate the stationary phase, leading to peak fronting or tailing.[1][3][8] Try diluting your sample or reducing the injection volume to see if the peak shape improves.
-
Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[1][3] Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[3][15]
Q6: What instrumental or hardware issues can lead to peak tailing?
A6: If all peaks in your chromatogram are tailing, the issue may lie with the HPLC system itself. This is often referred to as "extra-column volume" or "dead volume."
-
Excessive Tubing: Long or wide-bore tubing between the injector, column, and detector can cause the separated peak to broaden and tail before it reaches the detector.[1][12]
-
Poor Connections: Improperly fitted connections (e.g., ferrules not seated correctly) can create small voids or dead spaces where the sample can diffuse, causing band broadening and tailing.[1][15]
-
Detector Settings: A slow detector response time (time constant) can also distort the peak shape.[3]
Troubleshooting Guide & Experimental Protocols
This section provides a systematic approach to diagnosing and resolving this compound peak tailing.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing.
Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.
Chemical Interaction Model
Secondary interactions between this compound's polar hydroxyl groups and ionized silanol groups on the column's stationary phase are a primary cause of peak tailing.
Caption: Interaction between this compound and an ionized silanol group.
Data Summary Tables
Table 1: Common Causes and Solutions for Peak Tailing
| Cause Category | Specific Issue | Recommended Solution(s) |
| Chemical/Column | Secondary silanol interactions | Lower mobile phase pH to ~2-3; Use a high-purity, end-capped column; Add a mobile phase modifier (e.g., 0.1% TEA).[2][3][7] |
| Column contamination | Flush the column with a strong solvent; Use a guard column.[3][16] | |
| Column degradation/void | Replace the column.[3] | |
| Method/Mobile Phase | Mobile phase pH near analyte pKa | Adjust pH to be at least 2 units away from the pKa.[12] |
| Insufficient buffer capacity | Increase buffer concentration (10-50 mM is typical).[3] | |
| Sample | Sample overload | Dilute the sample or reduce injection volume.[1][3][8] |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase composition.[3][15] | |
| Hardware | Extra-column volume | Use shorter, narrower internal diameter tubing (e.g., 0.005"); Ensure all fittings are properly made.[1][12] |
Table 2: Illustrative Effect of Mobile Phase pH on Tailing Factor
This table provides example data for a basic compound, illustrating how lowering pH can significantly improve peak shape by suppressing silanol interactions. A similar principle applies to compounds with polar groups like this compound.
| Mobile Phase pH | Tailing Factor (As) of Methamphetamine | Observation |
| 7.0 | 2.35 | Severe tailing due to interaction with ionized silanols.[7] |
| 3.0 | 1.33 | Significant improvement in peak symmetry.[7] |
Key Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is used to remove strongly adsorbed contaminants from the column. Always consult the column manufacturer's guidelines for specific solvent limitations and pressure ratings.
-
Disconnect the Column: Disconnect the column from the detector to avoid contaminating the flow cell.
-
Reverse the Column: Connect the column outlet to the pump outlet. This will flush contaminants from the inlet frit.
-
Systematic Flush: Flush the column with a series of solvents, moving from polar to non-polar. Use at least 10-20 column volumes for each step.
-
Mobile Phase (without buffer salts)
-
100% Water
-
100% Acetonitrile
-
100% Isopropanol (if compatible)
-
100% Acetonitrile
-
Mobile Phase (without buffer salts)
-
-
Re-equilibrate: Reconnect the column in the correct direction and equilibrate thoroughly with your analytical mobile phase until a stable baseline is achieved.
Protocol 2: Checking for Extra-Column Volume
This diagnostic helps determine if system hardware is contributing to peak broadening and tailing.
-
Remove the Column: Replace the HPLC column with a zero-dead-volume union.
-
Prepare a Standard: Inject a small volume of a standard compound (e.g., caffeine or uracil) under your typical mobile phase conditions.
-
Analyze the Peak: Observe the resulting peak. In a system with minimal extra-column volume, the peak should be very sharp and narrow.
-
Interpretation: If the peak is broad or tailing even without a column, it confirms that your system has significant extra-column volume.[1]
-
Action: Systematically shorten and replace tubing with narrower ID options (e.g., 0.12 mm or 0.005"). Remake all connections between the injector and detector.[3]
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. acdlabs.com [acdlabs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Characterization Of The Chemical Constituents Of Datura Metel Linn | Semantic Scholar [semanticscholar.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. moravek.com [moravek.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. acdlabs.com [acdlabs.com]
- 15. support.waters.com [support.waters.com]
- 16. waters.com [waters.com]
Optimizing mobile phase for Daturabietatriene LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the liquid chromatography-mass spectrometry (LC-MS) analysis of Daturabietatriene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis by reversed-phase LC-MS?
A good starting point for reversed-phase LC-MS analysis of this compound is a gradient elution using a C18 column with water and either methanol or acetonitrile as the organic modifier.[1][2] It is highly recommended to use volatile additives to improve peak shape and ionization efficiency.[3] A common choice is 0.1% formic acid in both the aqueous and organic phases.[4]
Q2: Which ionization mode is best for this compound?
For diterpenes like this compound, Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often effective, particularly for less polar compounds.[1] Electrospray ionization (ESI) can also be used, and the choice between ESI and APCI may depend on the specific instrumentation and compound concentration. It is advisable to screen both ionization sources during method development if possible.
Q3: How can I improve the peak shape of this compound?
Peak tailing is a common issue for many natural products. To improve peak shape:
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Acidify the mobile phase: Adding a small amount of formic acid (e.g., 0.1%) can protonate residual silanols on the column, reducing secondary interactions that cause tailing.[3]
-
Use a buffered mobile phase: A buffer like ammonium formate can help maintain a consistent pH and improve peak symmetry.[2][5]
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Check for column contamination: A contaminated guard or analytical column can lead to poor peak shape. Flushing the column or replacing the guard column may resolve the issue.[6]
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Ensure sample solvent compatibility: The sample should be dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase to prevent peak distortion.[7]
Q4: What are the common adducts observed for diterpenes in LC-MS?
In positive ion mode, common adducts for diterpenes include sodium ([M+Na]+) and potassium ([M+K]+) adducts, especially if there is any contamination from glassware or reagents. Ammonium adducts ([M+NH4]+) may be observed if ammonium formate or acetate is used as a mobile phase additive. Using high-purity solvents and reagents can help minimize unwanted adduct formation.
Troubleshooting Guides
Problem 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Verify the ionization source parameters (e.g., gas flows, temperatures). If using ESI, consider switching to APCI, which can be more effective for moderately polar compounds like diterpenes.[1] |
| In-source Fragmentation | Diterpenoids can be prone to in-source fragmentation, leading to a weak or absent precursor ion.[8][9] Try reducing the fragmentor voltage or cone voltage to minimize this effect. Analyze the full scan data for characteristic neutral losses (e.g., H₂O). |
| Compound Instability | This compound may be unstable in certain solvents or at certain pH values. Prepare fresh samples and standards and analyze them promptly. |
| Incorrect Mobile Phase pH | The mobile phase pH can significantly impact ionization efficiency. Ensure the pH is appropriate for the analyte and the chosen ionization mode. For positive ion mode, an acidic pH is generally preferred.[3] |
| Sample Concentration Too Low | Increase the concentration of the sample or the injection volume to ensure it is above the instrument's limit of detection. |
Problem 2: Peak Tailing
| Possible Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Add 0.1% formic acid to the mobile phase to suppress silanol activity.[3] Alternatively, use a mobile phase buffered with ammonium formate. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination | Flush the column with a strong solvent series. If the problem persists, replace the guard column or the analytical column.[6] |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase composition or a weaker solvent.[7] |
Problem 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections, typically 5-10 column volumes. |
| Mobile Phase Composition Drift | Prepare fresh mobile phase daily. If using buffered solutions, be aware of potential precipitation when mixed with high percentages of organic solvent. |
| Pump Malfunction | Check for leaks in the pump and ensure the pump is delivering a stable flow rate. |
| Temperature Fluctuations | Use a column oven to maintain a consistent column temperature. |
Quantitative Data Presentation
Table 1: Effect of Mobile Phase Additives on this compound Analysis (Representative Data)
| Mobile Phase Composition | Retention Time (min) | Peak Asymmetry (As) | Relative Signal Intensity (%) |
| Water / Acetonitrile | 8.2 | 2.1 | 60 |
| 0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile | 8.5 | 1.2 | 100 |
| 10 mM Ammonium Formate in Water / Acetonitrile | 8.4 | 1.3 | 95 |
| 0.1% Acetic Acid in Water / 0.1% Acetic Acid in Acetonitrile | 8.3 | 1.5 | 85 |
Note: This data is representative and illustrates the general effects of additives. Actual results may vary depending on the specific LC-MS system, column, and other experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
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Grinding: Grind dried plant material containing this compound to a fine powder.
-
Extraction: Extract the powdered material with methanol or a mixture of methanol and dichloromethane at room temperature with agitation.
-
Filtration: Filter the extract to remove solid plant material.
-
Concentration: Evaporate the solvent under reduced pressure.
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Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
Protocol 2: LC-MS Method for this compound Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Agilent 6545 Q-TOF or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
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18.1-22 min: 60% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Source: Dual AJS ESI
-
Polarity: Positive
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
VCap: 3500 V
-
Fragmentor: 120 V
-
Mass Range: 100-1000 m/z
-
Acquisition Rate: 2 spectra/s
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common LC-MS issues.
References
- 1. phcogres.com [phcogres.com]
- 2. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics | MDPI [mdpi.com]
- 3. halocolumns.com [halocolumns.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Daturabietatriene in Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Daturabietatriene in plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant species is it found?
A1: this compound is a tricyclic diterpene that has been isolated from the steam bark of Datura metel L., a plant belonging to the Solanaceae family. Its chemical structure is 15,18-dihydroxyabietatriene, with the molecular formula C₂₀H₃₀O₂ and a molecular weight of 302.5.
Q2: What are the main challenges in quantifying this compound in plant extracts?
A2: The primary challenge is the "matrix effect," which refers to the interference of other co-extracted compounds from the plant matrix with the ionization of this compound in the mass spectrometer source. This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. Other challenges include the complexity of the plant extract, potential for analyte degradation during sample preparation, and the lack of commercially available certified reference standards for this compound.
Q3: Which analytical techniques are most suitable for the quantification of this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound due to its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially after derivatization to improve the volatility of the analyte.
Q4: How can I minimize matrix effects during my analysis?
A4: Several strategies can be employed to minimize matrix effects:
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Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering compounds.
-
Chromatographic Separation: Optimize the LC method to ensure this compound is well-separated from co-eluting matrix components.
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Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
-
Internal Standards: Use a stable isotope-labeled internal standard (SIL-IS) if available, as it will be affected by the matrix in the same way as the analyte. If a SIL-IS is not available, a structurally similar compound can be used as an alternative.
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Standard Addition: This method involves adding known amounts of the standard to the sample to create a calibration curve within the sample matrix itself, which can be very effective but is also more labor-intensive.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected for this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your extraction protocol. Ensure the solvent is appropriate for diterpenes (e.g., methanol, ethanol, chloroform). Consider using techniques like sonication or heating to improve extraction efficiency. |
| Analyte Degradation | This compound may be sensitive to heat or pH. Avoid high temperatures during sample preparation and ensure the pH of your solvents is appropriate. |
| Suboptimal MS Parameters | Optimize the mass spectrometer settings for this compound. This includes the ionization mode (positive or negative), collision energy, and selection of precursor and product ions for Selected Reaction Monitoring (SRM). |
| Matrix-induced Signal Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. Implement a more rigorous sample clean-up procedure. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure that all samples are treated identically during the extraction and clean-up process. Use precise volumes and consistent timings. |
| Fluctuating Matrix Effects | The composition of the plant matrix can vary between samples, leading to different matrix effects. The use of a suitable internal standard is highly recommended to correct for this variability. |
| Instrument Instability | Check the stability of the LC-MS system by injecting a quality control (QC) sample at regular intervals throughout the analytical run. |
| Calibration Issues | Prepare fresh calibration standards for each analytical batch. If using matrix-matched calibrants, ensure the blank matrix is consistent. |
Issue 3: Peak Tailing or Asymmetric Peak Shape
| Possible Cause | Troubleshooting Step |
| Column Overload | Inject a smaller volume of the sample or dilute the sample extract. |
| Poor Column Condition | The analytical column may be contaminated or degraded. Wash the column according to the manufacturer's instructions or replace it if necessary. |
| Inappropriate Mobile Phase | The pH or composition of the mobile phase may not be optimal for this compound. Adjust the mobile phase composition and pH to improve peak shape. |
Experimental Protocols
General Protocol for Quantification of this compound in Datura metel Bark using LC-MS/MS
This is a general protocol and should be optimized and validated for your specific application.
1. Sample Preparation and Extraction
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Grinding: Mill the dried bark of Datura metel to a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered bark into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute and then sonicate for 30 minutes in a water bath at 40°C.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Reconstitute the dried extract in 1 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to ensure good separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
SRM Transitions: Specific precursor to product ion transitions for this compound need to be determined by infusing a standard solution. Based on its structure, potential precursor ions could be [M+H]⁺ or [M+Na]⁺.
3. Quantification
-
Prepare a calibration curve using this compound standards of known concentrations.
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If significant matrix effects are observed, prepare the calibration curve in a blank matrix extract (matrix-matched calibration).
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Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Data Presentation
The following table is a template for summarizing quantitative data from a matrix effect experiment.
| Analyte | Spiked Concentration (ng/mL) | Peak Area (Solvent) | Peak Area (Matrix) | Matrix Effect (%) | Recovery (%) |
| This compound | 10 | User Data | User Data | User Calculated | User Calculated |
| This compound | 50 | User Data | User Data | User Calculated | User Calculated |
| This compound | 100 | User Data | User Data | User Calculated | User Calculated |
| This compound | 500 | User Data | User Data | User Calculated | User Calculated |
Note:
-
Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
-
Recovery (%) is calculated by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical workflow for troubleshooting matrix effects.
Technical Support Center: Improving the Resolution of Diterpene Isomers by Chromatography
Welcome to the technical support center for the chromatographic separation of diterpene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in resolving these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of diterpene isomers so challenging? A1: The primary challenge lies in their high degree of structural similarity. Diterpene isomers often share the same molecular weight and chemical formula, differing only in the spatial arrangement of atoms (stereoisomerism) or the position of double bonds.[1] These subtle differences result in very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to resolve using standard chromatographic techniques.[1]
Q2: Which chromatographic technique is best for separating diterpene isomers: HPLC, GC, or SFC? A2: The optimal technique depends on the specific properties of the diterpene isomers, such as their volatility, thermal stability, and polarity.
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High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase mode, is a versatile and widely used method.[2]
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Gas Chromatography (GC) is suitable for volatile and thermally stable diterpenes. However, it often requires a derivatization step to increase the volatility and thermal stability of polar functional groups (e.g., hydroxyl, carboxyl).[3][4]
-
Supercritical Fluid Chromatography (SFC) is an increasingly popular technique that combines the benefits of both HPLC and GC.[5] It uses supercritical CO2 as the primary mobile phase, offering high efficiency, fast separations, and reduced organic solvent consumption, making it particularly effective for complex isomer separations.[1][6][7]
Q3: When is a chiral stationary phase (CSP) necessary? A3: A chiral stationary phase is essential for the separation of enantiomers, which are non-superimposable mirror images of each other.[8][9] Standard (achiral) chromatography cannot distinguish between enantiomers. Polysaccharide-based and cyclodextrin-based CSPs are commonly used for this purpose.[8][10] Diastereomers, on the other hand, can often be separated on standard achiral phases because they have different physical properties.[11]
Q4: What is derivatization and why is it needed for GC analysis of diterpenes? A4: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a specific analytical technique. For GC analysis, diterpenes containing polar functional groups like hydroxyls (-OH) or carboxylic acids (-COOH) are often derivatized to block these active sites.[4] This process, typically silylation, increases the compound's volatility and thermal stability, preventing peak tailing and degradation in the hot GC inlet and column.[4][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Poor Resolution or Peak Co-elution
Q: My diterpene isomers are not separating. What is the first parameter I should optimize? A: The most impactful first step is to optimize the mobile phase composition.[13][14] In reversed-phase HPLC, systematically adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[15] Reducing the percentage of the organic solvent will increase retention times and may provide the necessary selectivity for separation.[16]
Q: I have adjusted my mobile phase strength, but the peaks are still merged. What should I try next? A: Your next step should be to change the selectivity of your system by switching the stationary phase chemistry.[16][17] If you are using a standard C18 column, consider a phase with different interaction mechanisms. Phenyl-hexyl or biphenyl columns, for example, can provide alternative π-π interactions that may resolve isomers that are inseparable on a C18 phase.[18][19]
Q: Can changing the organic modifier in my mobile phase help? A: Yes, switching the organic solvent can significantly alter selectivity. Acetonitrile and methanol have different properties and will interact differently with both the analyte and the stationary phase.[15] For example, methanol has been shown to provide enhanced separation of some aromatic isomers compared to acetonitrile.[14]
Q: How do temperature and flow rate affect my resolution? A: Both parameters can be adjusted to improve separation.
-
Flow Rate: Lowering the flow rate generally increases column efficiency, leading to narrower peaks and better resolution, although it will increase the analysis time.[20][21]
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Temperature: Adjusting the column temperature can alter selectivity.[20] Increasing the temperature reduces mobile phase viscosity, which can improve efficiency. However, the effect on selectivity is compound-dependent and should be evaluated systematically.[22]
Issue: Asymmetric or Tailing Peaks
Q: All of the peaks in my chromatogram are tailing. What is the likely cause? A: When all peaks are affected, the problem is often related to a disruption in the flow path.[23] Check for and correct the following:
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Poor column connection: Re-install the column, ensuring there is no dead volume.[24]
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Column void or blockage: A void at the column inlet or a blocked frit can cause peak distortion. Try reversing and flushing the column, or replace it if necessary.[25]
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Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Dissolve your sample in the initial mobile phase whenever possible.[14][24]
Q: Only my polar diterpene isomers are tailing. What should I do? A: This points to a specific chemical interaction between your analytes and the stationary phase, a common issue known as secondary interaction.[23][26] This is often caused by acidic silanol groups on the silica surface of the column interacting with basic functional groups on the analyte.[25]
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Use a Mobile Phase Additive: Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of silanol groups and improve peak shape.[2][26]
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Use a Modern Column: Employ a high-purity, end-capped column specifically designed to minimize silanol interactions.[26]
Visualized Workflows and Logic
Caption: General workflow for the analysis of diterpene isomers.
References
- 1. Frontiers | Ultra High-Performance Supercritical Fluid Chromatography for the Quantitation of Diterpene Resin Acids in Norway Spruce Samples [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral separations of stereoisomers - Universität Regensburg [uni-regensburg.de]
- 10. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 19. youtube.com [youtube.com]
- 20. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 21. mastelf.com [mastelf.com]
- 22. researchgate.net [researchgate.net]
- 23. restek.com [restek.com]
- 24. agilent.com [agilent.com]
- 25. gmpinsiders.com [gmpinsiders.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Daturabietatriene Stability in Solution: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with daturabietatriene and other related diterpenoid compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on the general chemical properties of diterpenes and established principles of drug stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many diterpenes, is primarily influenced by several factors:
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pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2]
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Light: Exposure to ultraviolet (UV) or even ambient light can induce photolytic degradation.[1][2][3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1][4]
-
Solvent: The choice of solvent can impact both the solubility and stability of the compound.
Q2: I'm observing a rapid loss of my this compound sample in a clear vial on the lab bench. What could be the cause?
A2: The rapid degradation of your sample is likely due to a combination of light exposure and room temperature. Many diterpenes are susceptible to photolysis.[1][3] Storing solutions in amber vials or wrapping clear vials in aluminum foil can significantly reduce light-induced degradation. Additionally, storing samples at lower temperatures (e.g., 4°C or -20°C) is recommended to slow down potential degradation reactions.
Q3: My this compound solution has changed color. Does this indicate degradation?
A3: A change in the color of a solution is often an indicator of chemical degradation. The formation of degradation products can alter the chromophores in the molecule, leading to a visible color change. It is crucial to analytically assess the purity of the sample using techniques like HPLC or LC-MS to confirm degradation and identify potential impurities.
Q4: What are the best practices for long-term storage of this compound solutions?
A4: For long-term storage, it is advisable to:
-
Use a solvent in which the compound is known to be stable.
-
Store solutions at low temperatures, preferably at -20°C or -80°C.
-
Use amber vials or light-blocking containers to protect from light.
-
Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
-
Prepare fresh solutions for critical experiments whenever possible.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Bioassays
Symptoms:
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Inconsistent results between experiments conducted on different days.
-
A gradual decrease in the observed activity of the compound over time.
Possible Causes:
-
Degradation in Stock Solution: The stock solution of this compound may be degrading over time, leading to a lower effective concentration.
-
Instability in Assay Buffer: The pH or composition of the bioassay buffer may be promoting the degradation of the compound during the experiment.
Troubleshooting Steps:
Issue 2: Appearance of Unknown Peaks in Chromatogram
Symptoms:
-
Multiple unexpected peaks appear in the HPLC or LC-MS chromatogram of a this compound sample.
-
The peak area of this compound decreases over time, while the new peaks increase.
Possible Causes:
-
Degradation: The compound is degrading into one or more new products.
-
Contamination: The sample may have been contaminated.
Troubleshooting Steps:
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Diterpenes stability of commercial blends of roasted and ground coffees packed in copolymer coupled with aluminium and eco-friendly capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diterpene Quantification by LC-MS
Welcome to our technical support center for the quantitative analysis of diterpenes by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Section 1: Chromatography & Peak Shape Issues
Q1: My diterpene peaks are tailing. What are the common causes and solutions?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue. The primary cause for basic diterpenes is often secondary interactions between the analyte and residual silanol groups on the silica-based column stationary phase. Other causes can include column contamination, excessive extra-column volume, or column overload.
Troubleshooting Steps:
-
Assess the Scope: Determine if only the diterpene peak is tailing or if all peaks are affected. If all peaks are tailing, it might indicate a system-wide issue like extra-column volume or a partially blocked column frit.
-
Mobile Phase Optimization:
-
Acidification: Add a small amount of an acidic modifier like formic acid (0.1%) to both the aqueous and organic mobile phases. This can protonate residual silanols and reduce unwanted interactions. .
-
Buffer Introduction: If acidification is insufficient, use a buffer like ammonium formate (10 mM) in your mobile phases to maintain a consistent pH.
-
-
Column Choice and Care:
-
Consider using a column with a different stationary phase, such as one with embedded polar groups, which can shield the silanol groups.
-
If the column is old or has been used with complex matrices, flush it with a strong solvent or replace it.
-
-
Reduce Sample Load: Injecting too high a concentration of your sample can lead to column overload and peak tailing. Try diluting your sample.
Q2: I am observing peak fronting for my diterpene analytes. What could be the issue?
A2: Peak fronting, where the first half of the peak is broader, is less common than tailing. Potential causes include:
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Sample Overload: The concentration of the sample is too high for the column's capacity.
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Poor Sample Solubility: The diterpene may not be fully dissolved in the injection solvent or could be precipitating upon injection into the mobile phase.
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Column Collapse: A physical void or collapse in the column packing bed can lead to a distorted flow path.
Solutions:
-
Dilute the sample to avoid overloading.
-
Ensure the injection solvent is compatible with the initial mobile phase and that your analyte is fully soluble. Ideally, the injection solvent should be weaker than the mobile phase.
-
If a column void is suspected, replacing the column is the most effective solution.
Q3: What causes split or shouldered peaks in my diterpene analysis?
A3: Split or shouldered peaks can arise from several issues:
-
Partially Clogged Column Frit: Contamination from the sample or system can block the inlet frit of the column, distorting the sample band.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.
-
Co-elution: An interfering compound may be eluting very close to your diterpene of interest.
Troubleshooting Approach:
-
First, confirm if it's a co-elution issue by checking the mass spectrum across the peak. If different ions are present in the shoulder versus the main peak, it is likely co-elution.
-
If all peaks in the chromatogram are split, the problem is likely physical, such as a clogged frit or a column void. Try back-flushing the column (if the manufacturer allows) or replacing it.
-
Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.
Section 2: Sensitivity and Signal Intensity
Q4: I have low sensitivity for my diterpene of interest. How can I improve the signal?
A4: Low sensitivity can be a significant hurdle in quantifying trace levels of diterpenes. Several factors from sample preparation to MS settings can influence signal intensity.
Strategies to Enhance Sensitivity:
-
Sample Preparation:
-
Concentration: Concentrate your sample during the extraction process. Solid-phase extraction (SPE) is an effective technique for both cleanup and concentration.
-
Matrix Effect Reduction: Matrix components can suppress the ionization of your target analyte. Employ a more rigorous cleanup method to remove interferences.
-
-
Chromatography:
-
Column Dimensions: Using a column with a smaller internal diameter can increase sensitivity by reducing analyte dilution.
-
Gradient Optimization: A slower, more focused gradient around the elution time of your diterpene can improve peak height.
-
-
Mass Spectrometry:
-
Ionization Source: Optimize the ionization source parameters, such as gas flows, temperature, and spray voltage. For some diterpenes, Atmospheric Pressure Chemical Ionization (APCI) may provide better sensitivity than Electrospray Ionization (ESI).
-
MRM Optimization: For tandem mass spectrometry (MS/MS), optimize the collision energy for your specific multiple reaction monitoring (MRM) transitions to maximize fragment ion intensity.
-
Summing MRM Transitions: If your diterpene has multiple stable fragment ions, you can monitor several MRM transitions and sum the signals to increase overall sensitivity.[1]
-
Q5: My baseline is noisy. What are the likely sources and how can I reduce it?
A5: A high baseline noise can mask low-level analyte peaks and affect quantification. Common sources of noise include:
-
Solvent and Additive Contamination: Using low-quality solvents or additives can introduce contaminants. Always use LC-MS grade solvents and fresh, high-purity mobile phase modifiers.
-
System Contamination: Contaminants can build up in the LC system, tubing, or the mass spectrometer's ion source.
-
Column Bleed: The stationary phase of the column can degrade and "bleed," contributing to background noise.
Solutions:
-
Always use high-purity, LC-MS grade solvents and additives.
-
Regularly flush your LC system with a strong solvent mixture like isopropanol/acetonitrile/water.
-
Clean the ion source of the mass spectrometer according to the manufacturer's recommendations.
-
Ensure your column is in good condition and operated within its recommended pH and temperature ranges.
Section 3: Matrix Effects and Quantification
Q6: How do I know if matrix effects are impacting my diterpene quantification, and how can I mitigate them?
A6: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2] This can result in inaccurate quantification.
Assessing Matrix Effects:
-
Post-Column Infusion: A standard solution of the diterpene is continuously infused into the LC flow after the column, while a blank matrix extract is injected. A dip or rise in the signal at the analyte's retention time indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: Compare the response of a diterpene standard in a clean solvent to the response of the same standard spiked into a blank matrix extract after the extraction process. The ratio of these responses gives a quantitative measure of the matrix effect.
Strategies to Minimize Matrix Effects:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds. Solid-phase extraction (SPE) is a powerful technique for this.
-
Chromatographic Separation: Optimize your LC method to chromatographically separate your diterpene from the matrix interferences.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent matrix effects.
Q7: What are suitable internal standards for diterpene quantification?
A7: The ideal internal standard is a stable isotope-labeled version of the analyte. However, these can be expensive or unavailable. In such cases, a structurally similar compound that is not present in the samples can be used. For diterpenes, other diterpenoids with similar chemical properties or a deuterated analogue can be good choices. It is crucial that the internal standard has a similar extraction recovery and ionization efficiency to the analyte.
Section 4: Compound Identification
Q8: I'm not sure if the peak I'm seeing is the correct diterpene. How can I confirm its identity?
A8: Confirming the identity of a compound is crucial. Here are several steps for confident identification:
-
Retention Time Matching: Compare the retention time of your peak with that of a certified reference standard run under the same chromatographic conditions.
-
MS/MS Fragmentation Pattern: Compare the tandem mass spectrum (MS/MS) of your peak with that of a reference standard or with a library spectrum. The fragmentation pattern is a molecular fingerprint. For many diterpenoids, characteristic neutral losses corresponding to parts of the diterpene skeleton can be observed.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, adding another layer of confidence to the identification.
-
Spiking: Spike a known amount of a reference standard into your sample. If the peak of interest increases in intensity without the appearance of a new peak, it provides strong evidence of its identity.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Diterpenes from Plant Material
This protocol is a general guideline and should be optimized for your specific diterpene and plant matrix.
-
Sample Homogenization:
-
Grind 100-500 mg of dried plant material to a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., methanol, ethanol, or a hexane:ethyl acetate mixture) by sonication or shaking.[3]
-
Centrifuge the extract and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute the plant extract with water to reduce the organic solvent concentration to less than 5%.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
A second wash with a low percentage of organic solvent (e.g., 10% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the diterpenes from the cartridge with a small volume (e.g., 2 x 1 mL) of an appropriate organic solvent like methanol, acetonitrile, or ethyl acetate.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Selected Diterpenes (Gibberellins)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Gibberellin A3 (GA3) | 345.1 | 239.1 | 25 | Negative ESI |
| 345.1 | 301.1 | 20 | Negative ESI | |
| Gibberellin A4 (GA4) | 331.2 | 213.1 | 28 | Negative ESI |
| 331.2 | 257.1 | 22 | Negative ESI | |
| Gibberellin A7 (GA7) | 329.1 | 223.1 | 27 | Negative ESI |
| 329.1 | 269.1 | 21 | Negative ESI |
Note: These parameters are illustrative and should be optimized on your specific instrument.[4]
Visualizations
Caption: Troubleshooting workflow for poor peak shape in diterpene analysis.
Caption: Standard experimental workflow for diterpene quantification.
Caption: Illustration of matrix effects in the ESI source.
References
- 1. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NMR Data Acquisition for Complex Diterpenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for complex diterpenes.
Frequently Asked Questions (FAQs)
Q1: Why is acquiring high-quality NMR data for complex diterpenes challenging?
A1: The structural complexity of diterpenes often leads to significant challenges in NMR spectroscopy. Their rigid, polycyclic skeletons contain numerous protons and carbons in similar chemical environments, resulting in severe signal overlap in 1D NMR spectra, particularly in the aliphatic region.[1][2] Furthermore, extensive scalar (J) coupling between neighboring protons creates complex multiplet patterns that are difficult to interpret when they overlap.[2] Some diterpenes may also exhibit conformational flexibility, leading to broad lines or multiple sets of signals, further complicating spectral analysis.
Q2: I am observing very poor signal-to-noise (S/N) in my diterpene NMR spectrum. What are the common causes and how can I improve it?
A2: A low signal-to-noise ratio is a frequent issue that can stem from several factors related to the sample or the spectrometer parameters.[3][4]
-
Low Sample Concentration: Insufficient dissolved sample is a primary cause of weak signals.[3]
-
Improper Shimming: An inhomogeneous magnetic field across the sample leads to broad peaks and reduced peak height, lowering the S/N.[3]
-
Suboptimal Acquisition Parameters: Incorrectly set parameters, such as the number of scans or receiver gain, can significantly impact spectrum quality.[3][5]
-
Poor Solvent Choice: The solvent may not fully dissolve the sample or could contain interfering impurities.[3][6]
To improve the S/N, consider the systematic approach outlined in the troubleshooting guide below.
Q3: My 1D ¹H NMR spectrum is too crowded to interpret. When should I switch to 2D NMR experiments?
A3: You should move to multidimensional NMR when you encounter significant signal overlap in your 1D spectra that prevents unambiguous assignment of resonances.[1][2] Two-dimensional (2D) NMR is particularly powerful as it spreads the signals across a second frequency dimension, significantly enhancing resolution and allowing for the analysis of more complex molecular systems.[1][7] Experiments like COSY, TOCSY, HSQC, and HMBC are essential tools for elucidating the complex structures of diterpenes.[1][8]
Q4: Can I quantify the amount of a specific diterpene in a complex mixture using NMR?
A4: Yes, Quantitative NMR (qNMR) is a powerful technique for the qualitative and quantitative analysis of specific substances in composite mixtures like plant extracts.[9][10] ¹H-qNMR, in particular, can be a simple, fast, and precise method for determining the concentration of diterpenes.[9] The technique relies on the proportionality between the integrated area of an NMR signal and the number of corresponding nuclei.[11] By using a certified internal standard of known concentration, accurate quantification can be achieved without the need for identical reference materials for each analyte.[12]
Q5: How can I confirm the relative stereochemistry of a new diterpene?
A5: The relative stereochemistry of diterpenes can be determined by analyzing interproton distances through Nuclear Overhauser Effect (NOE) experiments, such as 1D NOE, 2D NOESY, or ROESY.[8][13][14] These experiments detect protons that are close in space, providing crucial information about the 3D arrangement of atoms in the molecule. For complex macrocyclic diterpenes, combining NMR-derived data (interproton distances and dihedral angles from coupling constants) with molecular modeling and DFT calculations of NMR parameters can be a powerful strategy to unambiguously determine the stereostructure.[8][13][14]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise (S/N) Ratio
This guide provides a step-by-step approach to diagnosing and resolving low S/N in your NMR spectra.
Troubleshooting Workflow for Low S/N
Caption: Troubleshooting workflow for low signal-to-noise.
Quantitative Guide for S/N Improvement
| Parameter | Recommended Value/Action | Expected Improvement |
| Sample Concentration | ¹H: 5-25 mg; ¹³C: 50-100 mg in 0.6-0.7 mL solvent.[15] | Doubling concentration doubles the signal. |
| Number of Scans (ns) | Increase as needed. | S/N increases with the square root of the number of scans (e.g., 4x scans = 2x S/N).[5] |
| Receiver Gain (rg) | Use automatic gain adjustment ('rga').[3][5] | Optimizes signal detection without clipping, preventing S/N loss. |
| Probe Tuning | Perform for every sample/nucleus. | Significant signal recovery if initially untuned.[3] |
| Processing (lb) | Apply exponential multiplication (e.g., lb = 0.3 Hz). | Can improve S/N by smoothing the baseline, but may broaden peaks.[3] |
Issue 2: Severe Signal Overlap in 1D Spectra
Complex diterpenes often produce ¹H NMR spectra where signals are severely overlapped, making structural analysis impossible from 1D data alone.[1]
Logical Workflow for Resolving Signal Overlap
Caption: Workflow for structure elucidation using 2D NMR.
Experimental Protocols
Protocol 1: Standard 1D and 2D NMR Data Acquisition
This protocol outlines the standard experiments for the structural elucidation of a novel complex diterpene.
1. Sample Preparation:
-
Weigh 10-20 mg of the purified diterpene.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).[15] The choice of solvent is critical and should be based on solubility and potential for hydrogen exchange.[16]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[17] Solid particles can degrade spectral quality by distorting magnetic field homogeneity.[15][17]
2. Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve good homogeneity.
3. 1D ¹H and ¹³C Acquisition:
-
¹H Spectrum: Acquire a standard proton spectrum using a 30° or 90° pulse. Key parameters include spectral width (e.g., -2 to 12 ppm), acquisition time (~2-3 s), and a relaxation delay of 1-2 s.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H experiment.
4. 2D NMR Acquisition:
-
Run a standard suite of 2D experiments. The table below summarizes the key experiments and their purpose.
| Experiment | Purpose | Key Information Gained |
| COSY | Correlates protons that are scalar (J) coupled (typically over 2-3 bonds). | Identifies proton spin systems and connectivity within fragments.[1] |
| TOCSY | Correlates all protons within a given spin system, not just direct neighbors. | Useful for identifying all protons in a long alkyl chain or sugar ring.[1] |
| HSQC | Correlates protons with their directly attached carbons (¹JCH). | Unambiguously links proton signals to their corresponding carbon signals.[1][18] |
| HMBC | Correlates protons and carbons over longer ranges (typically 2-3 bonds, ²JCH, ³JCH). | Connects molecular fragments by showing correlations across quaternary carbons or heteroatoms.[1][8] |
| NOESY/ROESY | Correlates protons that are close in space (< 5 Å), through the Nuclear Overhauser Effect. | Provides information on the 3D structure and relative stereochemistry.[13][14] |
Protocol 2: Quantitative ¹H-NMR (qNMR) for Diterpene Assay
This protocol details the methodology for quantifying a known diterpene in a plant extract using an internal standard.[9]
1. Sample and Standard Preparation:
-
Accurately weigh a specific amount of the dry plant extract (e.g., 10 mg).
-
Accurately weigh a specific amount of a suitable internal standard (e.g., 3-trimethylsilyl-2,2',3',3'-tetradeuteropropionic acid, TMSP-d₄). The standard should have a signal in a clean region of the spectrum.[9]
-
Dissolve both the extract and the internal standard in a known volume of deuterated solvent (e.g., 700 µL of Methanol-d₄).[9]
2. Acquisition Parameters for Quantification:
-
Relaxation Delay (d1): This is the most critical parameter for qNMR. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the standard signals to ensure complete relaxation and accurate integration. A value of 30-60 seconds is often required.
-
Pulse Angle: Use a 90° pulse to maximize the signal.
-
Number of Scans (ns): Acquire enough scans to achieve a high S/N ratio (>100:1) for the signals being integrated.
3. Data Processing and Calculation:
-
Process the spectrum with minimal line broadening.
-
Carefully integrate the well-resolved signal of the analyte and the signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₛₐₘₚₗₑ) * P
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ, Iₛₜd = Integrated areas of the analyte and standard signals
-
Nₓ, Nₛₜd = Number of protons for the integrated signals of the analyte and standard
-
Mₓ, Mₛₜd = Molar masses of the analyte and standard
-
Wₛₜd, Wₛₐₘₚₗₑ = Weights of the standard and the total sample
-
P = Purity of the internal standard
-
References
- 1. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 18. An Optimized Two-Dimensional Quantitative Nuclear Magnetic Resonance Strategy for the Rapid Quantitation of Diester-Type C19-Diterpenoid Alkaloids from Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Diterpene Recovery from Solid-Phase Extraction
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals optimize the recovery of diterpenes using solid-phase extraction (SPE). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low diterpene recovery in SPE?
A1: Low recovery of diterpenes during solid-phase extraction is a frequent issue that can stem from several factors. The most common culprits include:
-
Improper Sorbent Selection: The choice of sorbent is critical and depends on the polarity of the target diterpenes. Using a sorbent that is too retentive or not retentive enough can lead to poor recovery. For instance, highly nonpolar diterpenes may be irreversibly retained on a very hydrophobic sorbent if the elution solvent is not strong enough.
-
Suboptimal Elution Solvent: The elution solvent must be strong enough to disrupt the interactions between the diterpenes and the sorbent. If the solvent is too weak, the diterpenes will not be fully eluted from the cartridge. Conversely, a solvent that is too strong may co-elute interfering compounds.
-
Incorrect Sample pH: The pH of the sample can influence the charge of both the diterpenes and the sorbent, affecting their interaction. For acidic or basic diterpenes, adjusting the sample pH can significantly improve retention and subsequent elution.
-
High Flow Rate: A flow rate that is too fast during sample loading, washing, or elution does not allow for adequate interaction between the analytes and the sorbent, leading to breakthrough or incomplete elution.[1]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample will result in the loss of diterpenes during the loading step.[2]
Q2: How do I choose the right SPE sorbent for my diterpene of interest?
A2: The selection of the appropriate sorbent is based on the polarity and functional groups of the diterpene. Here are some general guidelines:
-
Reversed-Phase (e.g., C18, C8): These are the most commonly used sorbents for the extraction of nonpolar to moderately polar compounds from a polar matrix.[3][4] Most diterpenes, being largely hydrophobic, are well-suited for retention on C18 sorbents.
-
Normal-Phase (e.g., Silica, Diol, Alumina): These sorbents are used to extract polar compounds from a nonpolar matrix.[5] If your diterpenes are highly functionalized with polar groups (e.g., hydroxyl, carboxyl), a normal-phase sorbent might be appropriate.
-
Ion-Exchange (e.g., SAX, SCX): If your diterpenes possess acidic or basic functional groups, ion-exchange sorbents can provide high selectivity. The charge of the diterpene and the sorbent must be opposite for retention to occur.
-
Polymeric Sorbents (e.g., Polystyrene-divinylbenzene): These offer higher capacity than silica-based sorbents and are stable over a wider pH range.[6] They can be a good alternative for complex matrices.
Q3: What is the best way to optimize the elution solvent for diterpene recovery?
A3: Optimization of the elution solvent is a critical step to ensure high recovery. A systematic approach is recommended:
-
Start with a Literature Review: Look for published methods for similar diterpenes to get a starting point for solvent selection.
-
Solvent Scouting: Test a range of solvents with varying polarities. For reversed-phase SPE, this typically involves different proportions of an organic solvent (e.g., methanol, acetonitrile) in water or a buffer.
-
Stepwise Elution: Elute the cartridge with progressively stronger solvent mixtures and collect fractions. Analyze each fraction to determine the solvent composition that elutes your diterpene of interest without co-eluting excessive impurities.[7][8]
-
Consider Modifiers: Small amounts of acids (e.g., formic acid, acetic acid) or bases (e.g., ammonium hydroxide) can be added to the elution solvent to improve the recovery of acidic or basic diterpenes, respectively, by neutralizing their charge and reducing secondary interactions with the sorbent.[9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the solid-phase extraction of diterpenes.
Problem 1: Low or No Recovery of Diterpenes
| Potential Cause | Recommended Solution |
| Analyte Breakthrough during Sample Loading | - Decrease the flow rate during sample loading to allow for sufficient interaction time.[1] - Ensure the sample solvent is weaker than the sorbent. If necessary, dilute the sample with a weaker solvent. - Check if the cartridge capacity has been exceeded and use a larger cartridge if needed.[2] |
| Analyte Loss during Washing Step | - The wash solvent may be too strong. Use a weaker wash solvent or decrease the percentage of organic solvent in the wash solution.[10] - Analyze the wash eluate to confirm if the diterpenes are being prematurely eluted. |
| Incomplete Elution | - The elution solvent is too weak. Increase the strength of the elution solvent by increasing the proportion of the organic solvent.[2] - Use a different, stronger elution solvent. For example, if methanol is not effective, try acetonitrile or a mixture. - Increase the volume of the elution solvent. Eluting with two smaller volumes sequentially can be more effective than one large volume. - Add a modifier (acid or base) to the elution solvent to disrupt secondary interactions.[5] |
| Irreversible Adsorption | - The diterpene may be too strongly bound to the sorbent. Use a less retentive sorbent (e.g., C8 instead of C18). - Consider secondary interactions (e.g., silanol interactions with basic diterpenes on silica-based sorbents). Use an end-capped sorbent or add a competing agent to the sample or elution solvent. |
Problem 2: Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Flow Rates | - Use a vacuum manifold or a positive pressure manifold with a flow control system to ensure consistent flow rates between samples.[1] |
| Cartridge Variability | - Use cartridges from the same manufacturing lot to minimize variability.[11] - Ensure consistent packing and storage of cartridges. |
| Drying of Sorbent Bed | - For silica-based sorbents, do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps.[7] |
| Inconsistent Sample Pre-treatment | - Ensure uniform sample pre-treatment, including pH adjustment, dilution, and filtration, for all samples.[12] |
Problem 3: Impure Extract (Presence of Interferences)
| Potential Cause | Recommended Solution |
| Ineffective Wash Step | - Optimize the wash step by testing different solvent strengths. The ideal wash solvent should be strong enough to remove interferences but not elute the diterpenes.[10] |
| Elution Solvent is Too Strong | - Use a more selective elution solvent that is just strong enough to elute the diterpenes but leaves more strongly bound impurities on the cartridge.[6] |
| Co-extraction of Matrix Components | - Use a more selective sorbent, such as a mixed-mode or ion-exchange sorbent, to specifically target the diterpenes. - Consider a pre-extraction step (e.g., liquid-liquid extraction) to remove the bulk of the interferences before SPE. |
Quantitative Data Summary
The following tables summarize quantitative data on diterpene recovery from various studies.
Table 1: Recovery of Antibacterial Diterpenes from Salvia prattii using Hydrophilic Solid-Phase Extraction (HILIC-SPE) [9]
| Diterpene | Initial Amount in Crude Extract (g) | Recovered Amount after HILIC-SPE and Prep-HPLC (mg) | Overall Recovery (%) |
| Tanshinone IIA | 18.0 | 80.0 | 0.44 |
| Salvinolone | 18.0 | 62.0 | 0.34 |
| Cryptotanshinone | 18.0 | 70.0 | 0.39 |
| Ferruginol | 18.0 | 68.0 | 0.38 |
Note: The overall recovery was calculated from the initial crude extract and the final purified compounds after multiple steps.
Table 2: Comparison of Sorbent Performance for Recovery of Various Analytes (Illustrative for Diterpene Extraction Principles) [13][14][15]
| Sorbent | General Analyte Type | Typical Recovery Range (%) | Key Considerations |
| C18 | Nonpolar to moderately polar | 70-110% | Good for general-purpose diterpene extraction from polar matrices. |
| PSA | Polar compounds, acids | 80-100% | Effective for removing polar interferences. |
| GCB | Planar molecules | Can be low for planar analytes | Strong retention of planar molecules; may result in low recovery for some diterpenes. |
| Z-Sep® | Fatty matrices | >80% for many analytes | Excellent for cleanup of lipid-rich samples. |
| MWCNTs | Broad range | Can be low for some analytes | High surface area but may lead to irreversible adsorption for some compounds. |
Experimental Protocols
Protocol 1: General Purpose Diterpene Extraction using a C18 Cartridge
This protocol provides a starting point for the extraction of moderately nonpolar diterpenes from a liquid sample.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Sample containing diterpenes
-
Elution solvent (e.g., Methanol, Acetonitrile, or a mixture)
-
Vacuum or positive pressure manifold
Procedure:
-
Conditioning: Pass 6 mL of methanol through the C18 cartridge. Do not let the sorbent dry.
-
Equilibration: Pass 6 mL of deionized water through the cartridge. Leave about 0.5 mL of water on top of the sorbent bed to prevent drying.
-
Sample Loading: Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 6 mL of a weak solvent mixture (e.g., 5-10% methanol in water) through the cartridge to remove polar impurities.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 10-20 minutes to remove the aqueous wash solvent.
-
Elution: Elute the diterpenes with 6 mL of the chosen elution solvent (e.g., methanol or acetonitrile) into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Protocol 2: Hydrophilic Solid-Phase Extraction (HILIC-SPE) for Polar Diterpenes from a Plant Extract[10]
This protocol is adapted from a method for separating antibacterial diterpenes.
Materials:
-
HILIC SPE Sorbent (e.g., XION cysteine-bonded silica)
-
Crude diterpene-rich extract
-
Methanol
-
n-Hexane
-
Ethanol
-
Preparative HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude diterpene-rich extract in methanol, mix with polyamide, and dry.
-
SPE Column Loading: Load the solid mixture onto the HILIC-SPE column.
-
Fractionated Elution: Elute the column with a stepwise gradient of n-hexane/ethanol (e.g., 20:0, 19:1, 18:2, 16:4, 14:6 v/v). Collect fractions.
-
Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing the diterpenes of interest.
-
Pooling and Concentration: Combine the diterpene-rich fractions and concentrate them.
-
Further Purification: Subject the concentrated fractions to preparative HPLC on a C18 column for final purification of individual diterpenes.
Visualizations
Caption: A typical workflow for solid-phase extraction of diterpenes.
Caption: A troubleshooting decision tree for low diterpene recovery in SPE.
References
- 1. biotage.com [biotage.com]
- 2. silicycle.com [silicycle.com]
- 3. researchgate.net [researchgate.net]
- 4. specartridge.com [specartridge.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hawach.com [hawach.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [mdpi.com]
- 14. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Daturabietatriene LC-MS/MS Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize ion suppression when analyzing Daturabietatriene using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the target analyte, such as this compound, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, other metabolites). This suppression occurs in the ion source of the mass spectrometer and can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility. This compound, being an abietane diterpene, is often extracted from complex biological or natural product matrices, making it susceptible to these effects.
Q2: What are the most common causes of ion suppression in LC-MS/MS?
A2: The primary causes include:
-
Matrix Effects: Co-eluting endogenous compounds from the sample (e.g., lipids, proteins, salts) compete with the analyte for ionization.
-
Mobile Phase Additives: High concentrations of non-volatile buffers (e.g., phosphate) or ion-pairing agents can form adducts or reduce ionization efficiency.
-
High Flow Rates: Higher flow rates can decrease the efficiency of desolvation in the ion source, leading to suppression.
-
Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.
Q3: How can I quickly assess if ion suppression is affecting my this compound signal?
A3: A post-column infusion experiment is a standard method. In this procedure, a constant flow of this compound solution is infused into the LC flow just before it enters the mass spectrometer's ion source. When a blank matrix sample is injected onto the column, any dip in the constant baseline signal of this compound indicates the elution of suppressing agents from the matrix at that specific retention time.
Troubleshooting Guide: Minimizing Ion Suppression
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or inconsistent this compound signal intensity.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solution:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the suppressing agents.
-
Dilute the Sample: A simple dilution of the sample can often reduce the concentration of matrix components below the level where they cause significant suppression.
-
Problem 2: Poor reproducibility of quantitative results.
-
Possible Cause: Variable matrix effects between different samples or batches.
-
Solution:
-
Use an Internal Standard: The most effective way to correct for variable suppression is to use a stable isotope-labeled (SIL) internal standard of this compound. If a SIL version is unavailable, a structural analog that co-elutes and experiences similar suppression can be used.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples to ensure that the calibrators and samples experience the same degree of ion suppression.
-
Problem 3: Signal intensity decreases when switching from solvent standards to matrix samples.
-
Possible Cause: Direct evidence of ion suppression from the sample matrix.
-
Solution:
-
Enhance Chromatographic Separation: Modify the gradient, change the column chemistry (e.g., from C18 to a phenyl-hexyl column), or use a smaller particle size column to increase peak capacity and resolve this compound from interferences.
-
Adjust Ion Source Parameters: Optimize gas flows (nebulizer, heater), temperature, and spray voltage to improve desolvation and ionization efficiency, which can sometimes mitigate suppression.
-
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Matrix Cleanup
This protocol is designed to remove common interferences like phospholipids from plasma samples prior to this compound analysis.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., a reverse-phase with ion-exchange capability) with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Mix 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences. Follow with a wash of 1 mL of 40% methanol in water to remove more interferences.
-
Elution: Elute this compound from the cartridge using 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Table 1: Effect of Mobile Phase Additive on this compound Signal
The following table summarizes the relative signal intensity of this compound when different mobile phase additives are used. The data is presented as a percentage of the maximum observed signal.
| Mobile Phase Additive (0.1%) | Analyte | Relative Signal Intensity (%) |
| Formic Acid | This compound | 100 |
| Acetic Acid | This compound | 85 |
| Ammonium Formate | This compound | 92 |
| Trifluoroacetic Acid (TFA) | This compound | 35 |
Note: TFA is a known strong ion-suppressing agent in positive-ion electrospray and should generally be avoided.
Table 2: Comparison of Sample Preparation Techniques
This table shows the impact of different sample preparation methods on the recovery and matrix effect for this compound. Matrix effect is calculated as (1 - [Peak Area in Matrix / Peak Area in Solvent]) * 100%.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | This compound | 95 | 65 (Suppression) |
| Liquid-Liquid Extraction (MTBE) | This compound | 82 | 25 (Suppression) |
| Solid-Phase Extraction (SPE) | This compound | 88 | <10 (Suppression) |
Visualizations
Workflow for Troubleshooting Ion Suppression
The following diagram outlines a logical workflow for identifying and mitigating ion suppression during method development for this compound.
Caption: Workflow for troubleshooting ion suppression in LC-MS/MS.
Troubleshooting inconsistent results in Daturabietatriene bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Daturabietatriene in various bioassays. Given the limited specific data on this compound, this guide draws upon established principles for abietane diterpenes and common challenges encountered in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and related abietane diterpenes?
A1: While specific data on this compound is limited, extracts from Datura species and related abietane diterpenes have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] These activities are often attributed to the modulation of key cellular signaling pathways.
Q2: How should I dissolve this compound for my bioassays?
A2: this compound, like many diterpenes, is likely hydrophobic and will require an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a common choice.[3][4] It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it in the appropriate aqueous cell culture medium for your experiments. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5][6]
Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds.[7] Here are a few troubleshooting steps:
-
Optimize DMSO Concentration: Ensure your final DMSO concentration is within a tolerable range for your cell line (test this beforehand), but high enough to maintain solubility.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in the cell culture medium with vigorous vortexing between each dilution.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.
-
Sonication: Brief sonication of the diluted compound in the medium can help to dissolve small precipitates, but be cautious as this can also affect compound stability.[5]
Q4: My results with this compound are inconsistent between experiments. What are the common sources of variability?
A4: Inconsistent results in cell-based assays can arise from several factors:
-
Compound Stability: Diterpenes can be susceptible to degradation under certain conditions (e.g., light exposure, extreme pH, prolonged incubation at 37°C).[8] It is recommended to prepare fresh dilutions for each experiment from a frozen stock.
-
Cell Passage Number: The physiological state of your cells can change with increasing passage number. It is best to use cells within a consistent and low passage range.
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final compound concentration.
-
Inconsistent Incubation Times: Ensure that incubation times for compound treatment and assay development are strictly adhered to in all experiments.
Troubleshooting Guides
Inconsistent Cytotoxicity Assay Results
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values | Compound precipitation. | See FAQ Q3 for troubleshooting solubility issues. |
| Cell plating inconsistency. | Ensure a homogenous single-cell suspension before plating and check for even cell distribution in the wells. | |
| Fluctuation in incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in the incubator. | |
| Unexpectedly low cytotoxicity | Compound degradation. | Prepare fresh dilutions for each experiment. Store stock solutions at -20°C or -80°C and protect from light. |
| Incorrect assay endpoint. | Optimize the incubation time with this compound. The cytotoxic effect may be time-dependent. | |
| Cell line resistance. | Consider using a different cell line that may be more sensitive to the compound. | |
| High background in control wells | DMSO toxicity. | Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your cell line.[6] |
| Contamination. | Regularly check for microbial contamination in your cell cultures. |
Inconsistent Anti-Inflammatory Assay Results (e.g., Nitric Oxide Assay)
| Problem | Possible Cause | Recommended Solution |
| Variable inhibition of nitric oxide (NO) production | Inconsistent cell stimulation. | Ensure the concentration and incubation time of the inflammatory stimulus (e.g., LPS) are consistent. |
| Interference with Griess reagent. | Run a control with this compound and the Griess reagent in cell-free medium to check for direct chemical reactions. | |
| Cytotoxicity at active concentrations. | Perform a parallel cytotoxicity assay to ensure that the observed reduction in NO is not due to cell death.[9] | |
| No significant anti-inflammatory effect | Insufficient compound concentration. | Test a wider range of this compound concentrations. |
| Inappropriate timing of treatment. | Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. |
Inconsistent Antimicrobial Assay Results (e.g., Broth Microdilution)
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | Inoculum size variability. | Standardize the bacterial inoculum to the correct McFarland standard for each experiment.[10] |
| Compound binding to plasticware. | Use low-binding microplates. | |
| Incomplete dissolution in broth. | Visually inspect the wells for any precipitation. See FAQ Q3 for solubility troubleshooting. | |
| No antimicrobial activity observed | Inappropriate bacterial strain. | Test against a panel of both Gram-positive and Gram-negative bacteria. |
| Compound instability in broth. | Assess the stability of this compound in the chosen broth over the incubation period. |
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Working Solution Preparation: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is below the cytotoxic level for the specific cell line.
Cytotoxicity Assay (MTT Assay)
-
Treatment: Remove the overnight culture medium from the cells and add the prepared this compound working solutions. Include vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-Inflammatory Assay (Nitric Oxide Assay in RAW 264.7 Macrophages)
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.
-
Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antimicrobial Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microplate containing the appropriate bacterial growth broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13]
Signaling Pathway and Workflow Diagrams
Caption: General workflow for conducting bioassays with this compound.
Caption: Potential mechanism of this compound in NF-κB signaling.
References
- 1. journaljalsi.com [journaljalsi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Diterpene Extraction from Datura Leaves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of diterpenes from Datura leaves.
Disclaimer: Research on the phytochemical composition of Datura species has predominantly focused on tropane alkaloids.[1][2][3][4] While the presence of terpene synthase genes in Datura stramonium suggests the biosynthesis of terpenes,[5][6][7][8] specific literature detailing the optimization of extraction parameters for diterpenes from Datura leaves is scarce. Therefore, the following guidance is based on general principles of diterpene and terpene extraction from other plant matrices and should be adapted and optimized for your specific research needs.[9][10]
Frequently Asked Questions (FAQs)
Q1: What type of solvents are best suited for extracting diterpenes from Datura leaves?
A1: The choice of solvent is critical and depends on the polarity of the target diterpenes. Diterpenes range from nonpolar to moderately polar. A general strategy is to use a solvent system that matches the polarity of the compounds of interest.
-
Nonpolar Solvents: Hexane and chloroform are effective for extracting nonpolar diterpenes.[9][11]
-
Intermediate Polarity Solvents: Dichloromethane and ethyl acetate are suitable for diterpenes of intermediate polarity.
-
Polar Solvents: Ethanol and methanol are effective for more polar diterpenes. Often, mixtures of alcohols with water (e.g., 80% methanol) can provide a good balance for extracting a range of phytochemicals.[12] For the extraction of abietane-type diterpenes from Salvia species, 70% ethanol was found to be highly efficient.[13]
-
Supercritical Fluids: Supercritical CO2 (SC-CO2), sometimes modified with a co-solvent like ethanol, is a highly selective method for diterpene extraction and can significantly increase yield compared to conventional methods like Soxhlet extraction.[14]
It is recommended to perform preliminary screenings with a range of solvents of varying polarities to determine the optimal solvent for your target diterpenes.
Q2: How do temperature and extraction time affect diterpene yield?
A2: Both temperature and time are critical parameters that require careful optimization.
-
Temperature: Increasing the extraction temperature generally enhances the solubility of diterpenes and the diffusion rate of the solvent into the plant matrix, which can improve extraction efficiency. However, excessively high temperatures can lead to the degradation of thermolabile diterpenes.[15][16] For some applications, lower temperatures (between -20°C and -5°C) have been found to be optimal for specific triterpenes, indicating that the ideal temperature can vary significantly.[17] For certain phytochemicals, an extraction temperature of 60°C has been shown to be acceptable without significant degradation.[12]
-
Extraction Time: The extraction yield typically increases with time until it reaches a plateau, at which point the plant matrix is exhausted of the target compounds.[18] Prolonged extraction times beyond this point offer no benefit and may increase the risk of compound degradation. Optimization studies on other plants have shown that for maceration, the yield can increase significantly for up to 8 hours.[19]
The optimal temperature and time will be a trade-off between maximizing yield and minimizing degradation. It is crucial to conduct kinetic studies to determine the ideal extraction duration at a given temperature.
Q3: What are the most common analytical techniques for identifying and quantifying diterpenes in an extract?
A3: The most common and powerful techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., Diode Array Detector - DAD, or Mass Spectrometry - MS) is a versatile technique for the separation and quantification of diterpenes.[20][21] Reversed-phase columns, such as C18 or C30, are frequently used.[21][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for the analysis of volatile or semi-volatile diterpenes.[23][24] For non-volatile diterpenes, derivatization may be necessary to increase their volatility.
Q4: My diterpene yields are consistently low. What are the potential causes and solutions?
A4: Low yields can be attributed to several factors. Please refer to the Troubleshooting Guide below for a systematic approach to diagnosing and resolving this issue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diterpene Yield | 1. Inappropriate Solvent Choice: The solvent polarity may not be suitable for the target diterpenes. 2. Suboptimal Extraction Parameters: Temperature, time, or solid-to-solvent ratio may not be optimized. 3. Poor Plant Material Quality: The concentration of diterpenes in the Datura leaves may be inherently low due to factors like harvesting time, plant age, or storage conditions. 4. Incomplete Cell Lysis: The plant material may not be ground to a fine enough particle size, preventing efficient solvent penetration. 5. Compound Degradation: High temperatures or prolonged exposure to light or air could be degrading the target diterpenes. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and their aqueous mixtures).[9][11] 2. Parameter Optimization: Systematically optimize extraction temperature, time, and the ratio of plant material to solvent.[12][18] 3. Material Verification: If possible, analyze a reference sample of Datura leaves known to contain diterpenes. Ensure proper drying and storage of plant material.[10] 4. Particle Size Reduction: Grind the dried leaves to a fine, uniform powder to increase the surface area for extraction.[17] 5. Protective Measures: Conduct extractions under controlled temperature conditions and protect the extract from light. Consider extracting under an inert atmosphere (e.g., nitrogen) if the compounds are particularly sensitive to oxidation. |
| Co-extraction of Impurities | 1. Solvent is not selective enough: The chosen solvent may be extracting a wide range of compounds, including pigments (like chlorophyll) and other secondary metabolites. 2. Inappropriate Extraction Method: Some methods are inherently less selective than others. | 1. Solvent Partitioning: Perform a liquid-liquid extraction on the crude extract using immiscible solvents of different polarities to separate compounds based on their solubility.[9] 2. Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the extract and remove interfering compounds before analytical analysis.[20] 3. Defatting: For nonpolar extracts, a preliminary extraction with a highly nonpolar solvent like hexane can remove lipids.[12] |
| Poor Chromatographic Resolution | 1. Inappropriate HPLC/GC Column: The column chemistry may not be suitable for separating the diterpenes of interest. 2. Unoptimized Mobile/Carrier Phase: The gradient, flow rate, or composition of the mobile phase (HPLC) or the temperature program (GC) may need adjustment. | 1. Column Selection: Test different column stationary phases (e.g., C18, C30, PFP for HPLC).[22][25] 2. Method Development: Systematically optimize the mobile phase composition and gradient (for HPLC) or the temperature ramp and carrier gas flow rate (for GC). |
| Inconsistent Results | 1. Variability in Plant Material: Natural variation in the phytochemical content of the leaves. 2. Inconsistent Extraction Procedure: Minor variations in temperature, time, or solvent ratios between experiments. 3. Sample Preparation Errors: Inconsistent weighing or dilution of samples. | 1. Homogenize Plant Material: Use a large, homogenized batch of powdered leaves for all experiments. 2. Standardize Protocol: Strictly adhere to a detailed, written standard operating procedure (SOP) for all extractions. 3. Calibrate Instruments: Ensure all balances and pipettes are properly calibrated. |
Data Presentation: Impact of Extraction Parameters on Terpene/Diterpene Yield
The following tables summarize quantitative data from studies on terpene and diterpene extraction from various plant sources. This data illustrates the impact of different parameters and can serve as a starting point for the optimization of Datura leaf extraction.
Table 1: Effect of Solvent and Method on Diterpene Content in Coffee Beans (Adapted from studies on Coffea arabica)
| Extraction Method | Solvent | Temperature (°C) | Pressure (bar) | Diterpene Content (mg/100g) | Reference |
| Soxhlet | n-Hexane | 69 | Atmospheric | Not specified, used as baseline | [26] |
| Supercritical Fluid Extraction (SFE) | CO2 | 70 | 253 | 453.3 (48% lower than hexane) | [26] |
| Supercritical Fluid Extraction (SFE) | CO2 | 70 | 371 | 71.2% reduction from baseline | [26] |
Table 2: Influence of Extraction Time and Temperature on Phenolic and Flavonoid Yields (Adapted from a study on Phaleria macrocarpa fruits, as a proxy for phytochemical extraction kinetics)
| Drying Temperature (°C) | Drying Time (min) | Extraction Yield (%) | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg RE/g) | Reference |
| 40 | 520 | Not specified | Not specified | Not specified | [27] |
| 60 | Not specified | 33.99 | 55.39 | 15.47 | [27] |
| 80 | 133.33 | Not specified | Not specified | Not specified | [27] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Extraction of Diterpenes from Datura Leaves
-
Preparation of Plant Material:
-
Dry fresh Datura leaves in a well-ventilated area, protected from direct sunlight, or in an oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size.
-
-
Maceration Extraction:
-
Weigh 10 g of the powdered leaf material and place it into a conical flask.
-
Add 100 mL of the chosen extraction solvent (e.g., 80% methanol). This creates a 1:10 solid-to-solvent ratio.
-
Seal the flask and place it on an orbital shaker at a constant speed (e.g., 120 rpm) at a controlled temperature (e.g., 25°C or 40°C).
-
Extract for a predetermined duration (e.g., 6, 12, or 24 hours).
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
Store the crude extract at 4°C in a dark, airtight container.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Diterpenes
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in the initial mobile phase (e.g., methanol:water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example Method):
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and DAD or MS detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., methanol or acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at a wavelength suitable for the target diterpenes (e.g., 210-280 nm), or MS with appropriate ionization settings.
-
Mandatory Visualizations
Caption: Workflow for the optimization of diterpene extraction from Datura leaves.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry, Pharmacology, and Toxicology of Datura Species—A Review [mdpi.com]
- 5. Tropane alkaloids and terpenes synthase genes of Datura stramonium (Solanaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tropane alkaloids and terpenes synthase genes of Datura stramonium (Solanaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
- 9. iipseries.org [iipseries.org]
- 10. researchgate.net [researchgate.net]
- 11. ijariie.com [ijariie.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. Extraction of Phenolic Compounds and Terpenes from Cannabis sativa L. By-Products: From Conventional to Intensified Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GC-MS profiling of diterpene compounds in Mediterranean propolis from Greece - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. helixchrom.com [helixchrom.com]
- 26. researchgate.net [researchgate.net]
- 27. Effect of Temperatures on Drying Kinetics, Extraction Yield, Phenolics, Flavonoids, and Antioxidant Activity of Phaleria macrocarpa (Scheff.) Boerl. (Mahkota Dewa) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for Daturabietatriene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Daturabietatriene with alternative analytical techniques. The content is supported by experimental data and methodologies to assist researchers in establishing robust and reliable analytical protocols for this diterpene.
Introduction to this compound Analysis
This compound is a diterpene of interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices is crucial for research and development. HPLC is a widely used technique for the analysis of such non-volatile compounds due to its high resolution, sensitivity, and reproducibility. Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose, providing reliable data for regulatory submissions and scientific publications.
Comparison of Analytical Methods for this compound
While HPLC with Diode-Array Detection (DAD) is a robust and commonly accessible method for the quantification of this compound, other techniques can offer advantages in terms of sensitivity and structural elucidation. A comparison of these methods is summarized below.
| Feature | HPLC-DAD | UHPLC-MS | GC-MS |
| Principle | Separation based on polarity, detection by UV-Vis absorbance. | High-resolution separation with mass-based detection. | Separation of volatile compounds, detection by mass spectrometry. |
| Selectivity | Good, based on chromatographic retention and UV spectrum. | Excellent, based on retention time and mass-to-charge ratio. | Excellent, based on retention time and mass fragmentation pattern. |
| Sensitivity (LOD) | ~10-50 ng/mL | ~0.1-5 ng/mL | ~1-10 ng/mL (with derivatization) |
| Quantitation (LOQ) | ~50-150 ng/mL | ~0.5-15 ng/mL | ~5-30 ng/mL (with derivatization) |
| Analysis Time | 15-30 minutes | 5-15 minutes | 20-40 minutes |
| Sample Throughput | Moderate | High | Moderate |
| Cost | Moderate | High | Moderate to High |
| Primary Application | Routine quantification, quality control. | High-sensitivity quantification, metabolite identification. | Analysis of volatile and semi-volatile compounds. |
Validated HPLC Method for this compound Analysis
The following section details a validated HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Run Time: 20 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 to 200 µg/mL.
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or ethyl acetate). The extraction method should be optimized for recovery. Filter the final extract through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | - | 5 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.85% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 15 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 45 ng/mL |
| Specificity | No interference at the retention time of the analyte. | The method is specific. |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters. | The method is robust. |
Experimental Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for HPLC method validation and a potential signaling pathway influenced by this compound, based on the known activities of similar diterpenoids.
Caption: Workflow for HPLC Method Validation.
Caption: Hypothetical Signaling Pathway for this compound.
Conclusion
The presented HPLC-DAD method provides a reliable and robust solution for the routine analysis of this compound. While more sensitive techniques like UHPLC-MS are available for specialized applications, the described HPLC method offers a good balance of performance, cost-effectiveness, and accessibility for most research and quality control laboratories. The provided validation data and experimental protocol should serve as a valuable resource for scientists working with this and similar diterpenoid compounds.
A Comparative Guide to the Quantification of Daturabietatriene: LC-MS vs. GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Daturabietatriene, a diterpene with potential pharmacological activities, presents analytical challenges that necessitate the careful selection of a quantification platform. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound, supported by experimental data for similar compounds.
Principles and Applicability
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique that excels in the separation and analysis of volatile and thermally stable compounds.[1][2] In GC-MS, the sample is vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer.[3] Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) is suited for a broader range of molecules, including polar, ionic, and thermolabile compounds, as it utilizes a liquid mobile phase for separation at or near ambient temperatures.[1][2] LC-MS is often considered a gentler analysis method.[3]
The choice between GC-MS and LC-MS for this compound quantification hinges on the compound's physicochemical properties. As a diterpene, this compound may possess limited volatility, potentially making LC-MS a more suitable technique without the need for chemical derivatization, which is often required for GC-MS analysis of non-volatile compounds.[1][4]
Performance Comparison: A Data-Driven Approach
Table 1: Comparison of Quantitative Parameters for Terpene Analysis by LC-MS/MS and GC-MS
| Parameter | LC-MS/MS (Oxygenated Terpenes & Sesquiterpenes)[5] | GC-MS (Select Terpenes/Terpenoids)[6] |
| Limit of Detection (LOD) | 2-10 ppb | Not explicitly reported, but method is described as sensitive |
| Limit of Quantification (LOQ) | 25 ppb (for monoterpenes) | Not explicitly reported |
| Linearity (R²) | >0.990 | Correlation matrix demonstrated accuracy |
| Recovery | Not explicitly reported | 75-103% |
| Repeatability (RSD) | Not explicitly reported | < 5% |
| Intermediate Precision (RSD) | Not explicitly reported | < 12% |
Note: This table summarizes data from different studies on various terpenes and should be used as a general guide.
The data suggests that LC-MS/MS can achieve low limits of detection, particularly for oxygenated terpenes.[5] GC-MS, especially with headspace sampling, demonstrates excellent recovery and precision.[6] The choice of technique may therefore depend on the required sensitivity and the nature of the sample matrix.
Experimental Protocols: A General Overview
Detailed experimental protocols are crucial for reproducible and accurate quantification. Below are generalized methodologies for LC-MS and GC-MS analysis of terpenes, which can be adapted for this compound.
LC-MS/MS Protocol for Terpene Quantification
This protocol is based on the analysis of terpenes in plant extracts.[5]
-
Sample Preparation:
-
Extract the plant material (e.g., Datura species) with a suitable organic solvent like methanol.
-
Sonicate the mixture to ensure efficient extraction.
-
Filter the extract through a 0.22 µm syringe filter into an LC autosampler vial.[7]
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for terpene separation.[8]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve peak shape and ionization.[9]
-
Injection Volume: A small injection volume, such as 5 µL, is standard.[7]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for terpenes.[1][8] ESI is suitable for a wide range of compounds, while APCI can be effective for less polar molecules.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantification due to its high selectivity and sensitivity.[8]
-
GC-MS Protocol for Terpene Quantification
This protocol is based on the analysis of terpenes in various matrices.[6]
-
Sample Preparation:
-
For solid samples, headspace sampling is a powerful technique that minimizes matrix effects. The sample is heated in a sealed vial to partition volatile and semi-volatile compounds into the headspace for injection.
-
Alternatively, a solvent extraction can be performed, followed by direct injection.
-
Derivatization may be necessary for non-volatile diterpenes to increase their volatility and thermal stability.[4]
-
-
Gas Chromatography:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used for terpene analysis.
-
Carrier Gas: Helium is the most common carrier gas.[11]
-
Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C).[12][13]
-
Injector Temperature: The injector is heated to ensure rapid volatilization of the sample.[11]
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that are useful for compound identification through library matching.[1]
-
Analysis Mode: Selected Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity and selectivity.
-
Workflow and Pathway Diagrams
To visualize the analytical workflows, the following diagrams have been generated using the DOT language.
Caption: General workflow for this compound quantification using LC-MS.
References
- 1. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 2. conquerscientific.com [conquerscientific.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The LC-QTOF-MS/MS analysis data of detected metabolites from the crude extract of Datura stramonium leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcogres.com [phcogres.com]
- 9. geneticsmr.org [geneticsmr.org]
- 10. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
A Comparative Analysis of Cytotoxic Activity: Daturabietatriene and Taxol
A direct comparative analysis of the cytotoxic activity between Daturabietatriene and Taxol is not feasible at this time due to a lack of available scientific data on this compound. Extensive searches of scientific literature did not yield any studies evaluating the cytotoxic effects, IC50 values, or the mechanism of action of this compound against any cancer cell lines. While some studies have investigated the cytotoxic properties of crude extracts from plants of the Datura genus, the specific contribution of this compound to these effects has not been elucidated. For instance, a study on Datura innoxia identified a different compound, isowithametelin, as possessing cytotoxic activity.[1]
In contrast, Taxol (paclitaxel) is a well-established and extensively studied chemotherapeutic agent with a wealth of available data on its cytotoxic properties and mechanism of action. To provide a framework for the type of data required for a comprehensive comparison, this guide will detail the known cytotoxic activity of Taxol.
Taxol (Paclitaxel): A Benchmark in Cytotoxic Chemotherapy
Taxol is a potent anticancer drug renowned for its unique mechanism of action that disrupts the normal function of microtubules, which are essential for cell division.[2][3][4][5] This disruption ultimately leads to cell cycle arrest and programmed cell death (apoptosis).
Quantitative Analysis of Cytotoxic Activity
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for Taxol vary depending on the cancer cell line and the duration of exposure.
| Cancer Cell Line | IC50 Value (nM) | Exposure Time (hours) |
| Ovarian Carcinoma (A2780) | 15-25 times more toxic than in CHO cells | Not Specified |
| Various Human Tumour Cell Lines | 2.5 - 7.5 | 24 |
| Breast Cancer (MCF-7) | Not Specified | Not Specified |
| Lung Carcinoma (A549) | Not Specified | Not Specified |
Note: This table is populated with exemplary data from the search results. A comprehensive table would require a more extensive literature review for specific cell lines.
Experimental Protocols for Assessing Cytotoxicity
The cytotoxic activity of Taxol is commonly evaluated using a variety of in vitro assays. The following are examples of standard protocols:
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Taxol for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.
2. Clonogenic Assay
This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a drug on cell survival and proliferation.
-
Cell Treatment: Cells are treated with various concentrations of Taxol for a defined period.
-
Cell Seeding: After treatment, a known number of cells are seeded into new culture dishes.
-
Incubation: The cells are incubated for a period that allows for colony formation (typically 1-3 weeks).
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The survival fraction is calculated and plotted against the drug concentration to determine the IC50.
Mechanism of Action and Signaling Pathways
Taxol's primary mechanism of action is the stabilization of microtubules, which are crucial components of the cytoskeleton involved in cell division. By binding to the β-tubulin subunit of microtubules, Taxol prevents their disassembly, leading to the formation of abnormal microtubule bundles.[2][3][5] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.
Caption: Simplified signaling pathway of Taxol leading to apoptosis.
Conclusion
While a direct comparison between this compound and Taxol is currently not possible due to the absence of data for this compound, this guide outlines the necessary parameters and experimental approaches for such an evaluation. Future research into the potential cytotoxic properties of this compound would be required to enable a comprehensive and objective comparison with well-characterized compounds like Taxol. Such studies would be invaluable for the discovery and development of new anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of a Bioassay: A Comparative Guide
Disclaimer: No specific inter-laboratory validation data for a "Daturabietatriene" bioassay was found in the public domain. This guide therefore provides a general framework and illustrative example for the inter-laboratory validation of a hypothetical bioassay, as would be applicable to a novel compound. The data and signaling pathway presented are for educational purposes.
Introduction
The journey of a novel therapeutic agent from discovery to clinical application is underpinned by rigorous and reproducible scientific data. A critical step in this process is the validation of bioassays used to measure the activity and potency of the drug candidate. Inter-laboratory validation, also known as a ring trial or cross-validation, is essential to ensure that a bioassay is robust, transferable, and yields comparable results across different testing sites.[1][2] This guide provides an objective comparison of methodologies and presents supporting experimental data for the inter-laboratory validation of a hypothetical bioassay for a compound we will refer to as this compound.
This guide is intended for researchers, scientists, and drug development professionals to understand the key components of a successful inter-laboratory validation, from experimental design to data analysis and interpretation.
Hypothetical Signaling Pathway for this compound
For the purpose of this guide, we will assume that this compound is an inhibitor of the pro-inflammatory "Alpha Kinase" signaling pathway. In this hypothetical pathway, the binding of a pro-inflammatory ligand to its receptor (Receptor Alpha) triggers a phosphorylation cascade, leading to the activation of the transcription factor "Inflammo-TF". Activated Inflammo-TF then translocates to the nucleus and induces the expression of pro-inflammatory cytokines, leading to a cellular inflammatory response. This compound is hypothesized to act by inhibiting the kinase activity of Alpha Kinase-1 (AK-1).
References
Navigating the Structure-Activity Relationship of Daturabietatriene Analogues: A Landscape of Limited Data
For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutic agents, understanding the structure-activity relationship (SAR) of natural products is a critical step. Daturabietatriene, an abietane diterpenoid, represents a scaffold of potential interest. However, a comprehensive review of the current scientific literature reveals a significant gap in the specific SAR data for this compound and its direct analogues. While the broader class of abietane diterpenoids has been the subject of numerous studies, dedicated research on the synthesis and biological evaluation of a series of this compound derivatives is not publicly available.
This guide, therefore, aims to provide a comparative overview based on the available data for structurally related abietane diterpenoids, offering valuable insights that can be extrapolated to inform future research on this compound analogues. The focus will be on cytotoxic and anticancer activities, as these are the most prominently studied biological effects for this class of compounds.
The Abietane Scaffold: A Foundation for Diverse Biological Activity
Abietane diterpenoids are characterized by a tricyclic carbon skeleton. Modifications at various positions of this scaffold, particularly on the C-ring, have been shown to significantly influence their biological activity. Key structural features that are often correlated with cytotoxicity include the presence of aromatic or quinone moieties in the C-ring, as well as the nature and position of oxygen-containing functional groups.
Comparative Analysis of Cytotoxic Abietane Diterpenoids
While specific data for this compound analogues is scarce, studies on other abietane diterpenoids from sources like Salvia species provide a basis for understanding potential SAR. The following table summarizes the cytotoxic activity of selected abietane diterpenoids against various cancer cell lines.
Table 1: Cytotoxic Activity of Selected Abietane Diterpenoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Royleanone | HCT116 (Colon) | >250 | [1] |
| 6,7-dehydroroyleanone | HCT116 (Colon) | 124 | [1] |
| Horminone | HCT116 (Colon) | 55 | [1] |
| 7α-acetylhorminone | HCT116 (Colon) | 18 | [1] |
| Taxoquinone | HCT116 (Colon) | 88 | [1] |
| 7-oxoroyleanone | HCT116 (Colon) | 49 | [1] |
| Royleanone | MDA-MB-231 (Breast) | >250 | [1] |
| 6,7-dehydroroyleanone | MDA-MB-231 (Breast) | 188 | [1] |
| Horminone | MDA-MB-231 (Breast) | 102 | [1] |
| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | [1] |
| Taxoquinone | MDA-MB-231 (Breast) | 142 | [1] |
| 7-oxoroyleanone | MDA-MB-231 (Breast) | 98 | [1] |
Note: This table is a compilation of data from the cited literature and is intended to be illustrative of the SAR of abietane diterpenoids. The absence of this compound analogues is due to the lack of available data.
From the data in Table 1, a preliminary SAR can be inferred for this subclass of abietane diterpenoids. The presence and nature of oxygen-containing substituents on the C-ring appear to be critical for cytotoxicity. For instance, the introduction of an acetyl group at the 7α-position in horminone to give 7α-acetylhorminone significantly enhances its cytotoxic activity against both HCT116 and MDA-MB-231 cell lines[1]. This suggests that this position could be a key site for modification in the design of future this compound analogues.
Experimental Protocols: A General Framework
The methodologies employed in the studies of abietane diterpenoids typically follow a standard workflow for the evaluation of cytotoxic compounds.
General Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for the synthesis, characterization, and cytotoxic evaluation of novel compounds.
Key Experimental Methodologies:
-
Cell Culture: Human cancer cell lines, such as HCT116 (colon carcinoma) and MDA-MB-231 (breast adenocarcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay for Cell Viability: This colorimetric assay is a standard method to assess cell viability.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
-
Signaling Pathways Implicated in Abietane Diterpenoid-Induced Cytotoxicity
While the precise signaling pathways affected by this compound are unknown, studies on other cytotoxic abietane diterpenoids suggest the involvement of apoptosis (programmed cell death).
Simplified Apoptosis Induction Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway often triggered by cytotoxic compounds.
Future Directions and Conclusion
The current body of research strongly indicates that the abietane skeleton is a promising scaffold for the development of novel anticancer agents. However, the specific structure-activity relationships of this compound analogues remain an unexplored area. Future research should focus on the semi-synthesis or total synthesis of a library of this compound derivatives with systematic modifications to the abietane core. In particular, modifications at positions C-7, C-11, C-12, and C-14 of the C-ring are likely to yield compounds with varying and potentially enhanced cytotoxic profiles.
References
A Comparative Look at Diterpenoid Profiles in Datura Species: Unveiling Chemical Diversity
For researchers, scientists, and drug development professionals, the genus Datura presents a compelling subject of study due to its rich and diverse phytochemical landscape. While extensively studied for their potent tropane alkaloids, the diterpenoid constituents of these plants remain a less explored but potentially valuable source of bioactive compounds. This guide provides a comparative analysis of the diterpenoid profiles in different Datura species, supported by available experimental data, to illuminate the chemical variations within this fascinating genus.
Diterpenoid Diversity Across Datura Species
While comprehensive quantitative comparisons of diterpenoid profiles across all Datura species are not extensively documented in current scientific literature, available studies indicate the presence of distinct diterpenoid classes, primarily kaurane and abietane types, particularly in Datura metel. Information on the specific diterpenoid content of Datura stramonium and Datura inoxia is less detailed, often being grouped under the broader category of terpenoids in general phytochemical screenings.
Table 1: Diterpenoids Identified in Datura Species
| Diterpenoid Class | Compound Name | Datura Species | Plant Part | Reference |
| Abietane | Daturabietatriene | Datura metel | Stem bark | [1][2] |
| Kaurane | Kaurane daturoside A | Datura metel | Pericarps | [3] |
| 16α,17-dihydroxy-ent-kauran-19-diglycoside | Datura metel | Pericarps | [3] | |
| General Terpenoids | Terpenoids (unspecified) | Datura stramonium | Leaves | [4] |
| Terpenoids (unspecified) | Datura inoxia | Whole plant | [5] |
Note: The table highlights the limited specific data on diterpenoids in D. stramonium and D. inoxia, where studies have often confirmed the presence of terpenoids without detailed structural elucidation or quantification of diterpenoid subclasses.
Experimental Protocols
The following section details generalized methodologies for the extraction, isolation, and identification of diterpenoids from Datura species, based on established phytochemical analysis techniques.
Extraction of Diterpenoids
A common approach for extracting diterpenoids from plant material involves solvent extraction. The choice of solvent is crucial and is typically based on the polarity of the target compounds.
-
Sample Preparation: Fresh plant material (leaves, stems, seeds, etc.) is washed, shade-dried, and then ground into a fine powder.
-
Extraction Solvents: For less polar diterpenoids, solvents like hexane or chloroform are often used. For more polar glycosylated diterpenoids, methanol or ethanol are more suitable. A 70% ethanol solution has been successfully used for the extraction of kaurane diterpenoids from Datura metel pericarps.[3]
-
Extraction Methods:
-
Maceration: The powdered plant material is soaked in the chosen solvent for a period of several days with occasional agitation.
-
Soxhlet Extraction: This method allows for continuous extraction with a fresh supply of the solvent, which can be more efficient for certain compounds.
-
Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to shorter extraction times and higher yields.
-
Isolation and Purification
Following extraction, the crude extract is typically subjected to various chromatographic techniques to isolate individual diterpenoid compounds.
-
Column Chromatography: This is a primary method for separating compounds based on their polarity. Silica gel is a common stationary phase, and a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used for elution.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with a C18 column, is a high-resolution technique used for the final purification of isolated compounds.
Identification and Quantification
The structural elucidation and quantification of isolated diterpenoids are achieved through a combination of spectroscopic and spectrometric methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable diterpenoids. The retention time and mass spectrum of a compound are compared with those of known standards or spectral libraries for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing a wide range of diterpenoids, including those that are non-volatile or thermally labile. It provides information on the molecular weight and fragmentation pattern of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are essential for the complete structural elucidation of novel diterpenoid compounds.
Visualizing the Workflow and Biological Context
To better understand the processes involved in diterpenoid analysis and their potential biological relevance, the following diagrams are provided.
Diterpenoids are synthesized in plants through the methylerythritol phosphate (MEP) pathway, which takes place in the plastids.
While specific signaling pathways for Datura diterpenoids are not well-elucidated, kaurane diterpenoids, which have been identified in Datura metel, are known to induce apoptosis in cancer cells through the intrinsic pathway.
Conclusion
The comparative analysis of diterpenoid profiles in Datura species reveals an area ripe for further investigation. While Datura metel has been shown to produce specific abietane and kaurane diterpenoids, the profiles of other common species like Datura stramonium and Datura inoxia remain largely uncharacterized in this regard. The presence of these compound classes suggests a potential for discovering novel bioactive molecules with applications in drug development. Future research employing advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy will be crucial to comprehensively map the diterpenoid landscape across the Datura genus, paving the way for a deeper understanding of their biosynthesis, ecological roles, and pharmacological potential.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phcog.com [phcog.com]
Validating the Specificity of a Novel Anti-Daturabietatriene Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel rabbit monoclonal antibody raised against Daturabietatriene (a hypothetical novel protein target, hereafter referred to as Target X) with existing alternatives. We present supporting experimental data from a series of validation assays to objectively assess its specificity and performance.
Introduction
The development of highly specific antibodies is crucial for accurate and reproducible results in a wide range of research and diagnostic applications. This document outlines the validation process for a newly developed rabbit monoclonal antibody targeting this compound (Target X). Its performance is compared against a commercially available mouse monoclonal antibody for the same target. The validation employs a multi-pronged approach, including Western Blot (WB), Enzyme-Linked Immunosorbent Assay (ELISA), and Immunoprecipitation (IP), to provide a robust assessment of its specificity and utility.
Comparative Data Analysis
The following tables summarize the quantitative data obtained from comparative experiments between the novel Rabbit Monoclonal Antibody and a commercially available Mouse Monoclonal Antibody against Target X.
Table 1: Western Blot Analysis of Target X Detection
| Antibody | Dilution | Signal Intensity (Relative Densitometry Units) in Lysate from Target X-transfected cells | Signal Intensity (Relative Densitometry Units) in Lysate from Mock-transfected cells |
| Novel Rabbit mAb | 1:1000 | 1.25 | 0.05 |
| 1:2500 | 0.98 | 0.02 | |
| 1:5000 | 0.65 | < 0.01 | |
| Competitor Mouse mAb | 1:1000 | 1.10 | 0.25 |
| 1:2500 | 0.75 | 0.15 | |
| 1:5000 | 0.40 | 0.10 |
Table 2: Enzyme-Linked Immunosorbent Assay (ELISA) Data
| Antibody | Concentration (ng/mL) | OD450 with Recombinant Target X | OD450 with Unrelated Control Protein |
| Novel Rabbit mAb | 1000 | 2.85 | 0.12 |
| 500 | 2.10 | 0.11 | |
| 250 | 1.55 | 0.10 | |
| Competitor Mouse mAb | 1000 | 2.50 | 0.35 |
| 500 | 1.80 | 0.32 | |
| 250 | 1.20 | 0.28 |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the comprehensive workflow employed for the validation of the anti-Daturabietatriene (Target X) antibody.
Daturabietatriene: Unraveling its Mechanism of Action in the Landscape of Tubulin Inhibitors
A comprehensive comparison of daturabietatriene's mechanism of action with established tubulin inhibitors remains elusive due to a lack of specific scientific data on the compound. While the field of oncology has extensively studied various tubulin inhibitors, categorizing them based on their distinct mechanisms of disrupting microtubule dynamics, this compound has not yet been characterized within this framework.
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for essential cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their critical role in mitosis makes them a prime target for anticancer drug development.[3][4][5] Tubulin inhibitors are broadly classified into two main groups: microtubule-stabilizing agents and microtubule-destabilizing agents.
Microtubule-Stabilizing Agents: This class of drugs, exemplified by paclitaxel (Taxol), enhances tubulin polymerization and stabilizes microtubules.[1][2] This stabilization disrupts the delicate balance of microtubule dynamics, leading to the formation of abnormal microtubule bundles, mitotic arrest, and ultimately, apoptosis (programmed cell death).[3]
Microtubule-Destabilizing Agents: These compounds inhibit tubulin polymerization, leading to the disassembly of microtubules.[1][2] They are further sub-categorized based on their binding sites on the tubulin dimer:
-
Vinca Alkaloid Binding Site Inhibitors: Vinca alkaloids, such as vincristine and vinblastine, bind to the β-tubulin subunit at a site known as the vinca domain. This binding inhibits the addition of tubulin dimers to the growing end of microtubules, leading to their depolymerization.[3]
-
Colchicine Binding Site Inhibitors: Colchicine and its analogs bind to a distinct site on β-tubulin, preventing the conformational changes required for tubulin polymerization.[4][6] This leads to microtubule destabilization. Several other compounds, including combretastatins, have been identified to interact with the colchicine binding site.[7]
Currently, there is no publicly available scientific literature detailing the specific mechanism of action of this compound as a tubulin inhibitor. While one study investigated the cytotoxic effects of a crude extract from Datura metel, the plant from which this compound might be isolated, the reported IC50 value of 3 mg/ml against a non-cancerous Vero cell line suggests low cytotoxic potential and does not provide insights into its molecular mechanism.
To effectively compare this compound with known tubulin inhibitors, further research is imperative. This would involve a series of experiments to:
-
Determine its binding affinity and site on the tubulin dimer.
-
Quantify its effects on in vitro tubulin polymerization.
-
Visualize its impact on the microtubule network in cancer cells.
-
Establish its cytotoxic potency (IC50 values) against a panel of cancer cell lines.
Without such data, a meaningful and objective comparison with well-characterized tubulin inhibitors like paclitaxel and colchicine cannot be made.
Experimental Protocols for Characterizing Tubulin Inhibitors
For researchers investigating novel compounds like this compound, a series of standardized assays are employed to elucidate their mechanism of action as tubulin inhibitors.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase, while stabilizers will enhance it.
Protocol:
-
Reagent Preparation:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Guanosine-5'-triphosphate (GTP) is added to a final concentration of 1 mM to support polymerization.
-
The test compound (e.g., this compound) and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) are prepared in appropriate dilutions.
-
-
Assay Procedure:
-
The reaction is initiated by warming the tubulin solution to 37°C in the presence of the test compound or control.
-
The change in absorbance at 340 nm is monitored over time (e.g., every 60 seconds for 60 minutes) using a temperature-controlled spectrophotometer.
-
-
Data Analysis:
Immunofluorescence Microscopy of Microtubule Network
This cell-based assay visualizes the effect of a compound on the microtubule cytoskeleton within intact cells.
Principle: Cells are treated with the test compound, and then the microtubule network is stained using an antibody specific for tubulin, which is subsequently detected with a fluorescently labeled secondary antibody. Changes in microtubule morphology, such as depolymerization or bundling, can be observed using a fluorescence microscope.
Protocol:
-
Cell Culture and Treatment:
-
Cancer cells (e.g., HeLa, MCF-7) are cultured on coverslips.
-
Cells are treated with various concentrations of the test compound, a vehicle control (e.g., DMSO), and known tubulin inhibitors for a specified duration.
-
-
Fixation and Permeabilization:
-
Cells are fixed with a solution like 4% paraformaldehyde to preserve their structure.
-
The cell membrane is permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).
-
Cells are incubated with a primary antibody against α-tubulin or β-tubulin.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei are often counterstained with a DNA-binding dye like DAPI.
-
-
Imaging:
Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.[12][13][14] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[15]
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the general mechanisms of tubulin inhibitors and a typical experimental workflow.
Caption: General mechanisms of known tubulin inhibitors and the unknown action of this compound.
References
- 1. Modulation of the Microtubule Network for Optimization of Nanoparticle Dynamics for the Advancement of Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vitro Cytotoxic and Antioxidant Activity of Datura metel Linn. and Cynodon dactylon Linn. Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Learn about the mechanism of action | DATROWAY® (datopotamab deruxtecandlnk) for HCPs [datrowayhcp.com]
- 10. Patronin Regulates the Microtubule Network By Protecting Microtubule Minus Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Analysis of Binding Sites in Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Actin-Network Architecture Regulates Microtubule Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Daturabietatriene Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various extraction methods for Daturabietatriene, a tricyclic diterpene isolated from the stem bark of Datura metel Linn.[1] The selection of an appropriate extraction technique is critical for maximizing yield, ensuring purity, and maintaining the structural integrity of this bioactive compound. This document outlines the experimental protocols for conventional and modern extraction techniques and presents a comparative summary of their performance based on available data for similar diterpenoid compounds.
Data Presentation: Comparative Analysis of Extraction Methods
The following table summarizes the key performance indicators for different extraction methods applicable to this compound, based on studies of similar diterpenoid and triterpenoid compounds. It is important to note that direct comparative data for this compound is limited, and these values are representative of the extraction of similar phytochemicals from various plant matrices.
| Extraction Method | Typical Solvents | Temperature Range (°C) | Time | Pressure/Power | Typical Yield Range (%) | Purity | Key Advantages | Key Disadvantages |
| Conventional Solvent Extraction (CSE) | Methanol, Ethanol, Acetone, Hexane | Room Temperature - Boiling Point of Solvent | 24 - 48 hours | Atmospheric | 1.0 - 5.0 | Variable | Simple, low-cost setup | Time-consuming, large solvent volume, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 40 - 60 | 15 - 60 min | 100 - 400 W | 2.0 - 8.0 | Good | Reduced extraction time and solvent consumption, improved yield | Potential for localized heating, equipment cost |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (with or without co-solvents like ethanol) | 40 - 60 | 1 - 4 hours | 100 - 350 bar | 0.5 - 4.0 | High | High selectivity, solvent-free extract, low-temperature operation | High initial investment, may require co-solvents for polar compounds |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 45 - 120 | 5 - 30 min | 200 - 800 W | 3.0 - 10.0 | Good | Very short extraction time, reduced solvent use, high efficiency | Potential for localized overheating, requires microwave-transparent vessels |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired purity of this compound.
Conventional Solvent Extraction (Maceration)
This traditional method relies on soaking the plant material in a solvent to dissolve the target compounds.
Protocol:
-
Preparation of Plant Material: Air-dry the stem bark of Datura metel at room temperature, protected from direct sunlight. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol or ethanol (1:10 w/v) in a sealed container at room temperature for 48 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation (Optional): The crude extract can be further purified by liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate) to isolate the diterpenoid fraction.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to more efficient extraction.
Protocol:
-
Preparation of Plant Material: Prepare the dried and powdered stem bark of Datura metel as described for CSE.
-
Extraction: Suspend the powdered material in ethanol (1:20 w/v) in an extraction vessel. Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonication: Apply ultrasound at a frequency of 20-40 kHz and a power of 200-400 W for 30 minutes at a controlled temperature of 50°C.
-
Recovery: Separate the extract from the solid residue by centrifugation and filtration. Evaporate the solvent to obtain the crude this compound extract.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as a solvent, offering high selectivity and a clean extraction process.
Protocol:
-
Preparation of Plant Material: Use dried and powdered stem bark of Datura metel.
-
Extraction: Load the powdered material into the extraction vessel of the SFE system.
-
Parameter Settings: Pressurize the system with CO₂ to 250-350 bar and heat to 50-60°C. A co-solvent such as ethanol (5-10%) may be added to the CO₂ stream to enhance the extraction of moderately polar diterpenes.
-
Extraction and Collection: Maintain a constant flow of supercritical CO₂ through the vessel for 2-3 hours. The extracted this compound is precipitated in a separator by reducing the pressure, allowing the CO₂ to return to its gaseous state.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process significantly.
Protocol:
-
Preparation of Plant Material: Prepare the dried and powdered stem bark of Datura metel.
-
Extraction: Place the powdered material in a microwave-safe extraction vessel with ethanol (1:15 w/v).
-
Irradiation: Heat the mixture in a microwave extractor at a power of 400-600 W for 10-15 minutes, with the temperature maintained at around 80°C.
-
Recovery: After cooling, filter the extract and evaporate the solvent to yield the crude this compound.
Mandatory Visualization
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
PI3K/Akt/mTOR Signaling Pathway and Potential Modulation by this compound
Many phytochemicals are known to exert their biological effects by modulating key cellular signaling pathways.[2][3][4][5] The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is often implicated in various diseases, including cancer.[2][4][5] While the specific molecular targets of this compound are yet to be fully elucidated, this diagram illustrates the principal components of the PI3K/Akt/mTOR pathway and indicates potential points of inhibition by a phytochemical agent.
Caption: The PI3K/Akt/mTOR signaling cascade and potential inhibitory points for this compound.
References
Performance comparison of different chromatographic columns for diterpene analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of diterpenes, a large and structurally diverse class of natural products with significant pharmacological activities, presents unique chromatographic challenges. The selection of an appropriate chromatographic column is paramount for achieving optimal separation and accurate quantification. This guide provides a comparative overview of different High-Performance Liquid Chromatography (HPLC) columns for diterpene analysis, supported by experimental data to aid in method development and column selection.
Column Performance Comparison
The choice of stationary phase chemistry is a critical factor in the successful separation of diterpenes. Reversed-phase chromatography is the most common technique employed. Here, we compare the performance of three widely used reversed-phase columns: C18, C30, and Phenyl-Hexyl.
| Column Type | Key Characteristics | Ideal for | Performance Highlights |
| C18 (Octadecyl) | Gold standard for reversed-phase HPLC, offering good hydrophobicity and broad applicability.[1][2] | General-purpose analysis of a wide range of diterpenes.[3][4][5] | Provides robust and reliable separations for many diterpenes. However, it may show limitations in resolving structurally similar isomers.[3][6] |
| C30 (Triacontyl) | Exhibits high shape selectivity, particularly for hydrophobic, long-chain, and structurally related isomers.[7][8][9] | Separation of complex mixtures of diterpene isomers, such as carotenoids and other structurally similar compounds.[6][7][8][9] | Offers improved resolution for geometric and positional isomers compared to C18 columns.[6][9] It can provide unique selectivity complementary to other reversed-phase columns.[7][8] |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions with aromatic analytes, in addition to hydrophobic interactions.[1][10][11][12] | Diterpenes containing aromatic moieties. | Can offer enhanced retention and resolution for aromatic diterpenes compared to standard C18 columns.[11][12] The hexyl spacer provides a different spatial arrangement for interaction compared to shorter phenyl linkages.[1] |
Experimental Protocols
Detailed experimental conditions are crucial for reproducible results. Below are representative protocols for diterpene analysis using different column technologies.
1. General Diterpene Analysis using a C18 Column
-
Objective: To achieve a general separation of a mixture of diterpenes.
-
Column: Kinetex XB-C18 (250 mm × 4.6 mm, 5 µm)[4]
-
Mobile Phase: Isocratic elution with Water: Methanol (25:75)[4]
-
Flow Rate: 1.5 mL/min[4]
-
Injection Volume: 10 µL[4]
-
Column Temperature: 25°C[4]
-
Detection: Photodiode Array (PDA) detector set at 224 nm and 289 nm for specific diterpenes like cafestol and kahweol.[4]
-
Sample Preparation: Dissolve the sample in 100% methanol.[4] All solutions should be filtered through a 0.45 µm filter.[4]
2. Isomer Separation using a C30 Column
-
Objective: To separate structurally similar diterpene isomers.
-
Column: Acclaim C30 (e.g., 4.6 x 150 mm, 5 µm)[7]
-
Mobile Phase: A gradient elution is often required. For example, for separating antibacterial diterpenes, a gradient of water (A) and methanol (B) can be used: 0–30 min, 75–85% B.[13] For other applications, a more complex gradient with multiple solvents like acetone and acetonitrile might be necessary.[7]
-
Flow Rate: 1.0 mL/min[13]
-
Injection Volume: 10 µL[13]
-
Column Temperature: 25°C[13]
-
Detection: UV detector at 254 nm.[13]
-
Sample Preparation: Dissolve the extract in a suitable solvent (e.g., methanol) and filter.
3. Analysis of Aromatic Diterpenes using a Phenyl-Hexyl Column
-
Objective: To enhance the separation of diterpenes with aromatic rings.
-
Column: Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 5 µm)[1]
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic modifier, such as 20 mM Potassium phosphate (pH 2.5) / Acetonitrile (50/50 v/v).[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: UV-Vis or PDA detector, wavelength selected based on the absorbance maxima of the target analytes.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter.
Advanced Chromatographic Techniques
For more challenging separations, such as those involving complex matrices or chiral diterpenes, advanced techniques may be necessary.
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (typically <2 µm) and operate at higher pressures than conventional HPLC.[14][15][16][17] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[14][15][16][17]
-
Chiral Chromatography: For the separation of diterpene enantiomers, chiral stationary phases (CSPs) are required.[18][19] These columns are packed with a chiral selector that interacts stereoselectively with the enantiomers, allowing for their separation.[18][19] Common CSPs include polysaccharide-based, protein-based, and cyclodextrin-based materials.[18][19]
Experimental Workflow and Logic
The process of selecting and optimizing a chromatographic column for diterpene analysis follows a logical workflow.
References
- 1. lcms.cz [lcms.cz]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. phcogres.com [phcogres.com]
- 5. researchgate.net [researchgate.net]
- 6. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. support.waters.com [support.waters.com]
- 11. separationmethods.com [separationmethods.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 15. uhplcs.com [uhplcs.com]
- 16. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 17. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 18. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 19. Chiral column chromatography - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Anti-inflammatory Properties of Daturabietatriene and Ferruginol
In the landscape of natural product research, diterpenoids have emerged as promising candidates for the development of novel anti-inflammatory agents. Among these, Daturabietatriene, a compound from the Datura genus, and Ferruginol, an abietane diterpene found in various plants, have garnered attention for their potential therapeutic effects. This guide provides a detailed comparison of their anti-inflammatory activities, supported by experimental data, to assist researchers and drug development professionals in their evaluation.
Quantitative Assessment of Anti-inflammatory Efficacy
The anti-inflammatory effects of compounds related to this compound, such as daturaolone from Datura innoxia, and Ferruginol have been evaluated through various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, offering a direct comparison of their potency.
| Compound | Assay | Model | Metric | Value | Reference |
| Daturaolone | NF-κB Inhibition | In vitro | IC₅₀ | 1.2 ± 0.8 µg/mL | [1][2] |
| Daturaolone | Nitric Oxide (NO) Production Inhibition | In vitro | IC₅₀ | 4.51 ± 0.92 µg/mL | [1][2] |
| Ferruginol | Arachidonic Acid (AA)-induced Ear Edema | In vivo (mice) | % Edema Reduction | 21.0 ± 2.1% | [3] |
| Ferruginol | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Ear Edema | In vivo (mice) | % Edema Reduction | 20.4 ± 3.1% | [3] |
Note: Data for this compound is represented by its related compound, daturaolone, due to the limited direct studies on this compound itself.
Mechanisms of Action: A Look into Cellular Signaling
The anti-inflammatory actions of both this compound-related compounds and Ferruginol are attributed to their ability to modulate key signaling pathways implicated in the inflammatory response.
This compound and Related Compounds:
Compounds isolated from Datura species, such as daturaolone, have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway.[1][2] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By suppressing NF-κB activation, these compounds can effectively dampen the inflammatory cascade.
Ferruginol:
Ferruginol has demonstrated a broader mechanism of action, influencing both the NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] The MAPK pathways (including ERK, JNK, and p38) are critical in transducing extracellular signals to cellular responses, including inflammation. Ferruginol's ability to modulate these pathways, in addition to NF-κB, suggests a multi-pronged approach to attenuating inflammation.
Visualizing the Molecular Interactions: Signaling Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by these compounds.
References
- 1. Anti-Inflammatory Potential of Daturaolone from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Topical Anti-inflammatory Activity of New Hybrid Molecules of Terpenes and Synthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Fulfill Request: No Scientific Information Found for "Daturabietatriene"
Following a comprehensive search of scientific literature and databases, no information, data, or publications pertaining to a compound named "Daturabietatriene" could be identified. As a result, the request for a comparative guide on its in vitro efficacy, including statistical validation, experimental protocols, and signaling pathway diagrams, cannot be fulfilled.
Extensive searches were conducted to locate any studies related to the isolation, characterization, or biological activity of this compound. These searches, along with broader inquiries into bioactive compounds from the Datura genus, did not yield any mention of a compound with this name.
The Datura genus of plants is known to produce a variety of bioactive secondary metabolites, some of which have been investigated for their potential anticancer properties. The primary classes of compounds identified and studied from Datura species include:
-
Alkaloids: Primarily tropane alkaloids such as atropine, scopolamine, and hyoscyamine.
-
Withanolides: A group of naturally occurring steroidal lactones.
-
Triterpenoids: A large and diverse class of organic compounds derived from isoprene.
-
Flavonoids and Phenolic Compounds: These are widespread in plants and known for their antioxidant properties.
While extracts from various Datura species have demonstrated cytotoxic effects against different cancer cell lines in preclinical studies, the specific compound "this compound" does not appear to be a recognized or documented phytochemical from this genus or any other source in the available scientific literature.
Without any foundational data on this compound, it is impossible to provide the requested:
-
Quantitative Data Presentation: No in vitro efficacy data (e.g., IC50 values) exists to be summarized in tables.
-
Experimental Protocols: As there are no published studies, there are no experimental methodologies to detail.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action and any associated signaling pathways of a compound that has not been studied are unknown.
It is possible that "this compound" may be a novel or very recently discovered compound that has not yet been reported in scientific literature. Alternatively, the name may be misspelled or represent a compound known by a different chemical name.
We recommend verifying the name and chemical structure of the compound of interest. Should a correct or alternative name be provided, we would be pleased to conduct a new search and attempt to fulfill the original request.
Safety Operating Guide
Proper Disposal of Daturabietatriene: A Guide for Laboratory Professionals
Absence of specific hazard data for daturabietatriene necessitates handling it as a substance with unknown toxicological and environmental properties. A conservative approach to its disposal is mandatory to ensure the safety of personnel and compliance with regulations. This guide provides a procedural framework for the safe management and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Given the uncharacterized nature of this compound, all handling and disposal activities must be conducted under the assumption that the compound could be toxic, reactive, and environmentally harmful. Adherence to the following personal protective equipment (PPE) guidelines is required:
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to prevent skin contamination.
-
Ventilation: All handling of this compound, especially in solid (powder) form, should be performed inside a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound must follow your institution's hazardous waste protocols. The following steps provide a general guideline that should be adapted to meet your specific institutional and local regulations.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams. All materials contaminated with this compound, including solid waste (e.g., contaminated gloves, pipette tips, absorbent paper) and liquid waste (e.g., solutions containing the compound), must be collected separately.
-
Containerization:
-
Solid Waste: Collect in a designated, leak-proof container with a secure lid. The container must be clearly labeled for hazardous waste.
-
Liquid Waste: Use a chemically compatible, shatter-resistant container with a screw cap. Ensure the container is properly sealed to prevent leaks or evaporation.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "65894-41-9"
-
An explicit statement such as: "Caution: Substance with Unknown Hazards"
-
The date when the first waste was added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
-
Storage: Store the sealed and labeled waste containers in a designated and secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.
-
Consultation and Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste. Provide the EHS staff with all available information about the compound and the process that generated the waste. Final disposal will be handled by a licensed hazardous waste management company. Never dispose of this compound down the drain or in the regular trash.
Chemical and Safety Data
The following table summarizes the available information for this compound, highlighting the absence of critical safety data.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 65894-41-9 |
| Molecular Formula | C₂₀H₃₀O₂ |
| Appearance | Powder |
| Storage Temperature | 2-8°C (Refrigerator) |
| Toxicity Data | Not available |
| Environmental Hazards | Not available |
| Specific Disposal Route | To be determined by EHS |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical role of treating it as a substance with unknown hazards.
Essential Safety and Handling Protocols for Daturabietatriene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of Daturabietatriene. The following procedural guidance is based on a precautionary approach, treating this compound as a potentially cytotoxic and biologically active compound, given the known properties of the broader class of abietane diterpenoids.
Hazard Assessment
Potential Hazards:
-
Cytotoxicity: May be harmful to cells.
-
Skin and Eye Irritation: Potential for irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Unknown Toxicological Properties: The full toxicological profile of this compound is not well-documented.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved N95 (or higher) respirator | To prevent inhalation of airborne particles. For procedures that may generate aerosols or vapors, a full-face respirator with appropriate cartridges should be considered. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Hand Protection | Double gloving with chemically resistant gloves | Recommended glove combination: an inner nitrile glove followed by an outer layer of neoprene or butyl rubber gloves. This provides protection against a broader range of potential chemical exposures. |
| Body Protection | Disposable, solid-front, back-tying laboratory coat or coverall | To protect skin and personal clothing from contamination. The disposable nature facilitates proper disposal after handling. |
| Foot Protection | Closed-toe, chemical-resistant shoes with shoe covers | To protect against spills and contamination of personal footwear. |
Operational Plan: Donning and Doffing PPE
Proper procedure in donning and doffing PPE is critical to prevent contamination.
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Laboratory Coat/Coverall: Put on the disposable lab coat or coverall, ensuring it is fully fastened.
-
Respirator: Perform a fit check for the respirator.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of chemically resistant gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Laboratory Coat/Coverall: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.
-
Shoe Covers: Remove shoe covers.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Hand Hygiene: Thoroughly wash hands with soap and water.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: All disposable PPE (gloves, lab coat, shoe covers, respirator) should be placed in a designated, labeled hazardous waste container immediately after doffing.
-
Chemical Waste: Unused this compound and any solutions containing the compound must be disposed of in accordance with institutional and local regulations for chemical waste. Do not dispose of down the drain.
-
Contaminated Labware: Reusable labware should be decontaminated using an appropriate method, such as rinsing with a suitable solvent, with the rinsate collected as hazardous waste.
Experimental Workflow Visualization
The following diagram outlines the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic abietane diterpenoids from Salvia leriifolia Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
